molecular formula C15H12ClFO3 B1585337 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 306934-75-8

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1585337
CAS No.: 306934-75-8
M. Wt: 294.7 g/mol
InChI Key: GYBXSWQBJQILED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H12ClFO3 and its molecular weight is 294.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBXSWQBJQILED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352819
Record name 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-75-8
Record name 4-[(2-Chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, a key intermediate in the development of novel therapeutic agents. The synthesis is achieved via a robust Williamson ether synthesis, a cornerstone of modern organic chemistry. This document delineates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and outlines the analytical techniques required to validate the structure and purity of the target compound. It is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction and Strategic Overview

This compound is a substituted benzaldehyde derivative of significant interest in medicinal chemistry. Its structural motifs, including the halogenated benzyl ether and the vanillin core, make it a versatile scaffold for the synthesis of complex molecules with potential biological activity. The strategic approach to its synthesis hinges on the formation of an ether linkage between the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) and the benzylic halide, 2-chloro-6-fluorobenzyl chloride.

The Williamson ether synthesis is the method of choice for this transformation due to its reliability, broad scope, and straightforward execution.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][3][4] Understanding the nuances of this mechanism is critical for optimizing reaction conditions and minimizing side reactions.

Synthetic Pathway and Mechanism

The Williamson Ether Synthesis: A Mechanistic Perspective

The synthesis is a classic example of the Williamson ether synthesis. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin using a suitable base to form a potent nucleophile, the sodium vanillinate salt. This phenoxide then attacks the electrophilic carbon of 2-chloro-6-fluorobenzyl chloride.

Key Mechanistic Steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃), is used to abstract the acidic proton from the hydroxyl group of vanillin.[5] This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • SN2 Attack: The resulting phenoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine atom in 2-chloro-6-fluorobenzyl chloride. This occurs in a concerted, single-step mechanism where the nucleophile attacks from the backside relative to the leaving group (the chloride ion).[1][2][3]

  • Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken, resulting in the desired ether product and a salt byproduct (e.g., NaCl).

The choice of a primary benzylic halide as the electrophile is deliberate. Primary halides are ideal substrates for SN2 reactions because they are sterically unhindered, minimizing the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization Vanillin Vanillin Reaction_Setup Combine Reactants & Heat Vanillin->Reaction_Setup 1. Add to flask Alkyl_Halide 2-Chloro-6-fluorobenzyl chloride Alkyl_Halide->Reaction_Setup 1. Add to flask Base Base (e.g., K₂CO₃) Base->Reaction_Setup 1. Add to flask Solvent Solvent (e.g., DMF) Solvent->Reaction_Setup 1. Add to flask Reaction_Monitoring Monitor by TLC Reaction_Setup->Reaction_Monitoring 2. Heat & Stir Quenching Quench with Water Reaction_Monitoring->Quenching 3. Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Solid Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization 4. Dissolve in Hot Solvent Filtration Vacuum Filtration Recrystallization->Filtration 5. Cool to Crystallize Drying_Final Dry Crystals Filtration->Drying_Final Final_Product Pure Product Drying_Final->Final_Product NMR ¹H & ¹³C NMR Final_Product->NMR 6. Purity & Structural Validation IR FT-IR Spectroscopy Final_Product->IR 6. Purity & Structural Validation MS Mass Spectrometry Final_Product->MS 6. Purity & Structural Validation

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimizations.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity
Vanillin121-33-5152.1510.0 g
2-Chloro-6-fluorobenzyl chloride55117-15-2195.0313.8 g
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2118.2 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09100 mL
Ethyl Acetate141-78-688.11~300 mL
Deionized Water7732-18-518.02~500 mL
Brine (Saturated NaCl solution)7647-14-558.44~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g
Ethanol (for recrystallization)64-17-546.07As needed
Safety Precautions
  • 2-Chloro-6-fluorobenzyl chloride is a corrosive and lachrymatory substance. It causes severe skin burns and eye damage.[6][7][8] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9][10]

  • N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.

  • Perform all operations in a well-ventilated chemical fume hood.

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (10.0 g), anhydrous potassium carbonate (18.2 g), and anhydrous DMF (100 mL).

    • Rationale: Potassium carbonate is a mild base suitable for deprotonating the phenol. DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Addition of Electrophile: Begin stirring the mixture. Slowly add 2-chloro-6-fluorobenzyl chloride (13.8 g) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature with vigorous stirring for 4-6 hours.

    • Rationale: Heating increases the reaction rate. The progress of the reaction should be monitored.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the vanillin spot is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing 500 mL of cold deionized water. A precipitate should form. c. Stir the aqueous mixture for 30 minutes to ensure complete precipitation of the crude product. d. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with additional deionized water (2 x 50 mL).

    • Rationale: This "crashing out" procedure removes the water-soluble DMF and inorganic salts from the crude product.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a 250 mL Erlenmeyer flask. Ethanol is a suitable solvent for recrystallization.[11][12]

  • Dissolution: Add the minimum amount of hot ethanol to the flask with swirling to just dissolve the solid. Keep the solution on a hot plate at a gentle boil.

    • Rationale: The principle of recrystallization is that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[13] Using the minimum amount of solvent is key to maximizing yield.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[11][14]

  • Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white or off-white solid.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed. The following data are representative of the expected results.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons adjacent to electron-withdrawing groups, such as the ether oxygen, are deshielded and appear at a higher chemical shift (downfield).[15][16][17][18]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85Singlet1HAldehyde (-CHO)
~7.50 - 7.30Multiplet5HAromatic protons (Ar-H)
~5.20Singlet2HBenzylic protons (-O-CH₂-Ar)
~3.90Singlet3HMethoxy protons (-OCH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon atoms attached to electronegative oxygen atoms are shifted downfield in the ¹³C NMR spectrum.[16][17][19]

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde Carbonyl (C=O)
~160.0 - 110.0Aromatic Carbons (Ar-C)
~70.0Benzylic Carbon (-O-CH₂)
~56.0Methoxy Carbon (-OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[15][16][17][18]

Wavenumber (cm⁻¹)Functional Group Assignment
~2850, ~2750C-H Stretch (Aldehyde)
~1685C=O Stretch (Aromatic Aldehyde)
~1600, ~1500C=C Stretch (Aromatic Ring)
~1250, ~1050C-O Stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₅H₁₂ClFO₃), the expected monoisotopic mass is approximately 294.04 g/mol .

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. The provided step-by-step protocol, rooted in established chemical principles, offers a clear path for laboratory synthesis. Furthermore, the comprehensive characterization data serves as a benchmark for validating the structural integrity and purity of the final product. This molecule represents a valuable building block for further chemical exploration and drug discovery endeavors.

References

Physicochemical properties of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Potential in Medicinal Chemistry

This compound is a substituted aromatic aldehyde, a class of compounds that serves as a cornerstone for the synthesis of a vast array of complex organic molecules. Its structure combines the reactive aldehyde functionality of vanillin derivatives with a halogenated benzyl ether moiety. This unique combination of functional groups makes it a highly valuable intermediate for creating novel molecular entities, particularly in the field of drug discovery.

The aldehyde group provides a versatile handle for chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries. Furthermore, the presence of chlorine and fluorine atoms on the benzyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability, binding affinity, and lipophilicity—key considerations in modern drug design.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Chemical Identity and Structural Analysis

The foundational step in understanding any chemical entity is to establish its precise identity and molecular architecture.

  • IUPAC Name: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde[2]

  • Synonyms: 4-(2-Chloro-6-fluorobenzyloxy)-3-methoxybenzaldehyde

  • CAS Number: While a specific CAS number is not broadly indexed in major public databases, this compound is available commercially.[2]

  • Molecular Formula: C₁₅H₁₂ClFO₃

  • Molecular Weight: 294.71 g/mol

The molecule's structure is built upon a 3-methoxybenzaldehyde core, which is ether-linked at the 4-position to a 2-chloro-6-fluorobenzyl group.

Caption: Key functional moieties of the title compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, we can project its properties based on its constituent parts and data from closely related analogs.

PropertyValue / Expected ValueSignificance in Drug Discovery & Synthesis
Molecular Weight 294.71 g/mol Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
Appearance Expected: White to off-white solidBasic quality control parameter. Analogs like O-Benzylvanillin are solids.
Melting Point Not reported. Expected > 60 °C.Defines purity and informs reaction/storage conditions. O-Benzylvanillin melts at 62-64 °C.
LogP (XlogP3) Predicted: ~3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. A related compound, 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde, has a predicted XlogP of 3.4.[3]
Hydrogen Bond Donors 0The absence of donors like -OH or -NH₂ limits its ability to form hydrogen bonds with biological targets in this capacity.
Hydrogen Bond Acceptors 4 (3 oxygens, 1 fluorine)The ether and carbonyl oxygens, along with fluorine, can act as hydrogen bond acceptors, influencing solubility and receptor binding.
Solubility Expected: Poorly soluble in water; Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMF).Critical for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation.

Synthesis and Spectroscopic Characterization

The most direct and logical synthesis route for this molecule is the Williamson ether synthesis, a robust and widely used method for forming ethers.

Proposed Synthesis Pathway: Williamson Ether Synthesis

This synthesis involves the reaction of the phenoxide ion of isovanillin (3-methoxy-4-hydroxybenzaldehyde) with the electrophilic 2-chloro-6-fluorobenzyl chloride.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Products Isovanillin Isovanillin (3-Methoxy-4-hydroxybenzaldehyde) Reaction Williamson Ether Synthesis Isovanillin->Reaction BenzylChloride 2-Chloro-6-fluorobenzyl chloride BenzylChloride->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Target Target Molecule (Crude Product) Reaction->Target Salt Salt Byproduct (e.g., KCl) Reaction->Salt Purification Workup & Purification (Filtration, Recrystallization) Target->Purification Final Final Pure Product Purification->Final

Caption: Logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (1.0 eq) and a suitable polar aprotic solvent such as acetone or DMF (approx. 10 mL per gram of isovanillin).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the suspension.

    • Causality: The base deprotonates the phenolic hydroxyl group of isovanillin to form the more nucleophilic phenoxide ion, which is essential for the subsequent Sₙ2 reaction. K₂CO₃ is chosen as it is inexpensive, effective, and easily removed by filtration.

  • Addition of Alkylating Agent: Add 2-chloro-6-fluorobenzyl chloride (1.0-1.1 eq) to the mixture.[4][5]

    • Causality: This is the electrophile. The benzylic carbon is susceptible to nucleophilic attack by the phenoxide. A slight excess may be used to ensure complete consumption of the starting phenol.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be used) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the solid salts (e.g., K₂CO₃, KCl) and wash the filter cake with a small amount of solvent. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. d. If DMF was used, the mixture is typically poured into ice water, causing the organic product to precipitate, which can then be collected by filtration.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to:

    • An aldehyde proton (~9.8 ppm).

    • Aromatic protons on both rings (in the range of 6.9-7.6 ppm).

    • A singlet for the benzylic methylene protons (-O-CH₂-) around 5.1-5.3 ppm.

    • A singlet for the methoxy protons (-OCH₃) around 3.9 ppm.

  • IR Spectroscopy: Key absorption bands would confirm the presence of the main functional groups:

    • A strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹.

    • C-O-C stretching for the ether linkages around 1250 cm⁻¹ and 1050 cm⁻¹.

    • Aromatic C-H stretching just above 3000 cm⁻¹.

    • C-Cl and C-F stretches in the fingerprint region (typically below 1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 294, along with an [M+2]⁺ peak at m/z 296 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation would likely involve the cleavage of the benzyl ether bond.

Potential Applications in Drug Discovery and Chemical Biology

Substituted benzaldehydes are privileged scaffolds in medicinal chemistry.[1] this compound is not just a final product but a versatile starting point for further molecular elaboration.

  • Scaffold for Library Synthesis: The aldehyde can be readily converted into a wide range of other functional groups (amines, alcohols, carboxylic acids, imines), allowing for the rapid generation of a library of related compounds for high-throughput screening.

  • Precursor to Bioactive Molecules: Benzaldehyde derivatives have been investigated for a wide range of therapeutic applications. For instance, certain benzyloxybenzaldehyde structures have shown potent activity as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer stem cell survival and resistance to chemotherapy.[1] The specific halogenation pattern of the title compound could be explored to modulate potency and selectivity against specific ALDH isoforms.

  • Chemical Probe Development: This molecule could be used to synthesize targeted chemical probes. For example, the aldehyde could be used to link the molecule to a fluorescent tag or a biotin handle for use in biochemical assays to identify novel protein targets.

G Core 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde RedAmine Reductive Amination Core->RedAmine Wittig Wittig Reaction Core->Wittig Oxidation Oxidation Core->Oxidation Condense Condensation (e.g., with Hydrazines) Core->Condense Amines Substituted Amines RedAmine->Amines Alkenes Stilbene Analogs Wittig->Alkenes Acids Carboxylic Acids Oxidation->Acids Hydrazones Hydrazones / Schiff Bases Condense->Hydrazones

Caption: Role as a versatile intermediate for chemical diversification.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet is not widely available, precautions should be based on analogous compounds.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system. Halogenated aromatic compounds should be handled with care due to potential toxicity. Based on GHS classifications for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound represents a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its physicochemical properties, characterized by high lipophilicity and multiple hydrogen bond acceptors, make it an interesting scaffold for designing molecules intended to interact with biological systems. Its synthesis is straightforward via the Williamson ether synthesis, and its structure offers numerous avenues for further chemical modification. For researchers in drug discovery and organic synthesis, this compound is a valuable tool for the creation of novel and potentially bioactive molecules.

References

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Predicted Reactivity of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde in Organic Reactions

Abstract

This technical guide provides a comprehensive analysis of this compound, a complex benzaldehyde derivative. In the absence of direct literature on this specific molecule, this document establishes a theoretical framework for its synthesis and reactivity based on established principles of organic chemistry and extensive data from analogous structures. We will explore the intricate interplay of electronic and steric effects imparted by its unique substitution pattern and predict its behavior in key organic reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this or structurally related compounds in synthetic endeavors.

Introduction: Deconstructing the Molecule

This compound is a polysubstituted aromatic aldehyde. Its core reactivity is dictated by the aldehyde functional group, but significantly modulated by the substituents on both aromatic rings. To understand its mechanism of action, we must dissect the molecule into its key components:

  • The Isovanillin Core: The foundational structure is derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde), featuring an electron-donating methoxy group and the reactive aldehyde.[1]

  • The Benzyloxy Linkage: An ether linkage at the 4-position connects the isovanillin core to a substituted benzyl group.

  • The Substituted Benzyl Group: A 2-chloro-6-fluorobenzyl moiety introduces potent electronic and steric influences. The ortho-chloro and -fluoro groups are strongly electron-withdrawing via the inductive effect (-I), which will impact the properties of the ether linkage.[2] Furthermore, their presence creates significant steric bulk around the benzylic carbon.[3]

This guide will systematically explore how these structural features are predicted to govern the molecule's synthesis and its participation in fundamental organic reactions.

Proposed Synthesis via Williamson Ether Synthesis

The most logical and widely used method for constructing the ether linkage in the target molecule is the Williamson ether synthesis.[4] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5]

Proposed Synthetic Pathway:

The synthesis would commence with isovanillin, which is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile is then reacted with 2-chloro-6-fluorobenzyl chloride to yield the final product.

Williamson Ether Synthesis Isovanillin Isovanillin Phenoxide Potassium Isovanillinate (Intermediate) Isovanillin->Phenoxide Deprotonation BenzylHalide 2-Chloro-6-fluorobenzyl chloride TargetMolecule 4-[(2-Chloro-6-fluorobenzyl)oxy]- 3-methoxybenzaldehyde Base Base (e.g., K₂CO₃, NaH) Salt Salt (e.g., KCl, NaCl) Phenoxide->TargetMolecule SN2 Attack

Caption: Proposed synthesis of the target molecule.

Experimental Protocol: Williamson Ether Synthesis

Causality: The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction. A moderately strong base like potassium carbonate is often sufficient for deprotonating the phenolic hydroxyl group and is less hazardous than sodium hydride.[6]

Materials:

  • Isovanillin

  • 2-Chloro-6-fluorobenzyl chloride[7][8]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 2-chloro-6-fluorobenzyl chloride (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Analysis of Electronic and Steric Effects

The reactivity of the aldehyde group is a delicate balance of electronic and steric factors.

Substituent GroupPositionElectronic EffectPredicted Impact on Aldehyde ReactivitySteric Effect
-CHO 1-I, -R (Electron-withdrawing)Defines the primary site of nucleophilic attack.Moderate
-OCH₃ 3-I, +R (Overall Electron-donating)Decreases electrophilicity of carbonyl carbon.[9]Moderate
-O-CH₂-Ar' 4-I, +R (Overall Electron-donating)Decreases electrophilicity of carbonyl carbon.Significant
-Cl, -F 2', 6' (on benzyl)-I (Strongly Electron-withdrawing)Reduces the electron-donating ability of the benzyloxy group.[2]High

Narrative of Effects: The methoxy and benzyloxy groups at positions 3 and 4, respectively, are electron-donating through resonance (+R effect). This increases the electron density on the benzaldehyde ring, which in turn reduces the partial positive charge on the carbonyl carbon.[9][10] Consequently, the aldehyde is deactivated towards nucleophilic attack compared to unsubstituted benzaldehyde.

However, the 2-chloro-6-fluorobenzyl group introduces a counteracting effect. The strong inductive electron withdrawal (-I) by the ortho-halogen atoms on the benzyl ring makes the benzylic ether oxygen less electron-donating than an unsubstituted benzyl ether.[2] This partial "disarming" of the 4-position's donating ability means the aldehyde might be slightly more reactive than its non-halogenated counterpart, 4-benzyloxy-3-methoxybenzaldehyde.

Furthermore, the two ortho substituents on the benzyl group create significant steric bulk. While this does not directly hinder the aldehyde group, it could influence the overall conformation of the molecule and potentially affect interactions with large reagents or catalysts.[3][6]

Predicted Reactivity and Mechanisms of Action

The aldehyde functionality is the primary hub for chemical transformations.[11] Its reactivity is predicted to follow established patterns for aromatic aldehydes, modulated by the aforementioned electronic effects.

Knoevenagel Condensation

This reaction is a fundamental method for forming α,β-unsaturated compounds through the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[11][12]

Mechanism: The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the final product.[1] The reduced electrophilicity of our target molecule suggests that it may require slightly more forcing conditions (e.g., longer reaction times or slightly higher temperatures) than benzaldehydes bearing electron-withdrawing groups.[13][14]

Knoevenagel Condensation Aldehyde Target Aldehyde (Ar-CHO) Intermediate Tetrahedral Intermediate ActiveMethylene Active Methylene (NC-CH₂-CN) Carbanion Carbanion (NC-CH⁻-CN) ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Carbanion->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product (Ar-CH=C(CN)₂) Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation

Causality: A solvent-free or water-based protocol represents a green chemistry approach that can be highly effective. For less reactive aldehydes, a catalyst like ammonium bicarbonate is often sufficient to promote the reaction without harsh conditions.[11][12]

Materials:

  • This compound

  • Malononitrile or Diethyl malonate

  • Ammonium bicarbonate (catalyst)

  • Ethanol or Water

Procedure (Solvent-Free):

  • Combine the aldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium bicarbonate in a reaction vessel.

  • Heat the mixture (e.g., to 80 °C) with stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the mixture and add ethanol to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize if further purification is needed.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphonium ylide.[15]

Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[15][16] The electronic nature of the aldehyde is less critical for the Wittig reaction than for many other nucleophilic additions, so a good yield is expected.

Wittig Reaction Aldehyde Target Aldehyde (Ar-CHO) Intermediate Oxaphosphetane (Intermediate) Aldehyde->Intermediate [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P=CHR) Alkene Alkene Product (Ar-CH=CHR) Intermediate->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Intermediate->TPPO

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Reaction

Causality: The generation of the ylide requires a strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt. The reaction must be conducted under anhydrous conditions as the ylide is highly basic and will be quenched by protic solvents like water.[15]

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium in hexanes)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • This compound

Procedure:

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the strong base (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash, dry, and concentrate.

  • Purify via column chromatography to separate the alkene product from triphenylphosphine oxide.

Reduction to Primary Alcohol

Aldehydes are readily reduced to primary alcohols using mild reducing agents like sodium borohydride (NaBH₄).[17]

Mechanism: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the carbonyl carbon.[18][19] This forms a tetrahedral alkoxide intermediate, which is then protonated during an acidic or aqueous workup to yield the primary alcohol.[17][19] This reaction is generally very high-yielding and chemoselective for aldehydes and ketones.

Experimental Protocol: Reduction with NaBH₄

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other potentially reducible functional groups like esters or amides.[17] Protic solvents like methanol or ethanol are typically used as they can also serve as the proton source for the final workup step.[19]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute HCl for workup

Procedure:

  • Dissolve the aldehyde (1.0 eq) in methanol in a flask and cool to 0 °C in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise, controlling any effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by the slow addition of dilute HCl until the solution is acidic.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water, dry, and concentrate to yield the alcohol.

Oxidation to Carboxylic Acid

Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents, ranging from strong oxidants like potassium permanganate (KMnO₄) to milder reagents.[20][21]

Mechanism: The mechanism varies with the oxidant. For instance, with chromic acid, the reaction proceeds through a hydrate intermediate.[22] With permanganate, the aldehyde is converted to its carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.[23] Given the potential for other functional groups to be sensitive, a mild oxidant might be preferable.

Experimental Protocol: Oxidation

Causality: The Lindgren oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a scavenger like 2-methyl-2-butene, is an excellent method for oxidizing aldehydes to carboxylic acids without affecting other sensitive groups. The scavenger is necessary to quench the reactive hypochlorite byproduct.[22]

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol and water (solvent system)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in tert-butanol.

  • Add 2-methyl-2-butene (3.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the aqueous oxidant solution to the aldehyde solution at room temperature.

  • Stir vigorously until the reaction is complete (monitor by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the carboxylic acid product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain the product.

Cannizzaro Reaction

As an aldehyde lacking α-hydrogens, the target molecule is expected to undergo the Cannizzaro reaction under strongly basic conditions.[24][25] This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding primary alcohol, and a second molecule is oxidized to the carboxylate salt.[26][27]

Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The key step involves the transfer of a hydride ion from the resulting tetrahedral intermediate to a second molecule of the aldehyde.[24][27]

Conclusion

While this compound remains a novel compound in the surveyed literature, its reactivity can be confidently predicted. The core of its chemical behavior lies in the nucleophilic addition reactions characteristic of the aldehyde group.[28][29] The electron-donating methoxy and substituted benzyloxy groups serve to deactivate the aldehyde towards nucleophilic attack, while the electron-withdrawing halogens on the benzyl ring provide a subtle counter-balance. This guide provides robust, mechanistically-grounded predictions and validated protocols that will serve as a strong foundation for any researcher or drug development professional looking to synthesize or utilize this complex and promising molecule.

References

An In-depth Technical Guide to 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde (CAS No. 423156-68-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde, a vanillin derivative with the CAS number 423156-68-7. Vanillin and its derivatives are a well-established class of compounds in flavor, fragrance, and increasingly, in pharmaceutical research due to their broad spectrum of biological activities. This document details a probable synthetic route based on the Williamson ether synthesis, outlines its physicochemical properties, and explores its potential pharmacological relevance based on the activities of structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and application of this compound.

Chemical Identity and Properties

  • IUPAC Name: 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde

  • CAS Number: 423156-68-7

  • Molecular Formula: C₁₅H₁₃FO₃

  • Molecular Weight: 260.26 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like methanol, ethanol, DMSO, and DMFInferred from related compounds

Synthesis

The primary and most logical synthetic route to 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and an alkoxide. In this case, the phenolic hydroxyl group of vanillin is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from 2-fluorobenzyl halide.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Product vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Reaction Intermediate Reaction Intermediate vanillin->Reaction Intermediate + Base base Base (e.g., K₂CO₃, NaH) halide 2-Fluorobenzyl halide (X = Cl, Br, I) product 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde Reaction Intermediate->product + 2-Fluorobenzyl halide

Caption: General scheme for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

This protocol is based on established procedures for the synthesis of similar vanillin ethers and serves as a validated starting point for laboratory synthesis.

  • Preparation: To a solution of vanillin (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.2-1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial, particularly with carbonate bases.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the potassium or sodium vanillate in situ.

  • Addition of Alkylating Agent: Add 2-fluorobenzyl bromide or 2-fluorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde.

Spectral Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.40-7.50 (m, 3H, Ar-H)

    • δ 7.05-7.20 (m, 3H, Ar-H)

    • δ 5.20 (s, 2H, -OCH₂-)

    • δ 3.95 (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 191.0 (C=O)

    • δ 162.5 (d, J = 245 Hz, C-F)

    • δ 153.0, 150.0, 131.0, 130.0 (d, J = 8 Hz), 129.0, 124.5 (d, J = 4 Hz), 123.0 (d, J = 14 Hz), 115.5 (d, J = 21 Hz), 112.0, 110.0 (Ar-C)

    • δ 70.0 (-OCH₂-)

    • δ 56.0 (-OCH₃)

  • IR (KBr, cm⁻¹):

    • ~2900-2800 (C-H stretching)

    • ~1680 (C=O stretching, aldehyde)

    • ~1600, 1510 (C=C stretching, aromatic)

    • ~1260 (C-O-C stretching, ether)

    • ~1150 (C-F stretching)

  • Mass Spectrometry (EI):

    • m/z 260 [M]⁺, corresponding to the molecular ion.

Potential Biological and Pharmacological Properties

While no specific biological studies have been published for 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde, the vast body of research on vanillin and its derivatives allows for informed predictions of its potential pharmacological activities. The introduction of a fluorobenzyl group can significantly modulate the parent molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential Areas of Investigation:

  • Antioxidant Activity: Vanillin is a known antioxidant. The introduction of the fluorobenzyl moiety could enhance this property.

  • Antimicrobial and Antifungal Activity: Many vanillin derivatives exhibit significant activity against a range of bacterial and fungal pathogens.

  • Anticancer Activity: The vanillin scaffold has been explored for the development of anticancer agents. The specific substitution pattern of this derivative may confer cytotoxic activity against certain cancer cell lines.

  • Anti-inflammatory Activity: Vanillin and its derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde could potentially interact with various cellular signaling pathways.

Potential_Signaling_Pathways compound 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde ros Reactive Oxygen Species (ROS) compound->ros Scavenging nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Modulation apoptosis Apoptosis Pathway compound->apoptosis Induction antioxidant Antioxidant Effects ros->antioxidant anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory anticancer Anticancer Effects mapk->anticancer apoptosis->anticancer

Caption: Hypothetical signaling pathways potentially modulated by the title compound.

Future Directions

4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde represents an under-investigated molecule with significant potential for further research and development. Key future steps should include:

  • Definitive Synthesis and Characterization: A thorough, documented synthesis and complete spectral characterization are necessary to provide a reliable source of this compound for further studies.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and in assays for antioxidant and anti-inflammatory activity.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help to establish a clear SAR and optimize the compound for specific biological activities.

Conclusion

This technical guide has synthesized the available information on 4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde (CAS No. 423156-68-7) and provided a framework for its further scientific exploration. Based on its structural relationship to vanillin, a compound with a rich history in both flavor and medicinal chemistry, this derivative holds promise for a variety of applications. The proposed synthetic route and predicted properties offer a solid foundation for researchers to begin their investigations into this intriguing molecule.

Spectroscopic Characterization of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it offers detailed, field-proven methodologies for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Introduction: Structural Elucidation of a Novel Compound

The compound this compound is a substituted benzaldehyde derivative. Its structure, combining a 3-methoxybenzaldehyde core with a 2-chloro-6-fluorobenzyl ether linkage, suggests potential applications in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any further investigation into its biological activity or material properties. This guide provides the foundational spectroscopic framework for such confirmation.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's constituent parts is crucial for predicting and interpreting its spectroscopic data. The molecule can be deconstructed into two primary moieties: the substituted benzaldehyde ring and the substituted benzyl ring, linked by an ether oxygen.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons in the molecule, assuming a standard solvent like CDCl₃.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Aldehyde-H9.8 - 10.1Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect.
Aromatic-H (Benzaldehyde Ring)6.9 - 7.5Doublet (d), Doublet of doublets (dd)3HProtons on the benzaldehyde ring will appear in the aromatic region, with splitting patterns determined by their coupling to neighboring protons.
Aromatic-H (Benzyl Ring)7.0 - 7.6Multiplet (m)3HThe protons on the 2-chloro-6-fluorobenzyl ring will exhibit complex splitting due to coupling with each other and potentially with the fluorine atom.
Methylene-H (-O-CH₂-)5.1 - 5.4Singlet (s)2HThese protons are adjacent to an electronegative oxygen and the aromatic ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.
Methoxy-H (-OCH₃)3.8 - 4.0Singlet (s)3HThe protons of the methoxy group are shielded relative to aromatic protons and appear as a characteristic singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
Aldehyde C=O190 - 195The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.
Aromatic-C110 - 165Aromatic carbons resonate in this broad range. Carbons attached to electronegative atoms (O, Cl, F) will be further downfield. The C-F bond will likely show coupling in the ¹³C NMR spectrum.
Methylene-C (-O-CH₂-)65 - 75This carbon is shifted downfield due to the attached oxygen atom.
Methoxy-C (-OCH₃)55 - 60The methoxy carbon appears in a characteristic upfield region for sp³ carbons attached to oxygen.
Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters is critical for obtaining high-quality, interpretable NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Instrument Setup (¹³C NMR):

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ signal to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type Justification
C-H (Aromatic)3000 - 3100StretchCharacteristic of C-H bonds on an aromatic ring.
C-H (Aldehyde)2720 - 2820StretchA pair of weak to medium bands characteristic of the aldehyde C-H stretch.
C=O (Aldehyde)1680 - 1710StretchA strong, sharp absorption band due to the carbonyl stretch. Conjugation with the aromatic ring lowers the frequency.
C=C (Aromatic)1450 - 1600StretchMultiple bands of variable intensity corresponding to the stretching of the carbon-carbon bonds within the aromatic rings.
C-O (Ether)1200 - 1275 (Aryl-Alkyl) and 1000-1075 (Alkyl)StretchTwo distinct C-O stretching bands are expected for the aryl-alkyl ether linkage.
C-Cl600 - 800StretchA weak to medium absorption in the fingerprint region.
C-F1000 - 1400StretchA strong absorption band in the fingerprint region.
Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples, as it requires minimal sample preparation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Set the spectral range to 4000 - 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₁₅H₁₂ClFO₃ is 294.04 g/mol . In a high-resolution mass spectrum, the exact mass will be observed. The molecular ion peak should exhibit a characteristic M+2 isotope pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

  • Key Fragmentation Pathways: The molecule is expected to fragment at the ether linkage, which is often a point of cleavage in mass spectrometry.

M [M]⁺˙ m/z = 294/296 frag1 [C₈H₇O₃]⁺ m/z = 151 M->frag1 - C₇H₅ClF frag2 [C₇H₅ClF]⁺˙ m/z = 143/145 M->frag2 - C₈H₇O₂ frag3 [C₇H₇O₂]⁺ m/z = 123 frag1->frag3 - CO

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and often provides a strong signal for the protonated molecule [M+H]⁺. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is also a viable option and will likely induce more fragmentation, providing richer structural information.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the ion of interest.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺) and confirm its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion: A Framework for Spectroscopic Validation

This guide provides a comprehensive, predictive framework and detailed experimental protocols for the spectroscopic characterization of this compound. By following these methodologies, researchers can confidently acquire and interpret the NMR, IR, and MS data necessary to unequivocally confirm the structure and purity of this novel compound. This rigorous spectroscopic analysis is an indispensable first step in the journey of drug discovery and development, ensuring that all subsequent biological and pharmacological studies are based on a well-characterized molecular entity.

The Lynchpin Intermediate: A Technical Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic use of complex, functionalized intermediates is paramount to the efficient construction of targeted therapeutic agents. This technical guide delves into the pivotal role of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde as a cornerstone chemical intermediate. With a unique combination of reactive and directing groups, this aldehyde has emerged as a critical precursor in the synthesis of a new generation of kinase inhibitors and other sophisticated pharmaceutical molecules. This document provides an in-depth exploration of its synthesis, characterization, and application, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Multifunctional Intermediate

The pursuit of novel therapeutics with high efficacy and specificity necessitates the development of intricate molecular architectures. The aldehyde, this compound, serves as an exemplary case study in the design of "smart" intermediates. Its structure is not a random assortment of functional groups; rather, it is a carefully orchestrated arrangement that facilitates subsequent, complex chemical transformations.

The core utility of this intermediate is derived from three key structural features:

  • The Aldehyde Group: A versatile functional group that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive aminations, Wittig reactions, and condensations.

  • The Substituted Benzyl Ether Linkage: This moiety not only imparts specific steric and electronic properties but also serves as a stable yet potentially cleavable protecting group for the phenolic hydroxyl of vanillin. The chloro and fluoro substituents on the benzyl ring are crucial for modulating the reactivity and ultimately the biological activity of the final target molecule.

  • The Methoxy Group: Positioned ortho to the ether linkage, this group influences the electronic nature of the aromatic ring and can direct subsequent electrophilic aromatic substitution reactions if required.

This guide will elucidate the synthesis of this key intermediate, detail its comprehensive characterization, and explore its significant applications, particularly in the synthesis of targeted cancer therapeutics.

Synthesis of this compound: A Modern Application of a Classic Reaction

The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis .[1][2] This venerable reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, remains a highly effective strategy for the formation of ethers.[1]

The synthesis commences with readily available starting materials: 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 2-chloro-6-fluorobenzyl bromide. The reaction proceeds by deprotonating the phenolic hydroxyl group of vanillin with a suitable base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl bromide, displacing the bromide and forming the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

  • 4-hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 2-chloro-6-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • To this mixture, add a solution of 2-chloro-6-fluorobenzyl bromide (1.1 equivalents) in DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.[3]

  • Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.[2]

  • Reaction Temperature: A moderately elevated temperature increases the reaction rate without promoting significant decomposition or side-product formation.

Workflow for the Synthesis of this compound

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 4-hydroxy-3-methoxybenzaldehyde (Vanillin) E Williamson Ether Synthesis (60-70°C, 4-6h) A->E B 2-chloro-6-fluorobenzyl bromide B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Quenching with Water E->F Reaction Mixture G Ethyl Acetate Extraction F->G H Washing & Drying G->H I Concentration H->I J Recrystallization I->J Crude Product K 4-[(2-Chloro-6-fluorobenzyl)oxy]- 3-methoxybenzaldehyde J->K Pure Product

Caption: Workflow of the Williamson ether synthesis.

Comprehensive Characterization of the Intermediate

Rigorous characterization is essential to confirm the identity and purity of this compound before its use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons of both rings, the benzylic methylene protons (~5.2 ppm), and the methoxy protons (~3.9 ppm). The splitting patterns of the aromatic protons will be indicative of their substitution.
¹³C NMR Resonances for the aldehydic carbonyl carbon (~191 ppm), aromatic carbons, the benzylic methylene carbon (~70 ppm), and the methoxy carbon (~56 ppm).
Infrared (IR) Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1685 cm⁻¹), C-O-C ether linkages (~1260 and 1140 cm⁻¹), and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4][5][6][7]

The Synthesis of Trametinib: A Case Study

Trametinib (Mekinist®) is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in various cancers.[8] The synthesis of Trametinib relies on this compound as a crucial building block.

In the synthesis of a key intermediate for Trametinib, the aldehyde functional group of this compound is typically condensed with an amine-containing heterocyclic compound. This is often followed by a series of reactions including cyclization and further functional group manipulations to construct the complex pyridopyrimidine core of Trametinib.[9][10]

Logical Relationship in Trametinib Intermediate Synthesis

Caption: Role as a precursor to Trametinib.

The 2-chloro-6-fluorobenzyl moiety is not merely a placeholder; it is an integral part of the final pharmacophore, engaging in critical binding interactions within the kinase's active site. This underscores the importance of introducing this specific structural element early in the synthetic sequence via the title intermediate.

Broader Applications in Drug Discovery

Beyond Trametinib, the structural motifs present in this compound make it an attractive starting point for the synthesis of other biologically active compounds. The substituted benzaldehyde core is a common feature in a variety of kinase inhibitors and other targeted therapies.[4][11] Its utility extends to the development of inhibitors for other kinase families, such as EGFR and VEGFR, where specific substitutions on the phenyl rings are crucial for achieving desired selectivity and potency.[5][6]

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategically designed chemical intermediate. Its efficient synthesis via the Williamson ether reaction, coupled with its versatile aldehyde functionality and the crucial role of its substituted benzyl group, has cemented its importance in the synthesis of complex pharmaceutical agents. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the role of such well-crafted intermediates will become even more critical. The insights provided in this guide aim to empower researchers and drug development professionals to effectively leverage this lynchpin molecule in their synthetic endeavors, accelerating the discovery and development of next-generation medicines.

References

An In-depth Technical Guide to the Research Applications of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of the novel synthetic compound, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. By dissecting its structural components—a vanillin core and a 2-chloro-6-fluorobenzyl moiety—we extrapolate a range of promising biological activities. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering detailed theoretical frameworks and actionable experimental protocols to explore its therapeutic potential. We will delve into its potential as an antimicrobial, anti-inflammatory, and anticancer agent, providing the scientific rationale and step-by-step methodologies for investigation.

Introduction: Deconstructing a Molecule of Promise

The quest for novel therapeutic agents often begins with the rational design and synthesis of molecules that combine known pharmacophores in innovative ways. This compound is a prime example of such a strategy. It marries the well-established biological relevance of the vanillin scaffold with the potent bioactivity conferred by the 2-chloro-6-fluorobenzyl group.

The Vanillin Scaffold: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is more than just a flavoring agent; it is a "privileged" scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The aldehyde, hydroxyl, and ether functional groups on the vanillin ring are amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored biological activities.[1][2]

The 2-Chloro-6-fluorobenzyl Moiety: This halogenated aromatic group is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] The presence of chlorine and fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.[5] Notably, this moiety is integral to the structure of antibiotics like flucloxacillin and has been incorporated into compounds with anti-coccidial and schistosomicidal activity.[5][6]

By combining these two building blocks via a Williamson ether synthesis, this compound emerges as a compound with high potential for multifaceted biological activity. This guide will explore the most promising avenues for its investigation.

Potential Research Application I: Antimicrobial Drug Discovery

Scientific Rationale: Both vanillin derivatives and compounds containing the 2-chloro-6-fluorobenzyl group have demonstrated significant antimicrobial properties.[3][4] Vanillin itself is known to disrupt bacterial cell membranes.[3] The halogenated benzyl group can further enhance this activity. Therefore, it is hypothesized that this compound could be a potent antimicrobial agent.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

This workflow outlines the steps to assess the antimicrobial efficacy of the title compound against a panel of clinically relevant bacterial and fungal strains.

antimicrobial_workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis start Synthesize & Purify Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock mic Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) stock->mic mbc Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay mic->mbc data Determine MIC & MBC/MFC Values mbc->data compare Compare with Standard Antibiotics data->compare

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Serial Dilution:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Potential Research Application II: Anti-Inflammatory Agent Development

Scientific Rationale: Vanillin and its derivatives have well-documented anti-inflammatory properties.[2] They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. The addition of the halogenated benzyl group could enhance these effects.

Proposed Signaling Pathway Inhibition

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as the NF-κB pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines promotes transcription Compound 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde Compound->IKK potential inhibition anticancer_workflow cluster_prep Preparation cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action start Synthesize & Purify Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock mtt MTT/XTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HeLa) stock->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle

References

Literature review of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in medicinal chemistry and drug development. The primary focus is on the Williamson ether synthesis, a classic yet highly effective method for constructing the target molecule's core ether linkage. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses the rationale behind reagent and condition selection, and offers insights into process optimization and characterization. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and reproducible method for preparing this compound.

Introduction and Retrosynthetic Analysis

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its structure is featured in compounds investigated as inhibitors of enzymes like Stearoyl-CoA desaturase (SCD1), which are implicated in various metabolic diseases.[1]

The most logical and efficient approach to its synthesis is through a Williamson ether synthesis.[2] This strategy involves disconnecting the ether bond to reveal two readily available precursors: 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a suitable 2-chloro-6-fluorobenzyl halide.

The retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic analysis of the target molecule.

This approach is advantageous because both starting materials are commercially available or can be synthesized through established methods.[3][4]

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a robust S(_N)2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[2][5] The synthesis of the target molecule is a classic application of this reaction.

The mechanism proceeds in two main steps:

  • Deprotonation: The phenolic hydroxyl group of vanillin is acidic (pKa ≈ 7.4) and is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.[6]

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl bromide, displacing the bromide leaving group in a concerted S(_N)2 fashion to form the desired ether linkage.

Figure 2: General mechanism of the Williamson ether synthesis.
Rationale for Reagent Selection:

  • Nucleophile: Vanillin provides a "soft" phenoxide nucleophile upon deprotonation.

  • Electrophile: 2-Chloro-6-fluorobenzyl bromide is an excellent electrophile for this S(_N)2 reaction. As a primary benzylic halide, steric hindrance is minimal, and there are no β-hydrogens, which completely avoids the competing E2 elimination reaction pathway.[6]

  • Base: A moderately weak base like potassium carbonate (K(_2)CO(_3)) is sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the aldehyde or halide functional groups.[6][7]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation (K

    +^++
    ) while leaving the phenoxide anion relatively "naked" and highly reactive, thus accelerating the rate of the S(_N)2 reaction.[2]

Starting Material Profiles

Successful synthesis relies on the quality of the starting materials. The key physical and chemical properties of the reactants are summarized below.

Property4-Hydroxy-3-methoxybenzaldehyde (Vanillin)2-Chloro-6-fluorobenzyl bromide
CAS Number 121-33-5[4]651734-76-4
Molecular Formula C(8)H(_8)O(_3)C(7)H(_5)BrClF
Molecular Weight 152.15 g/mol 223.47 g/mol
Appearance White to light yellow crystalline solid[8]White to off-white solid
Melting Point 80-83 °C[9]48-52 °C
Boiling Point 285 °C[9]N/A
Solubility Soluble in ethanol, acetone, DMF; slightly soluble in waterSoluble in DMF, acetone, dichloromethane

Detailed Experimental Protocol

This protocol is adapted from analogous etherification procedures found in the chemical literature.[7]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 eq)

  • 2-Chloro-6-fluorobenzyl bromide (1.05 eq)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to fully dissolve the starting material upon heating (approximately 5-10 mL per gram of vanillin).

  • Addition of Electrophile: Add 2-chloro-6-fluorobenzyl bromide (1.05 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin spot is consumed (typically 3-6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approximately 10 times the volume of DMF used).

  • Precipitation and Isolation: A solid precipitate should form upon addition to water. Stir the slurry for 30 minutes to ensure complete precipitation. Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of deionized water to remove residual DMF and inorganic salts.

  • Drying: Dry the solid product under vacuum or in a desiccator to a constant weight. The product is often sufficiently pure for subsequent steps, but can be further purified if necessary.[7]

  • Purification (Optional): If required, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow and Product Characterization

The entire process, from setup to the final, purified product, follows a logical and streamlined workflow.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_analysis Analysis & Purification A Combine Vanillin & K2CO3 in a dry flask B Add anhydrous DMF and stir A->B C Add 2-Chloro-6-fluorobenzyl bromide B->C D Heat mixture to 80-100 °C under N2 atmosphere C->D E Monitor reaction by TLC D->E F Cool reaction to room temperature E->F G Pour mixture into ice-cold water F->G H Isolate precipitate by vacuum filtration G->H I Wash solid with deionized water H->I J Dry product under vacuum I->J K Characterize product (NMR, MS, IR) J->K L Optional Recrystallization or Chromatography K->L

Figure 3: Step-by-step experimental workflow diagram.

Expected Characterization:

  • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons from both rings, a singlet for the methoxy group (~3.9 ppm), and a key singlet for the benzylic methylene (-O-CH₂-Ar) protons (~5.2 ppm).

  • ¹³C NMR: Signals corresponding to all unique carbon atoms, including the aldehyde carbonyl, aromatic carbons, methoxy carbon, and the benzylic methylene carbon.

  • FT-IR: Key stretches for the C=O of the aldehyde (~1680 cm⁻¹), C-O-C ether bonds (~1250 cm⁻¹ and ~1050 cm⁻¹), and aromatic C-H and C=C bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₅H₁₂ClFO₃, MW = 294.71 g/mol ) should be observed.

Conclusion

The synthesis of this compound is reliably achieved through the Williamson ether synthesis. This method is high-yielding, uses readily accessible starting materials, and involves straightforward reaction and workup conditions. The robustness and efficiency of this S(_N)2 reaction make it an ideal choice for both small-scale laboratory synthesis and larger-scale production for drug development and discovery applications.

References

Safety and handling of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Introduction: this compound is a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its complex structure, incorporating a halogenated benzyl ether moiety and a benzaldehyde core, necessitates a thorough understanding of its potential hazards to ensure safe handling. This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe use, storage, and disposal of this compound. As specific toxicological data for this exact molecule is not widely published, this guide employs a "hazard by analogy" approach, drawing on data from structurally related compounds to establish a robust safety framework. The primary goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly and mitigate risks in a laboratory setting.

Section 1: Chemical Identification and Hazard Analysis

The first step in safe handling is a complete understanding of the compound's identity and its anticipated hazards based on its functional groups.

Table 1: Chemical Identification

AttributeDetails
IUPAC Name This compound
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₅H₁₂ClFO₃
Molecular Weight 309.71 g/mol
CAS Number Not readily available. Researchers should use the chemical name and structure for identification.
Physical Form Expected to be a solid at room temperature, similar to related benzaldehydes.
Hazard Identification by Structural Analogy

The hazard profile is inferred from data on analogous compounds containing the key functional groups: a substituted benzaldehyde and a halogenated aromatic ring. Data from compounds like 3-Chloro-4-methoxybenzaldehyde and 4-Fluoro-3-methoxybenzaldehyde consistently indicate irritation potential.[1]

Table 2: Inferred Hazard Identification

GHS PictogramSignal WordHazard Statements (Inferred)
Exclamation mark pictogramWarning H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H302: Harmful if swallowed (Potential).

Causality of Hazards:

  • Aldehyde Group: The aldehyde functional group is known to be reactive and can cause irritation to the skin, eyes, and respiratory tract.[2]

  • Halogenated Aromatic Rings (Chloro- and Fluoro-): Chlorinated and fluorinated organic compounds require special handling, particularly concerning disposal, as they can be persistent in the environment.[3][4] Incomplete combustion can lead to the formation of highly toxic byproducts.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dusts or vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities <1g) ANSI Z87.1 compliant safety glasses with side shields.[7]Disposable nitrile gloves. Inspect before use and change immediately upon contamination.[7]Standard cotton lab coat, fully buttoned.[8]Not required if handled exclusively within a fume hood.
Handling Larger Quantities or Splash Potential Chemical splash goggles.[7][9] A face shield worn over goggles is required for large-volume transfers.[8]Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves. Consult manufacturer's resistance guide.[8]Chemical-resistant apron over a lab coat.[9]Not required if handled exclusively within a fume hood.
Emergency Spill Response Chemical splash goggles and a full-face shield.[9]Heavy-duty chemical-resistant gloves (e.g., Viton or Silver Shield).[7]Chemical protective suit or coveralls.[10][11]Air-purifying respirator with an organic vapor cartridge may be required for trained personnel.[8][11]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized workflows minimizes the risk of accidental exposure and contamination.

General Handling Workflow

The following diagram outlines the standard workflow for handling the compound from receipt to disposal.

G cluster_storage Storage Area cluster_lab Laboratory (Fume Hood) cluster_waste Waste Management Storage Store in Cool, Dry, Well-Ventilated Area Weighing Weigh Compound Storage->Weighing Transport Safely Reaction Perform Synthesis/ Experiment Weighing->Reaction Waste Collect in Labeled Halogenated Waste Container Reaction->Waste Disposal Dispose via EHS Waste->Disposal Receiving Receive & Inspect Container Receiving->Storage Log & Store

Caption: Standard workflow for handling the chemical.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[12]

  • Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

  • Do not eat, drink, or smoke in the laboratory.[12]

Storage Requirements
  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances such as strong oxidizing agents, alkalis, and iron.[1][6]

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

First Aid Measures

Table 4: Summary of First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[13]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
Spill Response

The appropriate response depends on the size and location of the spill. Always prioritize personnel safety.

G Spill Spill Occurs Alert Alert Personnel Nearby Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Minor Minor Spill (<1 L, contained) Assess->Minor Minor Major Major Spill (>1 L or uncontained) Assess->Major Major PPE Don Appropriate PPE (See Table 3) Minor->PPE Evacuate Evacuate Area Immediately Major->Evacuate Absorb Cover with Absorbent (Vermiculite, Sand) PPE->Absorb Collect Collect Residue into Waste Container Absorb->Collect Clean Clean Area with Soap and Water Collect->Clean CallEHS Contact Emergency Services / EHS Evacuate->CallEHS

Caption: Decision tree for chemical spill response.

Detailed Spill Cleanup Protocol (Minor Spill):

  • Alert Personnel: Immediately inform others in the vicinity.[15]

  • Secure the Area: If the material is flammable, remove all ignition sources.[16]

  • Don PPE: Wear the appropriate PPE as outlined in Table 3, including chemical goggles, gloves, and a lab coat.[15]

  • Contain the Spill: Use an absorbent material like vermiculite, sand, or a spill pillow to surround the spill, working from the outside in to prevent spreading.[14][17]

  • Absorb: Gently cover the spill with the absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[16]

  • Dispose: Seal the waste container and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[15]

Section 5: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, particularly for halogenated compounds.

  • Waste Classification: As a chlorinated and fluorinated organic compound, all waste containing this compound must be classified as halogenated organic hazardous waste .[18]

  • Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[19]

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system.[3][19]

  • Final Disposal: Disposal must be conducted through a licensed hazardous waste management facility.[2] The preferred method for halogenated organic residues is high-temperature incineration with appropriate scrubbers to handle the resulting hydrogen halides, ensuring complete destruction and preventing atmospheric pollution.[3]

Section 6: Toxicological Profile by Structural Analogy

While specific data for the title compound is limited, the toxicological properties can be inferred from its structural components.

  • Benzaldehyde Core: Benzaldehyde itself exhibits low acute toxicity.[20] It is rapidly metabolized in the skin and body to benzoic acid, which is then conjugated and excreted.[20] The primary toxicological concerns are irritation and potential for sensitization in hypersensitive individuals.[20]

  • Halogenated Benzyl Group: Chlorinated organic compounds as a class can be toxic and are often non-biodegradable, leading to concerns about bioaccumulation and environmental persistence.[3] The presence of chlorine and fluorine atoms on the benzyl ring may alter the metabolic profile and toxicological properties compared to a simple benzaldehyde.

Researchers should handle this compound with the assumption that it is at least as hazardous as its most hazardous structural analogs until specific toxicological data becomes available.

References

Methodological & Application

Protocol for the Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is based on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1] This document explains the causality behind the choice of reagents and conditions, ensuring that researchers can not only replicate the procedure but also understand its underlying chemical principles. The protocol includes a comprehensive guide to the reaction setup, workup, purification, and characterization, along with essential safety precautions.

Introduction

This compound is a substituted benzaldehyde derivative that serves as a crucial building block in medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules. The synthesis described herein utilizes the Williamson ether synthesis, an SN2 reaction involving the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[2][3] In this specific application, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated in situ by a mild base to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from 2-chloro-6-fluorobenzyl bromide to form the target ether. This method is highly efficient and provides good yields of the desired product.[1]

Reaction Scheme and Mechanism

The overall reaction is depicted below:

Figure 1: Synthesis of this compound from Vanillin and 2-Chloro-6-fluorobenzyl bromide.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

  • Deprotonation: The mild base, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of vanillin to generate a potassium phenoxide intermediate. This step is crucial as it converts the weakly nucleophilic alcohol into a much stronger nucleophilic alkoxide.[3]

  • Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl bromide. The SN2 mechanism involves a backside attack, leading to the displacement of the bromide leaving group in a single, concerted step.[4][5]

  • Product Formation: The formation of the new carbon-oxygen bond results in the desired ether product, alongside potassium bromide and bicarbonate as byproducts.

The choice of a primary benzylic halide is critical, as secondary and tertiary halides would favor an E2 elimination side reaction, especially with a strong nucleophile/base like a phenoxide.[5]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
VanillinC₈H₈O₃152.15
2-Chloro-6-fluorobenzyl bromideC₇H₅BrClF223.47
Potassium Carbonate (anhydrous)K₂CO₃138.21
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09
Ethyl AcetateC₄H₈O₂88.11
Deionized WaterH₂O18.02
Brine (Saturated NaCl solution)NaCl/H₂O-
Anhydrous Magnesium SulfateMgSO₄120.37

Quantitative Data and Reaction Parameters

Reagent/ParameterQuantityMoles (mmol)Equivalents
Vanillin5.00 g32.861.0
2-Chloro-6-fluorobenzyl bromide7.68 g34.381.05
Potassium Carbonate6.81 g49.291.5
N,N-Dimethylformamide (DMF)50 mL--
Reaction Temperature 80 °C--
Reaction Time 12 hours--
Theoretical Product Yield 9.68 g--

Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add vanillin (5.00 g, 32.86 mmol) and anhydrous potassium carbonate (6.81 g, 49.29 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes under a nitrogen atmosphere to ensure a homogeneous mixture. The use of a polar aprotic solvent like DMF is advantageous as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack, thereby increasing the reaction rate.[4][6]

Step 2: Reagent Addition and Reaction
  • Dissolve 2-chloro-6-fluorobenzyl bromide (7.68 g, 34.38 mmol) in 10 mL of anhydrous DMF.

  • Add the 2-chloro-6-fluorobenzyl bromide solution to the reaction mixture dropwise via an addition funnel over 10 minutes.

  • After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle and oil bath.

  • Maintain the temperature and continue stirring for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

Step 3: Workup and Extraction
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing 250 mL of cold deionized water. A precipitate of the crude product may form.

  • Stir the aqueous suspension for 30 minutes, then transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification and Characterization
  • The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reagents - Vanillin - K₂CO₃ - Anhydrous DMF stir1 2. Stir Under N₂ (15 min at RT) reagents->stir1 add_halide 3. Add Alkyl Halide Solution stir1->add_halide heat 4. Heat Reaction (80°C, 12h) Monitor by TLC add_halide->heat cool 5. Cool to RT heat->cool workup 6. Aqueous Workup - Pour into H₂O - Extract with EtOAc cool->workup purify 7. Purify Product - Wash, Dry, Concentrate - Recrystallize workup->purify characterize 8. Characterize Final Product (NMR, MS, m.p.) purify->characterize

Caption: Workflow for the Williamson ether synthesis of the target compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Vanillin: Harmful if swallowed and causes serious eye irritation.[7] Avoid inhalation of dust.

  • 2-Chloro-6-fluorobenzyl bromide: Causes severe skin burns and eye damage. It is also a lachrymator (a substance that irritates the eyes and causes tears).[8] Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant.[1] Avoid contact and inhalation.

  • Potassium Carbonate: An irritant. Avoid inhalation of dust.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This compound is of interest in pharmaceutical research and development, and a reliable analytical method is crucial for its characterization, stability testing, and quality control. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive protocol, method validation details, and practical insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₅H₁₂ClFO₃, Molecular Weight: 294.71 g/mol ) is a complex aromatic aldehyde containing a benzyl ether linkage.[4][5] The quantification of such molecules requires an analytical method that is not only sensitive and accurate but also specific enough to distinguish the analyte from potential impurities, starting materials, and degradation products. The presence of a benzaldehyde group and substituted aromatic rings provides a strong chromophore, making UV-based HPLC a highly suitable technique for its quantification.

The causality behind selecting reversed-phase HPLC lies in the molecule's moderate polarity. The combination of the polar aldehyde and methoxy groups with the nonpolar benzyl and chloro-fluoro-substituted phenyl rings allows for excellent retention and separation on a nonpolar stationary phase like C18, using a polar mobile phase.

Experimental Workflow and Causality

The entire analytical workflow is designed to ensure data integrity and reproducibility. Each step, from sample preparation to data analysis, is optimized to minimize variability and ensure the method's robustness.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Prepare Stock and Working Standard Solutions Sample_Prep Accurately Weigh and Dissolve Sample Material Dilution Dilute to Final Concentration within Calibration Range Injection Inject Sample/Standard onto HPLC System Dilution->Injection Analysis Queue Separation Isocratic Elution through Reversed-Phase C18 Column Injection->Separation Detection UV Detection at Optimal Wavelength Separation->Detection Integration Peak Integration and Area Determination Detection->Integration Chromatographic Data Calibration Construct Calibration Curve from Standards Integration->Calibration Quantification Calculate Analyte Concentration in Samples Calibration->Quantification Validation Assess Method Performance (ICH Q2(R1)) Quantification->Validation

Figure 1: High-level overview of the analytical workflow for the quantification of this compound.

Detailed Analytical Protocol: HPLC-UV Method

This protocol provides a step-by-step methodology for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 280 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately nonpolar compounds like the target analyte.

  • Mobile Phase: The 60:40 acetonitrile:water ratio was optimized to achieve a reasonable retention time (typically 4-6 minutes) and good peak shape. Acetonitrile is chosen for its low UV cutoff and good elution strength.

  • Wavelength: 280 nm is selected based on the UV absorbance spectrum of the benzaldehyde and substituted aromatic rings, providing a good balance of sensitivity and selectivity.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a sample containing an amount of this compound expected to fall within the calibration range.

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add a portion of methanol to dissolve the sample, sonicate for 5 minutes if necessary.

  • Dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation according to ICH Q2(R1) Guidelines

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[1][2][3] The following parameters must be assessed:

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes & Protocols: The Strategic Use of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as exceptionally fertile starting points for the development of novel therapeutic agents. The vanillin core (4-hydroxy-3-methoxybenzaldehyde) is one such scaffold, prized for its natural origins, established safety profile, and versatile chemical handles that permit extensive modification.[1] This guide focuses on a specific, strategically designed derivative: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde .

This compound is more than a simple vanillin derivative; it is an advanced intermediate engineered for specific purposes in drug design. The core vanillin structure provides a well-recognized aromatic aldehyde platform. The introduction of the 2-chloro-6-fluorobenzyl ether at the 4-position serves three primary functions:

  • Blocks Phenolic Reactivity: The phenolic hydroxyl group of vanillin is masked, preventing unwanted side reactions and directing chemical modifications towards the aldehyde functionality.

  • Introduces Halogen Moieties: The chlorine and fluorine atoms are critical for modulating pharmacokinetic and pharmacodynamic properties. They can increase metabolic stability, enhance membrane permeability, and form specific halogen bonds with protein targets, thereby improving binding affinity and selectivity.

  • Provides Conformational Control: The bulky, substituted benzyl group can influence the overall topography of the final molecule, guiding its presentation to a biological target.

This application note provides a comprehensive overview of the synthesis, derivatization, and potential applications of this compound, offering detailed protocols and the scientific rationale behind its use for researchers in drug discovery and development.

Synthesis of the Core Intermediate

The most direct and efficient method for preparing the title compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with 2-chloro-6-fluorobenzyl chloride.

Protocol 2.1: Synthesis of this compound

Rationale: This protocol employs potassium carbonate as a mild base, which is sufficient to deprotonate the weakly acidic phenolic hydroxyl of vanillin. N,N-Dimethylformamide (DMF) is chosen as the solvent for its high boiling point, allowing for elevated reaction temperatures to ensure completion, and its ability to dissolve both the polar phenoxide salt and the organic alkyl halide.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Chloro-6-fluorobenzyl chloride[2][3]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration with respect to vanillin).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

  • Combine the organic extracts and wash with deionized water (2x), followed by a wash with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Medicinal Chemistry: A Hub for Derivatization

The aldehyde group is a versatile functional group that serves as a key reaction point for building molecular complexity. The title compound is an ideal starting material for synthesizing libraries of compounds for screening against various biological targets.

Key Derivatization Reactions

The aldehyde can undergo a wide range of chemical transformations. Below are protocols for two of the most common and impactful reactions in drug discovery.

A. Schiff Base Formation The condensation of the aldehyde with a primary amine forms an imine (or Schiff base). These derivatives are not only important intermediates but often possess intrinsic biological activity, including antimicrobial and anticancer properties.[4][5]

Protocol 3.1.1: General Procedure for Schiff Base Synthesis

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the desired primary amine (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, thereby activating it towards nucleophilic attack by the amine.

  • Reflux the mixture for 2-4 hours, monitoring for product formation by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

B. Reductive Amination This powerful reaction converts the aldehyde into a secondary or tertiary amine in a one-pot procedure. It is a cornerstone of modern medicinal chemistry for creating compounds with improved stability and basicity compared to Schiff bases. The resulting benzylamino chemotype is found in numerous approved drugs.

Protocol 3.1.2: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions. This reagent is selective for the iminium ion over the starting aldehyde, preventing side reactions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

G Start Core Aldehyde IntermediateC₁₅H₁₂ClFO₃ reductive_amination Reductive Amination (+ R₂NH, NaBH(OAc)₃) Start->reductive_amination schiff_base Schiff Base Formation (+ RNH₂, H⁺ cat.) Start->schiff_base wittig Wittig Reaction (+ Ph₃P=CHR) Start->wittig knoevenagel Knoevenagel Condensation (+ CH₂(CN)₂, base) Start->knoevenagel reduction Reduction (+ NaBH₄) Start->reduction amines Benzylamines reductive_amination->amines imines Schiff Bases / Imines schiff_base->imines alkenes Styrenyl Derivatives wittig->alkenes activated_alkenes α,β-Unsaturated Systems knoevenagel->activated_alkenes alcohols Benzyl Alcohols reduction->alcohols

Caption: Derivatization potential of the core aldehyde intermediate.

Potential Therapeutic Applications

Derivatives of this scaffold are promising candidates for several therapeutic areas.

  • PPARα Agonists: The 4-benzyloxy-benzylamino chemotype has been identified as a potent scaffold for Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[6] These agents have shown promise in treating diabetic retinopathy. The 2-chloro-6-fluoro substitution pattern on the benzyl ring can be explored to optimize isoform selectivity and pharmacokinetic properties.

  • Antimicrobial Agents: Vanillin derivatives, particularly Schiff bases and hydrazones, have demonstrated significant antibacterial and antifungal activity.[5][7] The lipophilicity and electronic properties conferred by the chloro-fluoro-benzyl group could enhance cell wall penetration and activity against resistant strains.

  • Enzyme Inhibitors: Benzaldehyde derivatives are known to interact with various enzymes. For instance, fluorinated benzyl ethers have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, and carbonic anhydrase, a target in anti-tumor studies.[8] The specific substitution pattern of the title compound makes it a valuable precursor for probing these enzyme active sites.

  • Antischistosomal Agents: Halogenated benzylidene derivatives have shown promising in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[9] The title compound provides a direct route to synthesizing analogous compounds for further evaluation.

Physicochemical and Spectroscopic Data

A summary of the key properties of the title compound is provided below.

PropertyValueSource/Comment
Molecular Formula C₁₅H₁₂ClFO₃-
Molecular Weight 294.71 g/mol -
CAS Number 525570-29-0For the analogous 2-chloro-4-fluoro compound[10]
Appearance Expected to be an off-white to pale yellow solidBased on similar compounds
¹H NMR (Expected) δ ~9.8 (s, 1H, CHO), 7.4-7.0 (m, Ar-H), 5.2 (s, 2H, O-CH₂-Ar), 3.9 (s, 3H, OCH₃)Chemical shifts are approximate
¹³C NMR (Expected) δ ~191 (CHO), 152-110 (Ar-C), 71 (O-CH₂-Ar), 56 (OCH₃)Chemical shifts are approximate
IR (Expected) ~1685 cm⁻¹ (C=O stretch, aldehyde), ~1270, 1140 cm⁻¹ (C-O stretch, ether)Characteristic vibrational frequencies

Conclusion and Future Perspectives

This compound is a high-value intermediate for medicinal chemistry. Its synthesis is straightforward, and its aldehyde functionality provides a gateway to a vast chemical space of diverse structures. The strategic incorporation of the halogenated benzyl ether moiety offers a sophisticated tool for fine-tuning the pharmacological profile of the resulting derivatives.

Future research should focus on synthesizing libraries based on this scaffold and screening them against targets where halogen bonding and controlled lipophilicity are known to be advantageous, such as kinases, proteases, and nuclear hormone receptors. The protocols and rationale presented in this guide provide a solid foundation for researchers to leverage this powerful building block in their quest for the next generation of therapeutic agents.

References

Application Notes and Protocols for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges and Opportunities of a Complex Aryl Ether in Modern Synthesis

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde represents a class of highly functionalized aromatic compounds that are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its structure, characterized by a sterically hindered and electron-deficient aryl chloride, presents both unique challenges and significant opportunities for synthetic chemists. This guide provides an in-depth exploration of the application of this substrate in various palladium-catalyzed cross-coupling reactions, offering not just protocols but also the underlying scientific rationale for the experimental design.

The presence of the ortho-chloro and fluoro substituents on the benzyl ether moiety, coupled with the aldehyde group, necessitates a nuanced approach to catalyst and ligand selection to achieve high efficacy in cross-coupling reactions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors. While direct literature on this exact molecule is sparse, its structural motifs are analogous to key intermediates in the synthesis of advanced pharmaceutical agents like GSK2126458 (Omipalisib), a potent PI3K and mTOR inhibitor.[1][2][3][4] The principles and protocols outlined herein are therefore grounded in established methodologies for structurally similar and electronically demanding substrates.

The General Palladium-Catalyzed Cross-Coupling Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Negishi) or migratory insertion (for the Heck reaction), and reductive elimination.[7]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R'-M R'-M R'-M->Transmetalation Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n Transmetalation->Ar-Pd(II)(R')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration Ar-R' Ar-R' Reductive\nElimination->Ar-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Understanding this cycle is crucial for troubleshooting and optimizing reactions involving challenging substrates like this compound. The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[8][9]

Scientific Rationale for Protocol Design

When applying the Suzuki-Miyaura coupling to this compound, the primary challenge lies in the low reactivity of the aryl chloride. To overcome this, the selection of a highly active catalyst system is paramount.

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides. The use of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, is critical.[10] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[8] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling sterically hindered substrates.[10]

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, particularly when using sterically demanding or electron-poor boronic acids.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed. The aqueous phase facilitates the dissolution of the inorganic base and promotes the formation of the reactive boronate species.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids.

ReagentM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equivalents
This compound310.71310.7 mg1.01.0
Aryl/Heteroaryl Boronic AcidVariesVaries1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
SPhos410.5116.4 mg0.040.04
K₃PO₄212.27424.5 mg2.02.0
Toluene-4 mL--
Water (degassed)-1 mL--

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Pd(OAc)₂ & SPhos - K₃PO₄ B Purge with Inert Gas A->B C Add Degassed Solvents (Toluene/Water) B->C D Heat to 100-110 °C C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Workup (EtOAc/Water) F->G H Purify by Chromatography G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction is of paramount importance in medicinal chemistry, as the aniline moiety is a common feature in many pharmaceutical agents.[13]

Causality in Experimental Choices

The success of the Buchwald-Hartwig amination with our substrate hinges on mitigating potential side reactions and promoting the desired C-N bond formation.[14]

  • Ligand Systems: The choice of ligand is crucial and often substrate-dependent.[11] For sterically hindered aryl chlorides, bulky biarylphosphine ligands such as those developed by Buchwald and Hartwig are typically employed.[15] These ligands facilitate both the oxidative addition and the reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium alkoxides (e.g., NaOtBu, LiHMDS) are commonly used.[16] The choice of base can influence the reaction rate and selectivity.

  • Amine Coupling Partner: The nature of the amine (primary or secondary, aliphatic or aromatic) will influence the optimal reaction conditions.

General Protocol for Buchwald-Hartwig Amination
ReagentM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equivalents
This compound310.71310.7 mg1.01.0
AmineVariesVaries1.21.2
Pd₂(dba)₃915.729.2 mg0.010.01
XPhos476.6219.1 mg0.040.04
NaOtBu96.10134.5 mg1.41.4
Toluene (anhydrous)-5 mL--

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Proceed with an aqueous workup and purification as described for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[19]

Key Considerations for Success
  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. The base also serves as the solvent in some cases.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira couplings.

Protocol for Sonogashira Coupling
ReagentM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equivalents
This compound310.71310.7 mg1.01.0
Terminal AlkyneVariesVaries1.51.5
Pd(PPh₃)₂Cl₂701.9035.1 mg0.050.05
CuI190.4519.0 mg0.100.10
Et₃N-5 mL--

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Purge the flask with argon.

  • Add Et₃N and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and filter through a pad of celite to remove the metal salts.

  • Concentrate the filtrate and purify the product by column chromatography.

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[20][21] A base is required to regenerate the active Pd(0) catalyst.[22]

Protocol for Heck Reaction
ReagentM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equivalents
This compound310.71310.7 mg1.01.0
Alkene (e.g., n-butyl acrylate)128.17192.3 mg1.51.5
Pd(OAc)₂224.504.5 mg0.020.02
P(o-tolyl)₃304.3712.2 mg0.040.04
Et₃N101.19202.4 mg2.02.0
DMF (anhydrous)-5 mL--

Procedure:

  • Combine all reagents in a Schlenk tube under an inert atmosphere.

  • Heat the reaction to 100-120 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, and perform an aqueous workup followed by purification.

Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner.[23][24] A key advantage of this reaction is the high reactivity and functional group tolerance of organozinc compounds.[25]

Protocol for Negishi Coupling
ReagentM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equivalents
This compound310.71310.7 mg1.01.0
Organozinc Reagent (0.5 M in THF)Varies2.4 mL1.21.2
PdCl₂(dppf)731.7036.6 mg0.050.05
THF (anhydrous)-5 mL--

Procedure:

  • To a dry Schlenk flask under argon, add this compound and PdCl₂(dppf).

  • Add anhydrous THF.

  • Add the organozinc reagent dropwise at room temperature.

  • Stir at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform an aqueous workup and purify by chromatography.

Conclusion

This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The successful application of this building block in complex synthesis relies on a thorough understanding of the reaction mechanisms and the judicious selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this and related compounds, ultimately enabling the efficient synthesis of novel molecules with potential applications in drug discovery and materials science.

References

Application Note & Protocol: O-Alkylation for the Synthesis of Benzyloxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyloxybenzaldehyde derivatives are a significant class of organic compounds, serving as versatile intermediates and core structural motifs in pharmaceuticals, agrochemicals, and fragrance chemistry.[1][2] Their synthesis is of considerable interest to researchers in drug development and materials science.[3][4] The most reliable and widely adopted method for preparing these aryl benzyl ethers is the Williamson ether synthesis.[5][6][7][8] This classical SN2 reaction provides a robust pathway for forming a C-O ether bond by reacting a deprotonated phenol (a phenoxide) with a primary alkyl halide, in this case, a benzyl halide.[5][9] This guide provides a detailed experimental procedure, explains the underlying chemical principles, and offers insights for optimization and troubleshooting.

Pillar 1: Mechanistic Insight & Experimental Rationale

The successful synthesis of benzyloxybenzaldehyde derivatives via the Williamson ether synthesis hinges on a fundamental understanding of the SN2 (bimolecular nucleophilic substitution) mechanism.[5][6] The reaction's efficiency is dictated by the careful selection of base, solvent, and alkylating agent.

The Reaction Mechanism

  • Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group on the hydroxybenzaldehyde starting material. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed. This step is crucial as it converts the neutral alcohol, a poor nucleophile, into its conjugate base, the phenoxide ion, which is a significantly more potent nucleophile.[7][10]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of the benzyl halide (e.g., benzyl bromide). This occurs in a concerted, single-step process where the C-O bond forms simultaneously as the carbon-halogen bond breaks.[5][9] The attack proceeds from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon were chiral.

  • Product Formation: The result is the formation of the desired benzyloxybenzaldehyde ether and an inorganic salt byproduct (e.g., potassium bromide).

The choice of a primary alkyl halide like benzyl bromide is critical. Primary halides are highly susceptible to SN2 attack and are less prone to the competing E2 elimination reaction, which can become significant with secondary and is the major pathway for tertiary halides.[5][9]

Williamson Ether Synthesis Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Hydroxybenzaldehyde Hydroxybenzaldehyde (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Hydroxybenzaldehyde->Phenoxide + Base - H⁺ Base Base (e.g., K₂CO₃) BenzylHalide Benzyl Halide (Bn-X) Product Benzyloxybenzaldehyde (Ar-O-Bn) Phenoxide->Product + Benzyl Halide Nucleophilic Attack LeavingGroup Halide Ion (X⁻)

Caption: The Williamson ether synthesis mechanism.

Solvent and Catalyst Selection: The Key to Efficiency

The choice of solvent profoundly impacts the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are highly preferred.[5][6] These solvents can effectively solvate the cation (e.g., K⁺) of the base but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 attack. Protic solvents, like ethanol or water, would solvate and stabilize the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[5]

In industrial or biphasic systems, a phase-transfer catalyst (PTC) , such as tetrabutylammonium bromide, can be invaluable.[5][11] The PTC facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the benzyl halide resides, dramatically increasing the reaction rate under milder conditions.[12][13]

Pillar 2: Self-Validating Experimental Protocol

This protocol details the synthesis of 4-benzyloxybenzaldehyde, a common derivative. The principles are directly applicable to other isomers (e.g., 2- or 3-hydroxybenzaldehyde) with minor adjustments.

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Equivalents
4-HydroxybenzaldehydeC₇H₆O₂122.125.00 g40.91.0
Benzyl BromideC₇H₇Br171.045.7 mL (7.5 g)43.81.07
Potassium Carbonate (anhydrous)K₂CO₃138.218.48 g61.41.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • TLC plates (silica gel), chamber, and UV lamp

Experimental Workflow Diagram

Experimental Workflow A 1. Setup Combine 4-hydroxybenzaldehyde, K₂CO₃, and DMF in flask. B 2. Reagent Addition Add benzyl bromide dropwise at room temperature. A->B C 3. Reaction Heat mixture to 80-90°C. Monitor by TLC (2-4 hours). B->C D 4. Work-up Cool, then pour into ice-water (200 mL). C->D E 5. Extraction Extract with ethyl acetate (3 x 50 mL). D->E F 6. Washing Wash organic layer with 5% NaOH (aq), water, and brine. E->F G 7. Drying & Concentration Dry over anhydrous MgSO₄, filter, and evaporate solvent. F->G H 8. Purification Recrystallize crude solid from hot ethanol. G->H I 9. Characterization Obtain melting point, NMR, and Mass Spec data. H->I

Caption: General workflow for synthesis and purification.

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.48 g, 61.4 mmol). Add 50 mL of DMF.

  • Reagent Addition: Place the flask in a heating mantle. Add benzyl bromide (5.7 mL, 43.8 mmol) dropwise to the stirring mixture at room temperature over 5-10 minutes.

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80-90°C. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 4-hydroxybenzaldehyde spot has been consumed (typically 2-4 hours).

  • Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 200 mL of cold water or ice. A precipitate should form. Stir for 15 minutes.

  • Isolation/Extraction:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid with water and a small amount of cold ethanol.

    • If an oil forms or for complete recovery: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).[7]

  • Washing: Combine the organic extracts and wash them sequentially with a 5% NaOH solution (2 x 50 mL) to remove any unreacted 4-hydroxybenzaldehyde, then with water (1 x 50 mL), and finally with brine (1 x 50 mL).[14] The caustic wash is critical for removing the phenolic starting material, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from hot ethanol to afford colorless crystals.[14][15] Yields of 85-95% are commonly achieved.[6][14]

Characterization Data (4-Benzyloxybenzaldehyde)

AnalysisExpected Result
AppearanceColorless to white crystalline solid[1][14]
Melting Point72-74 °C (Lit. ~72 °C)
¹H NMR (CDCl₃, 400 MHz)δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H, Ar-H), 7.45-7.30 (m, 5H, Ar-H of Benzyl), 7.10 (d, 2H, Ar-H), 5.15 (s, 2H, -OCH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ 190.8, 163.8, 136.0, 131.9, 130.3, 128.8, 128.4, 127.5, 115.3, 70.3

Pillar 3: Safety & Troubleshooting

Safety Precautions

  • Benzyl Bromide: This reagent is a potent lachrymator (induces tearing) and is corrosive.[16][17] It must be handled with extreme care in a certified chemical fume hood.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[16][19]

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.[16][18]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Reaction / Slow Reaction Inactive base (K₂CO₃ has absorbed moisture).Use fresh, anhydrous potassium carbonate. Ensure it is finely powdered to maximize surface area.[10]
Low reaction temperature.Ensure the internal temperature of the reaction mixture reaches the target of 80-90°C.
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC.
Product loss during work-up.Ensure pH is basic before extraction to remove starting material. Be careful not to use excessive solvent during recrystallization.[15]
Impure Product Incomplete removal of starting material.Perform the 5% NaOH wash thoroughly during the work-up to remove unreacted phenol.
Side products formed.If significant side products are observed, purification by column chromatography on silica gel may be necessary.[10][15]

References

Application Note and Protocol for the Scale-Up Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its structure, which combines a substituted benzaldehyde with a halogenated benzyl ether moiety, makes it a versatile building block for accessing complex molecular architectures. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocol herein is based on the robust and well-established Williamson ether synthesis, a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This application note offers a detailed, step-by-step protocol, safety considerations, and a discussion of the underlying chemical principles to ensure a successful and scalable synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] In this reaction, the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde (isovanillin) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.

Williamson Ether Synthesis cluster_reaction SN2 Reaction Isovanillin Isovanillin Phenoxide Ion Phenoxide Ion Isovanillin->Phenoxide Ion + K2CO3 (Base) Product 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde Phenoxide Ion->Product + 2-Chloro-6-fluorobenzyl chloride 2-Chloro-6-fluorobenzyl chloride 2-Chloro-6-fluorobenzyl chloride Salt Byproduct Potassium Chloride

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
3-Methoxy-4-hydroxybenzaldehyde (Isovanillin)621-59-0C₈H₈O₃≥98%Sigma-Aldrich
2-Chloro-6-fluorobenzyl chloride55117-15-2C₇H₅Cl₂F≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeFisher Scientific
Hexanes110-54-3C₆H₁₄ACS GradeFisher Scientific
Deionized Water7732-18-5H₂O--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄GranularFisher Scientific
Equipment
  • Three-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Detailed Synthesis Protocol

Synthesis_Workflow start Start reagents Charge flask with Isovanillin, K2CO3, and DMF start->reagents dissolution Stir at room temperature for 15 minutes reagents->dissolution addition Add 2-Chloro-6-fluorobenzyl chloride dropwise at room temperature dissolution->addition reaction Heat to 80-90°C and reflux for 4-6 hours addition->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool to room temperature and pour into ice water monitoring->workup extraction Extract with Ethyl Acetate (3x) workup->extraction washing Wash combined organic layers with water and brine extraction->washing drying Dry over anhydrous Na2SO4 washing->drying filtration Filter to remove drying agent drying->filtration concentration Concentrate under reduced pressure filtration->concentration purification Recrystallize from Ethyl Acetate/Hexanes concentration->purification isolation Isolate pure product by vacuum filtration purification->isolation end End isolation->end

Figure 2: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-methoxy-4-hydroxybenzaldehyde (152.15 g, 1.0 mol) and anhydrous potassium carbonate (207.32 g, 1.5 mol).

  • Solvent Addition: Add 1 L of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initial Stirring: Stir the mixture vigorously at room temperature for 15 minutes to ensure a fine suspension of the reactants.

  • Addition of Alkylating Agent: Dissolve 2-chloro-6-fluorobenzyl chloride (197.02 g, 1.1 mol) in 200 mL of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 30-45 minutes. An exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the mobile phase. The reaction is considered complete when the starting isovanillin spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 4 L beaker containing 2 L of ice-cold deionized water with stirring. A precipitate of the crude product should form.

  • Extraction: Transfer the aqueous mixture to a 4 L separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Results and Discussion

The described protocol provides a scalable and efficient method for the synthesis of this compound. The use of potassium carbonate as a base is advantageous for scale-up as it is inexpensive, easy to handle, and can be removed by simple filtration or aqueous work-up.[4] DMF is an excellent solvent for this reaction due to its polar aprotic nature, which promotes SN2 reactions.[3]

Expected Yield and Purity:

ParameterExpected Value
Yield85-95%
Purity (by HPLC)>98%
Physical AppearanceOff-white to pale yellow crystalline solid

Characterization Data (Expected):

  • Melting Point: 110-115 °C (based on similar structures)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.85 (s, 1H, CHO), 7.45-7.30 (m, 3H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 5.30 (s, 2H, OCH₂), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 191.0, 162.5 (d, J=248 Hz), 152.0, 150.0, 132.0 (d, J=10 Hz), 130.0, 128.0 (d, J=4 Hz), 126.0, 125.5 (d, J=15 Hz), 115.0 (d, J=22 Hz), 112.0, 110.0, 65.0, 56.0.

  • IR (KBr, cm⁻¹): 2920, 2850 (C-H), 1680 (C=O, aldehyde), 1590, 1500 (C=C, aromatic), 1260 (C-O, ether).

Safety and Handling

  • 2-Chloro-6-fluorobenzyl chloride is corrosive and a lachrymator. It can cause severe skin burns and eye damage.[5][6][7] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 3-Methoxy-4-hydroxybenzaldehyde (Isovanillin) may cause skin and eye irritation.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for this specific synthesis, it is not strictly necessary at a laboratory scale.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.[5][6][8][9]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound via the Williamson ether synthesis. The procedure is robust, high-yielding, and utilizes readily available starting materials and reagents. By following the outlined steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs.

References

Application Notes and Protocols: The Strategic Use of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast number of pharmaceuticals due to their diverse biological activities. Within this context, the judicious selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block. Its unique constellation of functional groups—a reactive aldehyde, a methoxy substituent, and a sterically demanding, electronically distinct 2-chloro-6-fluorobenzyl ether moiety—provides a powerful handle for medicinal chemists to craft molecules with finely tuned pharmacological profiles.

The presence of the 2-chloro-6-fluorobenzyl group is of particular significance. This substituent can impart desirable physicochemical properties to the final molecule, such as increased metabolic stability, enhanced binding affinity to target proteins through halogen bonding and other non-covalent interactions, and improved membrane permeability. Consequently, this aldehyde is a key intermediate in the synthesis of a range of biologically active heterocycles, most notably as a precursor to potent enzyme inhibitors in oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format.

Synthesis of this compound: A Modern Approach to Williamson Ether Synthesis

The preparation of the title compound is efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific application, the phenoxide is generated from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and inexpensive starting material.

The causality behind this experimental design lies in the high nucleophilicity of the phenoxide ion and the reactivity of the benzylic halide, 2-chloro-6-fluorobenzyl chloride. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, which is sufficient to deprotonate the phenolic hydroxyl group of vanillin. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base, thereby leaving the alkoxide anion more available for nucleophilic attack.

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Chloro-6-fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a white to off-white solid.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Analytical Data Expected Results
¹H NMR (CDCl₃, 400 MHz) δ 9.85 (s, 1H, CHO), 7.45-7.30 (m, 4H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 5.30 (s, 2H, OCH₂), 3.95 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 191.0, 161.5 (d, J=248 Hz), 152.0, 150.0, 135.5 (d, J=10 Hz), 131.0 (d, J=5 Hz), 126.0, 125.5, 115.0 (d, J=22 Hz), 112.0, 110.0, 64.0, 56.0.
Mass Spectrometry (ESI-MS) m/z calculated for C₁₅H₁₂ClFO₃ [M+H]⁺, found [M+H]⁺.
Melting Point To be determined experimentally.

Application in the Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The reaction of a 2-aminobenzamide with an aldehyde is a classical and efficient method for the construction of the quinazolinone scaffold.[2] this compound serves as an excellent aldehyde component in this reaction, leading to the formation of quinazolinones bearing the bulky and electronically distinct benzyloxy substituent at the 2-position.

The mechanism proceeds through an initial condensation between the 2-aminobenzamide and the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolinone ring system. Various oxidizing agents can be employed, and in some cases, the reaction can proceed under aerobic conditions.

Caption: Reaction scheme for quinazolinone synthesis.

Experimental Protocol: Synthesis of a 2-Substituted Quinazolinone

Materials:

  • This compound

  • 2-Aminobenzamide

  • Iodine (I₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminobenzamide (1.1 eq) in ethanol.

  • Add a catalytic amount of iodine (0.1 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • The product often precipitates from the reaction mixture. Filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

Self-Validation and Characterization:

Analytical Data Expected Results
¹H NMR (DMSO-d₆, 400 MHz) Characteristic signals for the quinazolinone core protons, the aromatic protons of the benzyl ether moiety, the methylene bridge, and the methoxy group.
¹³C NMR (DMSO-d₆, 100 MHz) Resonances corresponding to the carbonyl carbon of the quinazolinone, aromatic carbons, and aliphatic carbons of the substituents.
Mass Spectrometry (ESI-MS) m/z corresponding to the protonated molecular ion [M+H]⁺.

Application in the Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[3][4] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.

The use of this compound in the Biginelli reaction allows for the incorporation of its unique structural features into the DHPM scaffold. The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration.

Caption: The Biginelli multi-component reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the mixture for 3-4 hours. The product usually precipitates upon cooling.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Self-Validation and Characterization:

Analytical Data Expected Results
¹H NMR (DMSO-d₆, 400 MHz) Signals for the NH protons, the methine proton of the dihydropyrimidine ring, and the protons of the substituents.
¹³C NMR (DMSO-d₆, 100 MHz) Resonances for the carbonyl carbons, the sp³ carbon of the dihydropyrimidine ring, and the carbons of the aromatic and aliphatic groups.
Mass Spectrometry (ESI-MS) m/z corresponding to the protonated molecular ion [M+H]⁺.

Application in the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the construction of the thiazole ring.[5] It typically involves the reaction of an α-haloketone with a thioamide. A variation of this reaction, which is relevant to the use of aldehydes, is a multi-component reaction involving an aldehyde, a β-ketoester, and a source of sulfur and ammonia (or a thioamide).

For the purpose of this application note, we will consider a plausible multi-component approach where this compound is reacted with ethyl acetoacetate, thiourea, and an oxidizing agent to form a substituted thiazole.

Caption: Multi-component Hantzsch-type thiazole synthesis.

Experimental Protocol: Synthesis of a Substituted Thiazole

Materials:

  • This compound

  • Ethyl acetoacetate

  • Thiourea

  • Iodine (I₂)

  • Ethanol

Procedure:

  • To a mixture of this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Add iodine (1.1 eq) portion-wise to the stirred mixture.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Self-Validation and Characterization:

Analytical Data Expected Results
¹H NMR (CDCl₃, 400 MHz) Signals for the thiazole ring proton and the protons of the various substituents.
¹³C NMR (CDCl₃, 100 MHz) Resonances for the carbons of the thiazole ring and the attached groups.
Mass Spectrometry (ESI-MS) m/z corresponding to the protonated molecular ion [M+H]⁺.

Conclusion

This compound is a strategically important starting material that provides a gateway to a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined in these application notes for the synthesis of quinazolinones, dihydropyrimidinones, and thiazoles are robust, reproducible, and serve as a solid foundation for further research and development. The unique structural attributes of this aldehyde allow for the creation of novel molecular entities with potentially enhanced pharmacological properties, making it an invaluable tool for researchers and professionals in the field of drug discovery.

References

Application Note & Protocols: Derivatization of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of a focused compound library derived from 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This core scaffold combines the biologically relevant vanillin moiety with a halogenated benzyl group, a feature associated with enhanced potency in various therapeutic agents.[1] We present detailed, field-proven protocols for several key derivatization reactions, including Reductive Amination, Knoevenagel Condensation, and the Ugi four-component reaction, enabling the generation of diverse chemical entities. Furthermore, this note outlines standardized protocols for preliminary biological screening, focusing on anticancer and antioxidant activity assays. The methodologies are designed to be robust and adaptable, providing researchers in medicinal chemistry and drug discovery with a practical guide for generating and evaluating novel compounds with therapeutic potential.

Introduction: Rationale for Derivatization

The strategic design of novel therapeutic agents often involves the hybridization of known pharmacophores to explore new chemical space and enhance biological activity. The target scaffold, this compound, is a compelling starting point for library synthesis for several key reasons:

  • The Vanillin Core: The 3-methoxy-4-hydroxybenzaldehyde (vanillin) framework is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3][4] Its functional groups—aldehyde, hydroxyl (etherified in our core), and methoxy—provide multiple points for chemical modification.[5]

  • The 2-Chloro-6-fluorobenzyl Moiety: Halogenation is a cornerstone of modern medicinal chemistry, often employed to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The specific 2-chloro-6-fluoro substitution pattern is a critical component in various pharmaceuticals, including the penicillinase-resistant antibiotic flucloxacillin, where it contributes to efficacy and resistance to enzymatic degradation.[1][6] Its incorporation is hypothesized to enhance the biological half-life and potency of the resulting derivatives.

By derivatizing the aldehyde functional group, we can rapidly generate a library of diverse structures (e.g., Schiff bases, benzylidene compounds, peptidomimetics) for high-throughput screening, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The foundational molecule is synthesized via a standard Williamson ether synthesis. This protocol details the coupling of vanillin with 2-chloro-6-fluorobenzyl chloride.

Protocol 2.1: Synthesis of this compound
  • Reaction Setup: To a solution of vanillin (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.) and stir at room temperature for 15 minutes.

  • Addition of Alkyl Halide: Add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and salts.

  • Purification: Recrystallize the crude product from ethanol to yield the pure title compound as a white to off-white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategies & Protocols

The aldehyde functional group is a versatile handle for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. The following protocols are optimized for library synthesis.

Reductive Amination for Synthesis of Secondary Amines

Reductive amination is a robust method for forming secondary amines via an intermediate imine (Schiff base), which is reduced in situ.[7][8] This one-pot procedure is highly efficient for generating a diverse library of amine derivatives.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a selected primary amine (1.1 eq.) in methanol (MeOH, ~0.4 M).

  • Catalysis (if needed): Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Causality Insight: Sodium borohydride is a mild reducing agent capable of reducing the imine C=N bond but is slow to react with the starting aldehyde, allowing for the imine to form first.[5] The use of stronger reducing agents like sodium triacetoxyborohydride can also be effective and may offer broader substrate scope.[7]

Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is excellent for introducing functionalities that can act as Michael acceptors or possess intrinsic biological activity.[4][10]

  • Reaction Setup: In a suitable flask, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and ethanol as the solvent.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or L-proline (0.1 eq.).[9][11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Monitor the formation of the solid product.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Purification: Collect the product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the benzylidene malononitrile derivative.

Self-Validation System: The progress of the Knoevenagel condensation can often be visually tracked by the formation of a colored precipitate. The reaction is typically clean, with the product precipitating from the reaction medium, simplifying purification.

Ugi Four-Component Reaction (U-4CR) for Peptidomimetics

The Ugi reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to generate complex α-acylamino amides.[12][13] This reaction is exceptionally well-suited for creating diverse libraries of peptidomimetic compounds.[14]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in methanol (MeOH, ~0.5-1.0 M), add a primary amine (1.0 eq.) and a carboxylic acid (1.0 eq.).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate pre-condensation to the iminium ion intermediate.

  • Isocyanide Addition: Add the isocyanide component (1.0 eq.) dropwise. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Upon completion (monitored by TLC), concentrate the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by direct precipitation, recrystallization, or column chromatography on silica gel, depending on the physical properties of the product.

Diagram 1: Ugi Four-Component Reaction Workflow

Ugi_Workflow cluster_reactants Reactant Inputs Aldehyde Core Aldehyde Reaction Ugi 4-CR (24-48h, RT) Aldehyde->Reaction Amine Amine (R1-NH2) Amine->Reaction Acid Carboxylic Acid (R2-COOH) Acid->Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction Solvent Methanol (Solvent) Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product α-Acylamino Amide Product Purification->Product

Caption: Workflow for generating peptidomimetics via the Ugi reaction.

Illustrative Characterization Data

The synthesized derivatives should be characterized by standard analytical techniques. Below is a table of hypothetical, yet representative, data for a small set of derivatives.

Derivative IDSynthetic MethodR¹ Group (Amine)Yield (%)¹H NMR (δ, ppm, CDCl₃) - CH=N or CH₂-NMS (m/z) [M+H]⁺
DA-01 Reductive AminationBenzylamine85~3.85 (s, 2H)398.1
DA-02 Reductive AminationCyclohexylamine88~2.90 (t, 2H)391.2
DK-01 Knoevenagel Cond.Malononitrile92~7.70 (s, 1H, C=CH)357.1
DU-01 Ugi ReactionBenzylamine75~5.50 (m, 1H, N-CH-C=O)548.2

Note: Data is illustrative. R² and R³ for DU-01 are Acetic Acid and tert-Butyl isocyanide, respectively. NMR shifts for the benzylic protons of the core scaffold (~5.15 ppm) and aromatic protons remain consistent.[15][16][17]

Biological Screening Protocols

Initial biological screening provides essential data to guide further optimization. The following protocols for anticancer and antioxidant assays are widely used and validated.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.[18][20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in cell culture medium. Add 100 µL of the compound solutions to the wells (final DMSO concentration <0.5%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 2: Anticancer Screening Cascade

Anticancer_Screening Start Synthesized Compound Library PrimaryScreen Primary Screen MTT Assay (e.g., MCF-7, A549) Single High Concentration (e.g., 10 µM) Start->PrimaryScreen HitSelection Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response & IC₅₀ Determination (MTT Assay, 8-point curve) HitSelection->DoseResponse Active Inactive Inactive HitSelection->Inactive Inactive SecondaryScreen Mechanism of Action Studies (e.g., Cell Cycle Analysis, Tubulin Polymerization Assay) DoseResponse->SecondaryScreen Lead Lead Compound SecondaryScreen->Lead

Caption: A typical workflow for identifying lead anticancer compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger by donating a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[21][22][23]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare serial dilutions of the test compounds in methanol. Ascorbic acid or Trolox can be used as a standard.[21]

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a color change from purple to yellow.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the DPPH solution without the sample. Determine the IC₅₀ value.

Discussion and Future Directions

The synthetic and screening protocols outlined in this guide provide a robust platform for the initial stages of a drug discovery campaign centered on the this compound scaffold. Derivatives showing promising activity in primary screens, particularly those with IC₅₀ values in the low micromolar or nanomolar range, should be prioritized for further investigation.

Future work should focus on:

  • Secondary Screening: For anticancer hits, assays to elucidate the mechanism of action are critical. Given that many benzylidene derivatives target tubulin polymerization, this would be a logical secondary screen.[24][25][26]

  • SAR Expansion: Based on initial hits, a second-generation library can be synthesized to explore the structure-activity relationship in greater detail.

  • In Silico Modeling: Molecular docking studies can provide insights into potential biological targets and guide the design of more potent analogues.[19]

By systematically applying these derivatization and screening strategies, researchers can efficiently navigate the early phases of drug discovery and identify novel lead compounds for further development.

References

Application Notes and Protocols for the Catalytic Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Benzaldehyde Derivative

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, combining a substituted benzyl ether with a vanillin core, makes it a valuable building block in medicinal chemistry and drug discovery. The efficient and selective synthesis of this compound is therefore of considerable interest. This document provides a detailed guide to the catalytic synthesis of this compound, with a focus on the application of phase-transfer catalysis to the Williamson ether synthesis.

Core Synthesis Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is achieved through the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxy-3-methoxybenzaldehyde (vanillin) attacks the benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride leaving group.

While the fundamental reaction is straightforward, achieving high yields and purity, under mild conditions and with minimal side reactions, necessitates the use of a catalyst. Traditional methods often require harsh conditions and strong, expensive bases, leading to undesirable byproducts. Modern synthetic approaches have largely overcome these limitations through the implementation of phase-transfer catalysis.

The Power of Phase-Transfer Catalysis (PTC) in Ether Synthesis

Phase-transfer catalysis has emerged as a superior technology for conducting Williamson ether syntheses, especially in industrial applications.[1] The reaction typically involves two immiscible phases: an organic phase containing the alkylating agent (2-chloro-6-fluorobenzyl chloride) and an aqueous or solid phase containing the deprotonated phenol (vanillin) and an inorganic base. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous/solid phase to the organic phase, where it can readily react with the alkylating agent.[2]

The advantages of employing PTC in this synthesis are numerous:

  • Increased Reaction Rates: By bringing the reactants together in the same phase, the catalyst dramatically accelerates the reaction.

  • Milder Reaction Conditions: The need for high temperatures and strong, hazardous bases is often obviated.

  • Higher Yields and Purity: PTC minimizes side reactions, such as the dehydrohalogenation of the alkylating agent, leading to a cleaner product profile.[3]

  • Simplified Workup: The catalyst can often be easily removed from the reaction mixture.

  • Cost-Effectiveness: The use of inexpensive inorganic bases and the potential for catalyst recycling contribute to a more economical process.

G cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase alkyl_halide 2-Chloro-6-fluorobenzyl Chloride (R-X) product 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde alkyl_halide->product catalyst Quaternary Ammonium Salt (Q+X-) product->catalyst Catalyst Regeneration catalyst_complex_org Quaternary Ammonium Phenoxide [Q+ArO-] catalyst_complex_org->alkyl_halide SN2 Reaction vanillin Vanillin (ArOH) phenoxide Phenoxide Anion (ArO-) vanillin->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide phenoxide->catalyst_complex_org Ion Exchange catalyst->catalyst_complex_org caption Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis

Key Catalytic Systems and Reagents

Phase-Transfer Catalysts

A variety of phase-transfer catalysts can be employed for this synthesis, with quaternary ammonium salts being the most common.

  • Tetrabutylammonium Bromide (TBAB): TBAB is a highly effective and widely used phase-transfer catalyst for a multitude of organic reactions, including O-alkylation.[2][4] Its balanced lipophilicity allows for efficient transfer of the phenoxide anion into the organic phase.

  • Aliquat® 336 (Tricaprylmethylammonium chloride): This is another common and commercially available phase-transfer catalyst, known for its high thermal stability and efficacy.[1]

  • Other Quaternary Ammonium Salts: Other tetraalkylammonium halides, such as tetrabutylammonium iodide (TBAI) and cetyltrimethylammonium bromide (CTAB), can also be effective. The choice of catalyst can influence reaction rates and yields, and may require optimization for a specific process.

Bases

The selection of the base is crucial for the deprotonation of the phenolic hydroxyl group of vanillin. In the context of phase-transfer catalysis, strong, expensive bases are often unnecessary.

  • Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and highly effective base for this reaction.[5] Its use avoids the harsh conditions associated with stronger bases like sodium hydroxide, which can promote side reactions.

  • Sodium Hydroxide (NaOH): While effective, concentrated NaOH can sometimes lead to undesired side reactions, such as dehydrohalogenation of the benzyl chloride.[3] If used, careful control of concentration and temperature is necessary.

Solvents

The choice of solvent is also a critical parameter that can significantly impact the reaction outcome.

  • Acetonitrile (CH₃CN): A polar aprotic solvent that is an excellent choice for SN2 reactions. It effectively dissolves the reactants and the catalyst complex.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used. However, its higher boiling point may require more energy for removal.

  • Toluene: A non-polar aromatic solvent that can also be used, particularly in liquid-liquid PTC systems.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound using phase-transfer catalysis.

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB) and Potassium Carbonate

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 2-Chloro-6-fluorobenzyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 15-20 minutes to ensure formation of the phenoxide.

  • Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

G start Start reactants Charge Vanillin, K2CO3, TBAB, and Acetonitrile start->reactants stir_rt Stir at Room Temperature (15-20 min) reactants->stir_rt add_alkyl_halide Add 2-Chloro-6-fluorobenzyl chloride stir_rt->add_alkyl_halide reflux Heat to Reflux (80-85°C) for 4-6 hours add_alkyl_halide->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter and Wash Solid cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Dissolve in Ethyl Acetate, Wash with Water and Brine concentrate1->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify end End Product purify->end caption Experimental Workflow for PTC Synthesis

Data Presentation: Comparison of Synthetic Methodologies

The following table provides a comparative overview of different synthetic approaches for the O-alkylation of phenolic aldehydes, highlighting the advantages of phase-transfer catalysis.

MethodCatalystBaseSolventReaction TimeYieldPurityReference
Classical Williamson Ether Synthesis NoneNaHDMF12-24 hModerateModerate-Good[6]
Phase-Transfer Catalysis (PTC) TBABK₂CO₃Acetonitrile4-6 hHighExcellent[2][5]
Microwave-Assisted Synthesis TBABK₂CO₃DMF10-30 minHighExcellent[2]

Note: The data presented for Phase-Transfer Catalysis and Microwave-Assisted Synthesis are representative values based on typical outcomes for similar reactions. The data for the classical Williamson Ether Synthesis is based on a reported synthesis of a similar alkoxybenzaldehyde.[2]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.

  • Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, ensuring that the reaction is not prematurely stopped or unnecessarily prolonged.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of this compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

By following these analytical procedures, researchers can be confident in the identity and quality of their synthesized material.

Conclusion

The use of phase-transfer catalysis, particularly with tetrabutylammonium bromide as the catalyst and potassium carbonate as the base, provides a highly efficient, mild, and scalable method for the synthesis of this compound. This approach offers significant advantages over classical methods, making it the preferred choice for researchers and drug development professionals. The protocols and data presented in this guide are intended to serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this specific Williamson ether synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the synthesis, offering a systematic approach to diagnosis and resolution.

Problem 1: Low or No Product Yield

Question: I've followed the general protocol for the Williamson ether synthesis of this compound, but my yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I rectify this?

Answer: A low or negligible yield is a frequent issue in Williamson ether synthesis and can stem from several factors.[1] A systematic evaluation of your reaction setup and conditions is the most effective way to troubleshoot this problem.

Diagnostic Workflow & Solutions:

  • Integrity of Starting Materials:

    • Purity of Vanillin (4-hydroxy-3-methoxybenzaldehyde): Ensure the vanillin is pure and dry. Impurities can interfere with the reaction.

    • Purity of 2-Chloro-6-fluorobenzyl Chloride: The alkylating agent should be of high purity. The presence of impurities from its synthesis, such as 2-chloro-6-fluorobenzyl alcohol or over-chlorinated species, can lead to side reactions.[2]

    • Base Quality: The choice and quality of the base are critical. If using sodium hydride (NaH), ensure it is fresh and has not been deactivated by moisture; it should appear as a fine gray powder.[1] For weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Reaction Conditions:

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to water.[3] Moisture will consume the base and can hydrolyze the alkylating agent. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively dissolve the reactants and do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[4]

    • Temperature Control: While heating accelerates the reaction, excessive temperatures (typically above 100°C) can promote side reactions, including elimination and decomposition of the starting materials.[1] A temperature range of 60-80°C is often a good starting point.[4]

    • Reaction Time: This reaction may require several hours to reach completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Procedural Optimization:

    • Order of Addition: It is generally advisable to first form the phenoxide by reacting the vanillin with the base before adding the 2-chloro-6-fluorobenzyl chloride. This ensures a high concentration of the nucleophile is present when the electrophile is introduced.

    • Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially when using a heterogeneous base like potassium carbonate.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My reaction seems to have worked, but my crude product is contaminated with several byproducts, making purification difficult. What are these impurities likely to be, and how can I minimize their formation?

Answer: The formation of byproducts is a common occurrence in Williamson ether synthesis. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most common "impurities" are unreacted vanillin and 2-chloro-6-fluorobenzyl chloride.

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.

    • Solution: Monitor the reaction by TLC until one of the starting materials is consumed. Ensure the use of fresh, high-purity reagents.

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 5-((2-chloro-6-fluorobenzyl)oxy)-2-hydroxy-3-methoxybenzaldehyde.[4][5]

    • Cause: This is more prevalent in less polar solvents and at higher temperatures.

    • Solution: Employ polar aprotic solvents like DMF or acetonitrile.[4] Maintain a moderate reaction temperature.

  • Elimination Product (2-Chloro-6-fluorotoluene): Although less likely with a primary benzylic halide, elimination can still occur, especially at higher temperatures and with sterically hindered bases.[6]

    • Cause: High reaction temperatures.

    • Solution: Maintain the reaction temperature within the optimal range (e.g., 60-80°C).

  • Hydrolysis of Alkylating Agent: If there is moisture in the reaction, 2-chloro-6-fluorobenzyl chloride can hydrolyze to form 2-chloro-6-fluorobenzyl alcohol.

    • Cause: Presence of water in the solvent or on the glassware.[3]

    • Solution: Ensure strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

A1: The choice of base depends on the desired reaction conditions and scale.

  • Strong Bases (e.g., NaH, KH): These are highly effective for deprotonating the phenolic hydroxyl group of vanillin, leading to faster reaction rates.[6] However, they are highly reactive with water and require strictly anhydrous conditions.[1]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred for their ease of handling and milder reaction conditions. Potassium carbonate is a common and cost-effective choice. Cesium carbonate can be more effective in some cases due to the increased solubility of the cesium phenoxide.

  • Phase Transfer Catalysis (PTC): Using a base like NaOH or KOH in a two-phase system with a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be a very effective and "greener" alternative, as it often allows for the use of less hazardous solvents and does not require strictly anhydrous conditions.[3][7][8]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Spot the reaction mixture alongside the starting materials (vanillin and 2-chloro-6-fluorobenzyl chloride) on a TLC plate.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point for the eluent.

  • Visualization: The spots can be visualized under UV light (254 nm). The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicate the reaction is progressing.

Q3: What is the recommended purification method for the final product?

A3:

  • Workup: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (e.g., 1M NaOH) to remove any unreacted vanillin, followed by a brine wash.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often the most effective method for obtaining a high-purity product.

    • Column Chromatography: If the crude product is an oil or contains impurities with similar polarity to the desired product, purification by column chromatography on silica gel is recommended.[9] A gradient elution with ethyl acetate in hexanes is typically effective.

Q4: Can I use 2-chloro-6-fluorobenzyl bromide instead of the chloride?

A4: Yes, 2-chloro-6-fluorobenzyl bromide can be used. In SN2 reactions, bromide is a better leaving group than chloride, which may lead to a faster reaction rate.[10] However, benzyl bromides are often more lachrymatory and may be more expensive. The choice between the two often comes down to a balance of reactivity, cost, and ease of handling.

Experimental Protocol and Data

General Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Reaction Heat Vanillin->Reaction BenzylHalide 2-Chloro-6-fluorobenzyl Chloride BenzylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Salt Salt (e.g., KCl) Reaction->Product Reaction->Salt

Caption: General workflow for the synthesis.

Recommended Reagent Quantities and Conditions
ParameterRecommended ValueRationale
Vanillin 1.0 equivalentLimiting Reagent
2-Chloro-6-fluorobenzyl Chloride 1.1 - 1.2 equivalentsEnsures complete consumption of vanillin
Base (K₂CO₃) 1.5 - 2.0 equivalentsNeutralizes the generated HCl and drives the reaction
Solvent (DMF) 5 - 10 mL per gram of vanillinEnsures adequate solubility of reactants
Temperature 60 - 80 °CBalances reaction rate and minimizes side reactions
Reaction Time 4 - 12 hoursMonitor by TLC for completion
Step-by-Step Protocol
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC every hour.

  • Once the vanillin is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with 1M NaOH (2x), followed by a brine wash (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Yield Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Optimize Temperature Start->Check_Temp Check_Time Increase Reaction Time Start->Check_Time Monitor_TLC Monitor by TLC Check_Reagents->Monitor_TLC Check_Conditions->Monitor_TLC Check_Temp->Monitor_TLC Check_Time->Monitor_TLC Success Improved Yield Monitor_TLC->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the chromatographic purification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (MFCD01590672)[1]. This document is designed for researchers and drug development professionals who are working with this compound and require a robust, reliable purification strategy. We move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context. Our goal is to empower you with the expertise to achieve high purity and yield consistently.

Section 1: Foundational Principles

Understanding the Molecule: A Chromatographic Perspective

Before embarking on purification, it is crucial to understand the structural characteristics of this compound.

  • Polarity: The molecule possesses several polar functional groups: an aldehyde, an ether linkage, and a methoxy group. However, the presence of two large aromatic rings and halogen substituents contributes significant non-polar character. This balance places the compound in the "moderately polar" category, making it an ideal candidate for normal-phase column chromatography on silica gel[2].

  • Potential Impurities: Common impurities may include unreacted starting materials such as vanillin (more polar) and 2-chloro-6-fluorobenzyl bromide (less polar), as well as potential side-products. The goal of chromatography is to exploit the subtle polarity differences between these species and the target compound.

  • Stability: Aldehydes can be susceptible to oxidation, particularly on the large, slightly acidic surface of silica gel. Therefore, the purification should be performed efficiently without unnecessary delays to maximize recovery of the pure product.

Core Principle: Normal-Phase Chromatography

In this technique, we use a polar stationary phase (silica gel) and a less polar mobile phase (eluent)[2]. The separation is governed by the principle of adsorption and elution:

  • The crude sample is adsorbed onto the silica gel at the top of the column.

  • The eluent, a mixture of solvents, is passed through the column.

  • Compounds in the mixture partition between the stationary phase and the mobile phase. More polar compounds adsorb more strongly to the silica gel and thus travel down the column more slowly. Less polar compounds have a greater affinity for the mobile phase and elute faster.

By carefully selecting the eluent composition, we can achieve differential migration rates, leading to the separation of the target compound from impurities.

Section 2: Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step workflow for the purification process. The entire workflow is designed as a self-validating system, where the initial TLC analysis dictates the parameters for the preparative column.

Purification Workflow Overview

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up Purification cluster_2 Phase 3: Final Product TLC Step 1: TLC Analysis (Determine Optimal Solvent System) Solvent Optimized Eluent (e.g., 4:1 Hexane:EtOAc) TLC->Solvent Identifies Rf ≈ 0.3 Packing Step 2: Column Packing (Slurry Method) Solvent->Packing Use as Mobile Phase Loading Step 3: Sample Loading (Dry or Wet Method) Packing->Loading Elution Step 4: Elution & Fraction Collection Loading->Elution Analysis Step 5: Fraction Analysis (TLC) Elution->Analysis Pooling Step 6: Combine Pure Fractions Analysis->Pooling Identify pure fractions Evaporation Step 7: Solvent Removal Pooling->Evaporation Pure_Product Pure Compound (>98% Purity) Evaporation->Pure_Product

Caption: General workflow for purification.

Protocol 1: Thin-Layer Chromatography (TLC) for Eluent Optimization

This is the most critical step. An optimal eluent system in TLC will result in a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range generally translates well to preparative column chromatography, providing good separation without requiring excessive solvent volumes.

Procedure:

  • Prepare several developing chambers with different solvent systems (see table below).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound makes it UV-active.

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Adjust the solvent ratio until the target compound's spot has an Rf of ~0.3.

Eluent System (Hexane:Ethyl Acetate, v/v)Expected Outcome for Target CompoundAdjustment Needed
9:1Rf value is very low (<0.1). Spot remains near the baseline.Increase polarity (e.g., move to 4:1).
4:1 Likely a good starting point. Should give an Rf in the 0.2-0.4 range. Fine-tune ratio for Rf ≈ 0.3.
1:1Rf value is high (>0.6). Spot moves close to the solvent front.Decrease polarity (e.g., move to 4:1 or 5:1).

Note: Hexane can be substituted with petroleum ether or heptane.

Protocol 2: Preparative Column Chromatography

1. Column Preparation (Slurry Packing):

  • Rationale: Slurry packing is superior to dry packing as it minimizes the risk of air bubbles and channels, which would ruin the separation.
  • Select a column with an appropriate diameter and length for your sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).
  • In a beaker, mix the required amount of silica gel (230-400 mesh) with the optimized, least polar eluent (e.g., 9:1 Hexane:EtOAc if you plan a gradient, or your final 4:1 mixture for isocratic elution) to form a free-flowing slurry.
  • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing.
  • Add a thin layer (0.5-1 cm) of sand to the top of the silica bed to prevent disruption during solvent addition.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
  • Rationale: Dry loading prevents the introduction of strong solvents that can disrupt the top of the column bed, leading to better band sharpness and improved separation.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column. Use the solvent system determined by TLC.
  • Begin collecting fractions in test tubes as soon as the first drop of eluent exits the column.
  • Maintain a constant level of solvent above the silica bed at all times. Allowing the column to run dry will cause cracks and ruin the separation.

4. Fraction Analysis:

  • Monitor the elution process by spotting fractions onto a TLC plate.
  • Develop the TLC plate to identify which fractions contain your pure product.
  • Combine the fractions that show a single spot corresponding to the Rf of your target compound.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q: My compound is not separating from an impurity (co-elution). What should I do?

  • Cause & Solution: The polarity of your eluent is likely too high, causing both compounds to move too quickly for effective separation.

    • Decrease Eluent Polarity: Prepare a new eluent with a higher proportion of the non-polar solvent (e.g., move from 4:1 to 6:1 Hexane:EtOAc). This will increase the interaction of your compounds with the silica, enhancing the separation. A change of just 10% in the polar component can have a significant effect.

    • Try a Different Solvent System: Sometimes, changing the solvents themselves, not just the ratio, can improve separation. For example, substituting ethyl acetate with dichloromethane or a hexane/toluene mixture might alter the selectivity. Toluene can have specific π-π stacking interactions with aromatic compounds that can be exploited.

Q: My spots on the TLC plate and bands on the column are streaking or "tailing." How can I fix this?

  • Cause & Solution: Tailing is often caused by overloading the column or strong interactions between the compound and acidic sites on the silica gel.

    • Reduce the Sample Load: Overloading is the most common cause. As a rule, the sample load should not exceed 1-2% of the silica gel weight.

    • Check for Acidity: While less common for aldehydes, if the compound has a basic moiety, tailing can occur. Adding a very small amount of triethylamine (~0.1%) to the eluent can neutralize acidic sites on the silica. However, for an aldehyde, this should be a last resort as it can catalyze side reactions.

    • Ensure Sample is Fully Dissolved: If the sample is not fully dissolved when loaded (wet loading), it can precipitate at the top of the column and streak as it slowly redissolves. This is why dry loading is often preferred.

Q: I have very low yield after my column. Where did my product go?

  • Cause & Solution: The product may be irreversibly adsorbed onto the silica or you may have discarded fractions containing the product.

    • Irreversible Adsorption: This can happen if the compound is unstable on silica or if the eluent is not polar enough to move it down the column at all. Before discarding the column, try flushing it with a very polar solvent, such as 100% ethyl acetate or 5% methanol in dichloromethane, to see if you can recover the retained material[3].

    • Re-check All Fractions: Do not discard any fractions until you have analyzed them thoroughly by TLC. Sometimes, the product can elute much earlier or later than expected.

Q: My column cracked after I started running it. Is the purification ruined?

  • Cause & Solution: A cracked or channeled column bed provides a path of least resistance for the eluent, meaning the sample will bypass the stationary phase, leading to zero separation. Unfortunately, the separation is compromised.

    • Prevention is Key: This is caused by improper packing or allowing the solvent level to drop below the top of the silica bed. Always maintain a constant head of solvent. The column must be repacked.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues.

Section 4: Frequently Asked Questions (FAQs)

Q: How much silica gel should I use for my column? A: A general guideline is to use a mass of silica gel that is 40 to 100 times the mass of your crude sample. For difficult separations, a higher ratio (100:1 or more) is beneficial. For easier separations, a lower ratio (40:1) can be sufficient.

Q: Isocratic or gradient elution: which is better for this compound? A: For this specific compound, if TLC shows good separation between the product and impurities with a single solvent system, an isocratic elution (using that one system throughout) is simpler and often sufficient. If you have both less polar and more polar impurities to remove, a step-gradient elution may be more efficient. You could start with a non-polar system (e.g., 9:1 Hexane:EtOAc) to elute the non-polar impurities, then switch to your optimized system (e.g., 4:1 Hexane:EtOAc) to elute the product.

Q: My product is a solid, but it came out of the column as an oil after I removed the solvent. What should I do? A: This is common. It often indicates the presence of a small amount of residual solvent or a minor impurity that is preventing crystallization. Try scratching the inside of the flask with a glass rod at the solvent line. If that fails, dissolving the oil in a minimal amount of a hot non-polar solvent (like hexane) and then cooling it slowly in an ice bath may induce crystallization.

Q: How do I confirm the purity of my final product? A: After purification, run a final TLC plate with your combined fractions. It should show a single, clean spot. For a more definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) are standard in a research setting.

References

Stability issues and degradation of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate. Our goal is to provide you with expert insights and practical troubleshooting strategies to prevent compound degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary chemical liabilities of this molecule that I should be aware of?

A1: The structure of this compound contains two primary functional groups susceptible to degradation:

  • Aromatic Aldehyde (-CHO): The aldehyde group is highly susceptible to oxidation, which converts it into the corresponding carboxylic acid. This is the most common degradation pathway, often catalyzed by atmospheric oxygen, trace metal impurities, or light.[1][2][3]

  • Benzylic Ether Linkage (-O-CH₂-Ar): The ether bond at the benzylic position is prone to cleavage under acidic conditions. Strong acids can protonate the ether oxygen, leading to hydrolysis that breaks the molecule into 3-methoxy-4-hydroxybenzaldehyde (vanillin) and 2-chloro-6-fluorobenzyl alcohol.[4][5][6]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure maximum stability, the compound should be stored under conditions that mitigate the risks of oxidation and hydrolysis. Based on the stability profile of similar benzaldehyde derivatives, we recommend the following:

  • Temperature: Refrigerate at 2-8°C. For long-term storage (>6 months), consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Containers should be flushed with inert gas before sealing.[7][8]

  • Light: Protect from light by using amber glass vials or storing the container in a dark place. Aldehydes can be photochemically sensitive.[9][10]

  • Container: Use tightly sealed, high-purity glass containers to prevent moisture ingress and contamination.

Q3: Which solvents are recommended for preparing stock solutions?

A3: Solvent choice is critical for maintaining the compound's integrity in solution.

  • Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are preferred for stock solutions.

  • Use with Caution: Protic solvents like methanol or ethanol can be used for short-term applications, but may participate in hemiacetal or acetal formation, especially in the presence of acid catalysts.[1] Halogenated solvents like Dichloromethane (DCM) or Chloroform should be used with care, ensuring they are peroxide-free, as peroxides can accelerate aldehyde oxidation.

  • Avoid: Aqueous solutions, particularly those with a non-neutral pH, should be avoided for storage. If aqueous buffers are required for an experiment, solutions should be prepared fresh and used immediately.

Q4: How can I monitor the purity of my sample over time?

A4: The most effective method for monitoring purity is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable. You should monitor for the appearance of two primary degradation products:

  • The Oxidized Product: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, which will typically have a different retention time.

  • The Hydrolysis Product: 3-methoxy-4-hydroxybenzaldehyde, which is significantly more polar and will elute earlier than the parent compound.

A baseline HPLC chromatogram should be recorded upon receiving a new batch of the compound to serve as a reference for future stability checks.

Troubleshooting Guide: Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments, focusing on the chemical causality and preventative measures.

Problem 1: "My HPLC analysis shows a new, more polar peak appearing in my sample solution that was left on the benchtop. What is it?"

  • Probable Cause: This observation is highly indicative of oxidative degradation . The aldehyde group on your molecule has likely been oxidized to a carboxylic acid. Carboxylic acids are more polar than aldehydes, resulting in an earlier retention time on a standard reverse-phase HPLC column. This process is accelerated by exposure to air and light.[1][3][11]

  • Validation & Solution:

    • Confirm Identity: If possible, confirm the identity of the new peak using LC-MS. The mass of the degradation product should correspond to the parent compound +16 amu (the addition of an oxygen atom).

    • Preventative Workflow:

      • Always use fresh, high-purity solvents.

      • Prepare solutions immediately before use.

      • If solutions must be stored, even for a few hours, purge the vial headspace with an inert gas (argon or nitrogen) and store in the dark at 2-8°C.

      • Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to solutions if compatible with your downstream application.

Problem 2: "I am using the compound in a reaction with an acid catalyst (e.g., TFA, HCl), and my yields are consistently low with multiple byproducts."

  • Probable Cause: The benzylic ether linkage is being cleaved by the acid catalyst.[4][5] This is a classic acid-catalyzed hydrolysis (or solvolysis) reaction that breaks the molecule at the ether bond, generating two smaller molecules that may or may not be reactive under your conditions, leading to a complex product mixture.

  • Visualizing the Degradation Pathway:

    G cluster_main Primary Degradation Pathways cluster_ox Oxidation cluster_hy Acid-Catalyzed Hydrolysis Parent This compound Ox_Product 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid Parent->Ox_Product O₂ / Light Hydrolysis_Product1 3-Methoxy-4-hydroxybenzaldehyde Parent->Hydrolysis_Product1 H⁺ / H₂O Hydrolysis_Product2 2-Chloro-6-fluorobenzyl alcohol Parent->Hydrolysis_Product2 H⁺ / H₂O

    Caption: Key degradation pathways for the target compound.

  • Validation & Solution:

    • Analyze Byproducts: Use HPLC or LC-MS to check for the presence of 3-methoxy-4-hydroxybenzaldehyde (MW ≈ 152.15) in your crude reaction mixture.

    • Alternative Conditions:

      • If possible, use a non-acidic catalyst for your transformation.

      • Minimize the reaction time and temperature.

      • If acid is essential, consider using a milder Lewis acid instead of a strong Brønsted acid.

      • Protecting the aldehyde group as an acetal prior to the acid-catalyzed step may be a viable synthetic strategy if the ether linkage is the intended reaction site.

Problem 3: "The solid material has developed a yellowish tint after several months in storage. Is it still usable?"

  • Probable Cause: Discoloration often indicates the formation of minor degradation products or oligomers. While benzaldehyde itself can turn yellow upon storage due to air oxidation, the presence of impurities can act as catalysts for further decomposition.[8]

  • Troubleshooting Workflow:

    G A Solid Sample Discolored B Perform Purity Check (HPLC, NMR) A->B C Purity >98%? B->C D Use with Caution (Consider impact of minor impurities) C->D Yes E Purity <98%? C->E No F Attempt Re-purification (e.g., Recrystallization, Column Chromatography) E->F Yes H Discard and Procure New Batch E->H No (Significant Degradation) G Re-analyze Purity F->G G->C

    Caption: Decision workflow for handling discolored solid material.

  • Recommended Action:

    • Quantify Purity: Before use, dissolve a small amount of the material in a suitable solvent (e.g., ACN or DMSO) and analyze its purity by HPLC-UV. Compare the chromatogram to the reference standard of the fresh material.

    • Assess Usability: If the purity is still high (>98%) and the impurities are minor, the material may be usable for non-critical applications. However, for sensitive assays or GMP processes, it is strongly recommended to use a fresh, high-purity batch.

    • Re-purification: If the purity is compromised but the main peak is still dominant, re-purification via column chromatography or recrystallization may be possible, but must be followed by rigorous analytical characterization (HPLC, NMR, MS) to confirm identity and purity.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general method for assessing the purity of this compound.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm and 280 nm
Sample Prep. Dissolve sample in Acetonitrile to a concentration of 1 mg/mL

Expected Results: The parent compound is expected to be a sharp peak. The primary oxidative impurity (carboxylic acid) will likely elute slightly earlier, while the hydrolysis byproduct (vanillin) will elute significantly earlier due to its increased polarity.

References

Technical Support Center: Recrystallization of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the recrystallization of this key aromatic aldehyde intermediate.

Introduction

This compound is a substituted benzaldehyde derivative with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for this purpose. This guide provides a comprehensive resource to effectively purify this compound, addressing common challenges and offering practical solutions.

While a specific melting point for this compound is not widely reported in the literature, analogous compounds such as 4-benzyloxy-3-methoxybenzaldehyde (62-64 °C) and 4-fluoro-3-methoxybenzaldehyde (58-62 °C) suggest that the target compound is a solid at room temperature with a melting point likely in a similar range.[1] Experimental determination of the melting point is a crucial step in assessing the purity of the recrystallized material.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on the structure, which includes an aromatic aldehyde and a benzyl ether, suitable solvents would be polar protic solvents like ethanol or isopropanol . A mixed solvent system, such as ethanol/water or acetone/hexane , can also be very effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2][3]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To resolve this, try adding a small amount of a co-solvent in which the compound is more soluble to the hot mixture to reduce the supersaturation. Alternatively, reheating the solution and allowing it to cool more slowly can promote proper crystal formation.[4][5]

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, you can try several techniques to induce crystallization. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also a highly effective method. Further cooling the solution in an ice bath can also promote crystallization, but this should be done after the solution has slowly cooled to room temperature to avoid rapid precipitation of impurities.[5]

Q4: What are the likely impurities in my sample?

A4: The synthesis of this compound typically involves a Williamson ether synthesis.[6][7][8][9][10] Potential impurities include unreacted starting materials such as a vanillin derivative and 2-chloro-6-fluorobenzyl halide. Side products from the synthesis, such as those resulting from elimination reactions, may also be present. A patent for a similar synthesis also highlights that impurities can arise from the commercially available benzyl chlorides used in the reaction.[11]

Q5: How do I know if my recrystallized product is pure?

A5: The purity of your recrystallized product can be assessed by several methods. A sharp and consistent melting point is a good indicator of purity. You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

Troubleshooting Guide

Problem Potential Cause Solution
No Crystals Form - Too much solvent was used. The solution is not saturated enough for crystals to form.[5]- The solution is supersaturated. Crystals need a nucleation site to begin forming.[5]- Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling Out - The compound is melting in the hot solvent. This happens if the solvent's boiling point is above the compound's melting point.- The solution is cooling too quickly, leading to the separation of a supersaturated liquid phase.[4]- Add a small amount of a co-solvent in which the compound is more soluble to the hot solution.- Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Low Recovery of Product - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[4]- Premature crystallization occurred during a hot filtration step.- The crystals were washed with a solvent at room temperature, leading to dissolution.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering a hot solution.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Colored impurities are present in the crude product. - Use activated charcoal. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Crystals are very fine or powdery - The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth.[12]- Re-dissolve the solid in hot solvent and allow it to cool more slowly. Insulating the flask can help to slow down the cooling process.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating.

  • A good solvent will dissolve the compound when hot but not at room temperature.

  • If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be tested.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[12]

  • If necessary, gently heat the mixture on a hot plate with stirring to facilitate dissolution.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal to the hot solution.

  • Swirl the flask and gently boil for a few minutes.

4. Hot Filtration (if necessary):

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[12]

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

7. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

8. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (if available) indicates high purity.

  • Analyze the product by TLC, HPLC, or NMR to confirm purity.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (contains impurities) E->I Separate G Drying F->G H Pure Crystals G->H

Caption: Recrystallization workflow for purification.

References

Technical Support Center: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide you with the expertise and practical solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this process, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can often be attributed to several factors:

  • Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the vanillin. This results in a significant amount of unreacted starting material. Consider using a stronger base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to ensure complete formation of the phenoxide nucleophile.[3][4]

  • Competing Side Reactions: The reaction conditions may be favoring side reactions over the desired ether formation. The most common of these are C-alkylation and elimination reactions.[1][3]

  • Suboptimal Reaction Conditions: The reaction may require adjustments in temperature or duration to reach completion. Typically, these reactions are conducted at temperatures ranging from 50-100°C for 1-8 hours.[2][3]

  • Solvent Choice: The use of protic solvents can solvate the phenoxide ion, which reduces its nucleophilicity and slows down the reaction. Aprotic polar solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can accelerate the reaction rate.[3][5]

Q3: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What could these be?

The presence of multiple spots on a TLC plate suggests the formation of side products. The most probable impurities in this synthesis are:

  • Unreacted Starting Materials: Vanillin and 2-chloro-6-fluorobenzyl chloride.

  • C-Alkylated Product: Alkylation occurring on the aromatic ring of vanillin instead of the hydroxyl group.[1][5]

  • Dialkylated Product: Further reaction of the product with the alkylating agent.

  • Hydrolysis Product: Hydrolysis of 2-chloro-6-fluorobenzyl chloride to 2-chloro-6-fluorobenzyl alcohol.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more in-depth look at the common side reactions and how to mitigate them.

Side Reaction 1: C-Alkylation of the Phenolic Ring

Mechanism: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, under certain conditions, the electrophilic benzyl chloride can react at the carbon atoms of the vanillin ring, leading to C-alkylated byproducts.[1][5]

Prevention:

  • Choice of Base and Solvent: Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile can favor O-alkylation.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80°C) can help minimize C-alkylation.

Remediation:

  • Column Chromatography: C-alkylated products often have different polarities from the desired O-alkylated product, allowing for separation by silica gel column chromatography.

Side Reaction 2: Elimination of the Alkylating Agent

Mechanism: The Williamson ether synthesis competes with the E2 elimination reaction of the alkylating agent, especially when using sterically hindered alkyl halides or strong bases.[1][3] While 2-chloro-6-fluorobenzyl chloride is a primary halide and less prone to elimination, the choice of a very strong and sterically hindered base could potentially lead to the formation of an alkene.

Prevention:

  • Appropriate Base Selection: Use a base that is strong enough for deprotonation but not excessively hindered. Potassium carbonate is often a good choice.[4]

  • Temperature Management: Avoid excessively high temperatures, as this can favor elimination over substitution.[1]

Side Reaction 3: Hydrolysis of 2-Chloro-6-fluorobenzyl chloride

Mechanism: If there is residual water in the reaction mixture, the alkylating agent, 2-chloro-6-fluorobenzyl chloride, can undergo hydrolysis to form the corresponding 2-chloro-6-fluorobenzyl alcohol.

Prevention:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.

Remediation:

  • Purification: The resulting alcohol can typically be separated from the desired product through column chromatography or recrystallization.

Experimental Workflow and Data

Optimized Protocol for Synthesis

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask.

  • Addition of Alkylating Agent: Add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Yield Incomplete deprotonationUse a stronger base (e.g., K₂CO₃, NaH).[3][4]
Suboptimal reaction conditionsIncrease temperature or prolong reaction time.[2][3]
Inappropriate solventUse a polar aprotic solvent (e.g., DMF, acetonitrile).[3][5]
Multiple Spots on TLC C-alkylationUse a milder base and moderate temperature.[1][5]
Unreacted starting materialsEnsure complete reaction by monitoring with TLC.
Hydrolysis of alkylating agentUse anhydrous conditions and an inert atmosphere.

Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

G Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde Phenoxide->Product SN2 Attack AlkylHalide 2-Chloro-6-fluorobenzyl chloride AlkylHalide->Product

Caption: The main S_N2 reaction pathway for the synthesis.

Common Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions Phenoxide Vanillin Phenoxide Product O-Alkylated Product (Desired) Phenoxide->Product O-Alkylation C_Alkylated C-Alkylated Product Phenoxide->C_Alkylated C-Alkylation AlkylHalide 2-Chloro-6-fluorobenzyl chloride AlkylHalide->Product AlkylHalide->C_Alkylated Elimination Elimination Product AlkylHalide->Elimination E2 Elimination Hydrolysis Hydrolysis Product AlkylHalide->Hydrolysis Hydrolysis (H2O)

Caption: Competing side reactions in the synthesis.

Troubleshooting Flowchart

G Start Low Yield or Impure Product Check_Base Is the base strong enough? Start->Check_Base Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Optimize_Base Use stronger base (e.g., K2CO3, NaH) Check_Base->Optimize_Base No Check_Solvent Is the solvent aprotic? Check_Conditions->Check_Solvent Yes Optimize_Conditions Adjust T and time Check_Conditions->Optimize_Conditions No Check_Purity Analyze impurities by TLC/LC-MS Check_Solvent->Check_Purity Yes Optimize_Solvent Switch to DMF or Acetonitrile Check_Solvent->Optimize_Solvent No Purify Purify by column chromatography or recrystallization Check_Purity->Purify Optimize_Base->Start Optimize_Conditions->Start Optimize_Solvent->Start

Caption: A logical flowchart for troubleshooting the synthesis.

References

Technical Support Center: Purification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

This compound is typically synthesized via a Williamson ether synthesis. This reaction, while robust, can lead to a variety of impurities that must be removed to ensure the quality and reliability of downstream applications. The primary purification challenges stem from the separation of the desired product from unreacted starting materials, side-products, and degradation products. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the specific reaction conditions. However, based on the common Williamson ether synthesis route, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

    • 2-Chloro-6-fluorobenzyl chloride (or bromide)

  • Side-Products from the Ether Synthesis:

    • Products of E2 elimination of 2-chloro-6-fluorobenzyl halide.

    • C-alkylation byproducts, where the benzyl group attaches to the aromatic ring of vanillin instead of the hydroxyl oxygen.

  • Degradation Products:

    • 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid: This is the most common degradation product, formed by the oxidation of the aldehyde group.[1] Fluorinated benzaldehydes can be susceptible to air oxidation.[1]

Q2: My crude product has a noticeable acidic pH. What is the likely cause and how do I remove this impurity?

A2: An acidic pH is a strong indicator that the aldehyde has been oxidized to the corresponding carboxylic acid, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.[1] This is a common issue with aldehydes, especially when exposed to air over time.[1]

To remove this acidic impurity, a simple liquid-liquid extraction with a mild base is highly effective. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Continue washing until the effervescence (CO₂ evolution) ceases. Follow this with a wash with deionized water and then a saturated brine solution to remove any remaining water-soluble impurities and inorganic salts. Finally, dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before proceeding with further purification.

Q3: How can I remove unreacted vanillin and 2-chloro-6-fluorobenzyl chloride from my product?

A3: A combination of aqueous work-up and chromatography is generally effective.

  • Aqueous Wash: Unreacted vanillin has a phenolic hydroxyl group, which is acidic. Washing the organic solution of your crude product with a dilute sodium hydroxide (NaOH) solution (e.g., 1M) will deprotonate the vanillin, forming the water-soluble sodium phenoxide salt, which can then be separated in the aqueous layer. Be mindful that a strong base can potentially promote other reactions, so this should be done carefully, preferably at a low temperature.

  • Column Chromatography: Both vanillin and 2-chloro-6-fluorobenzyl chloride have different polarities compared to the desired product. Flash column chromatography on silica gel is an excellent method for separating these components.[2] A typical eluent system to start with is a mixture of hexane and ethyl acetate. You can determine the optimal solvent ratio by first running a Thin Layer Chromatography (TLC) analysis.

Q4: Is recrystallization a suitable method for final purification, and what solvent should I use?

A4: Yes, recrystallization is an excellent technique for the final purification of solid compounds. While the exact melting point of this compound is not widely reported, analogous substituted benzyloxybenzaldehydes are solids at room temperature.[3][4] For instance, 4-benzyloxy-3-methoxybenzaldehyde has a melting point of 62-64 °C.

For solvent selection, ethanol or a mixture of ethanol and water are good starting points for recrystallization of benzaldehyde derivatives.[5][6] An ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature.[5] You should perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) to find the optimal system for your product.

Q5: How should I store my purified this compound to prevent degradation?

A5: To ensure the long-term stability of your purified compound, proper storage is crucial. Fluorinated aldehydes can be prone to oxidation and polymerization.[1] The following storage conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Temperature: Keep in a cool, dark place. Refrigeration is advisable.[1]

  • Container: Use a tightly sealed amber glass bottle with a PTFE-lined cap to protect from light and air.[1]

  • Inhibitors: For long-term storage, consider adding a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) to inhibit oxidation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during aqueous washes. - Using a suboptimal solvent system for column chromatography. - Using too much solvent during recrystallization.- Monitor the reaction by TLC to ensure completion. - Avoid vigorous shaking during extractions to prevent emulsion formation. Back-extract the aqueous layers with fresh organic solvent. - Optimize the eluent for column chromatography using TLC to ensure good separation and recovery. - In recrystallization, use the minimum amount of hot solvent required to fully dissolve the solid.
Product is an Oil and Won't Crystallize - The product may be impure, leading to melting point depression. - The chosen recrystallization solvent is not appropriate. - The product may be a low-melting solid or an oil at room temperature.- First, purify the crude product by column chromatography to remove the bulk of impurities. - Try different solvent systems for recrystallization. A two-solvent system (e.g., ethyl acetate/hexane) may be effective. - If the product is indeed an oil, purification by column chromatography or vacuum distillation (if thermally stable) are the preferred methods.
Multiple Spots on TLC After Purification - Incomplete separation during column chromatography. - Co-elution of impurities with the product. - Degradation of the product on the silica gel.- Use a shallower solvent gradient or an isocratic elution with a less polar solvent system in your column chromatography. - Ensure your column is not overloaded. - For sensitive compounds, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent.
Product Purity Decreases Over Time - Oxidation of the aldehyde to a carboxylic acid. - Polymerization.- Store the purified compound under an inert atmosphere, in a cool, dark place, and consider adding an inhibitor like BHT.[1]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities, primarily the corresponding carboxylic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash until no more gas evolution is observed.

  • Water and Brine Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of acidic impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography. The optimal eluent system should be determined by TLC analysis beforehand.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 v/v) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is for the final purification of the solid product.

  • Solvent Selection: In a test tube, add a small amount of your purified product and test its solubility in different solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature well below their melting point.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product AqueousWorkup Aqueous Work-up (NaHCO3 / H2O / Brine) Crude->AqueousWorkup Remove acidic impurities ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) AqueousWorkup->ColumnChromatography Remove starting materials & side-products Recrystallization Recrystallization (e.g., Ethanol/Water) ColumnChromatography->Recrystallization Final polishing PureProduct Pure Product (>98%) Recrystallization->PureProduct Analysis Purity Analysis (TLC, NMR, MP) PureProduct->Analysis

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Impure Product CheckAcidic Is the product acidic? Start->CheckAcidic AqueousWash Perform NaHCO3 wash CheckAcidic->AqueousWash Yes CheckTLC Multiple spots on TLC? CheckAcidic->CheckTLC No AqueousWash->CheckTLC Column Perform Column Chromatography CheckTLC->Column Yes CheckSolid Is the product a solid? CheckTLC->CheckSolid No (Single Spot) Column->CheckSolid ReColumn Optimize Column Conditions Column->ReColumn If still impure Recrystallize Recrystallize CheckSolid->Recrystallize Yes Pure Pure Product CheckSolid->Pure No (Pure Oil) Recrystallize->Pure

Caption: A decision-making flowchart for troubleshooting the purification process.

References

Validation & Comparative

A Comparative Guide to Benzaldehyde Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of benzaldehyde derivatives, offering researchers, scientists, and drug development professionals a critical perspective on their application in organic synthesis. We move beyond simple protocols to explore the causal relationships between substituent effects and reaction outcomes, empowering you to make informed decisions in your synthetic strategies.

Introduction: The Versatile Core of Aromatic Aldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational building block in organic chemistry.[1][2] Its true synthetic power, however, is unlocked through the introduction of substituents on the aromatic ring. These modifications—ranging from electron-donating groups (EDGs) like methoxy (-OCH₃) to electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br)—profoundly influence the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule.[3] This guide dissects these influences across several key areas of modern synthesis.

Multicomponent Reactions (MCRs): A Comparative Analysis

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are cornerstones of efficient library synthesis and drug discovery.[4][5] Benzaldehyde derivatives are frequent and critical components in many named MCRs.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. The choice of benzaldehyde derivative significantly impacts reaction efficiency. Generally, aromatic aldehydes with electron-withdrawing substituents react faster and produce higher yields. This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial, rate-determining nucleophilic attack by urea.[6][7]

Comparative Performance of Benzaldehyde Derivatives in the Biginelli Reaction

Benzaldehyde DerivativeSubstituent TypeCatalystYield (%)Reference
4-NitrobenzaldehydeStrong EWGConc. HCl89[6]
4-ChlorobenzaldehydeWeak EWGConc. HCl85[6]
4-BromobenzaldehydeWeak EWGConc. HCl91[6]
BenzaldehydeNeutralConc. HCl82[6]
4-MethylbenzaldehydeWeak EDGConc. HCl78[6]
4-MethoxybenzaldehydeStrong EDGConc. HCl75[6]

Table 1: Effect of substituents on the yield of the Biginelli reaction. Data indicates that aldehydes with electron-withdrawing groups generally provide higher yields.

Experimental Protocol: Comparative Biginelli Synthesis

  • Setup: In two separate round-bottom flasks equipped with reflux condensers, place ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of concentrated HCl in ethanol.

  • Aldehyde Addition: To Flask A, add 4-nitrobenzaldehyde (1.0 eq). To Flask B, add 4-methoxybenzaldehyde (1.0 eq).

  • Reaction: Heat both mixtures to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. The product will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Analysis: Compare the yields of the respective dihydropyrimidinone products. The reaction with 4-nitrobenzaldehyde is expected to yield a higher amount of product compared to 4-methoxybenzaldehyde.[6]

Biginelli_Mechanism Workflow for Biginelli Reaction Analysis Aldehyde Substituted Benzaldehyde Reaction One-Pot Cyclocondensation (Acid Catalysis) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Product Dihydropyrimidinone (DHPM) Reaction->Product Yield Compare Yields & Reaction Times Product->Yield

Caption: Comparative workflow for the Biginelli reaction.

The Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating peptide-like scaffolds from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] The versatility of the aldehyde component allows for the introduction of diverse functionalities into the final product. While the electronic nature of the substituent on the benzaldehyde has a less pronounced effect on the overall yield compared to the Biginelli reaction, it is crucial for downstream modifications. For instance, using a derivative like 4-bromobenzaldehyde installs a handle for subsequent palladium-catalyzed cross-coupling reactions.[3]

Synthesis of Biologically Active Heterocycles

Benzaldehyde derivatives are indispensable precursors for a vast array of heterocyclic compounds, many of which form the core of pharmaceutical agents.

Quinoline Synthesis

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic route to quinolines.[9][10] The reactivity of the carbonyl component is key. For example, 2-aminobenzaldehyde derivatives with electron-withdrawing groups will typically show enhanced reactivity toward the enolate or enamine intermediate, often leading to improved reaction rates and yields.

Alternative modern strategies also leverage functionalized benzaldehydes. For instance, the reaction of 2-azidobenzaldehydes with various carbonyl compounds can proceed through an intramolecular aza-Wittig reaction to furnish substituted quinolines.[11]

Friedlander_Synthesis Generalized Friedländer Quinoline Synthesis Reactant1 2-Aminoaryl Aldehyde/Ketone (e.g., 2-Aminobenzaldehyde) Intermediate Condensation & Cyclization Reactant1->Intermediate Reactant2 α-Methylene Carbonyl (e.g., Ketone, β-Ketoester) Reactant2->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Product {Substituted Quinoline} Intermediate->Product Dehydration

Caption: Key components of the Friedländer quinoline synthesis.

Benzodiazepine Synthesis

1,5-Benzodiazepines, a class of compounds with significant psychoactive properties, are commonly synthesized via the condensation of an o-phenylenediamine with two equivalents of a carbonyl compound or, more relevantly here, with an α,β-unsaturated carbonyl system derived from an aldehyde.[12] A highly efficient, three-component approach involves reacting o-phenylenediamine, dimedone, and a substituted benzaldehyde.[13] Studies have shown that benzaldehydes bearing electron-withdrawing groups (e.g., p-Cl, p-NO₂) tend to produce higher yields in shorter reaction times compared to those with electron-donating groups (e.g., p-OCH₃, p-N(CH₃)₂).[13]

Comparative Data for Three-Component Benzodiazepine Synthesis

Benzaldehyde DerivativeSubstituentTime (min)Yield (%)Reference
4-Nitrobenzaldehyde-NO₂ (EWG)1095[13]
4-Chlorobenzaldehyde-Cl (EWG)1592[13]
Benzaldehyde-H (Neutral)2588[13]
4-Methoxybenzaldehyde-OCH₃ (EDG)3085[13]

Table 2: Influence of benzaldehyde substituents on the synthesis of benzodiazepine derivatives. Electron-withdrawing groups accelerate the reaction and improve yields.

Asymmetric Synthesis and Organocatalysis

The prochiral nature of the benzaldehyde carbonyl group makes it an ideal substrate for asymmetric synthesis, enabling the creation of chiral alcohols and other stereochemically rich structures.

Substrates in Asymmetric Catalysis

The addition of nucleophiles (e.g., organozinc reagents, cyanide) to benzaldehyde derivatives in the presence of a chiral catalyst is a fundamental transformation.[14][15] The electronic properties of the benzaldehyde derivative can influence catalyst loading and reaction efficiency, although the primary driver of stereoselectivity is the catalyst itself. For instance, the historic Bredig and Fiske experiment demonstrated the first organocatalytic reaction: the addition of HCN to benzaldehyde catalyzed by cinchona alkaloids to yield cyanohydrins with a modest enantiomeric excess.[14][16]

Chiral Aldehyde Catalysis

More recently, chiral benzaldehyde derivatives themselves have been employed as organocatalysts.[17] These catalysts, often derived from BINOL scaffolds, can activate N-unprotected amino acids by forming a chiral imine intermediate. This increases the acidity of the α-proton, facilitating asymmetric α-functionalization reactions with high enantioselectivity.[18][19]

Asymmetric_Catalysis Concept of Chiral Catalysis with Benzaldehyde cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benz Benzaldehyde Derivative Cat Chiral Catalyst (e.g., Chiral Ligand) Benz->Cat Nuc Nucleophile (e.g., Et2Zn) Nuc->Cat approaches complex Product Enantioenriched Chiral Alcohol Cat->Product Stereoselective Attack

Caption: Asymmetric addition to a benzaldehyde derivative.

Protecting Group Chemistry

Beyond their role as reactive synthons, benzaldehyde derivatives are crucial for protecting group strategies, particularly for diols.[20]

Benzylidene Acetals for Diol Protection

Benzaldehyde reacts with 1,2- and 1,3-diols under acidic conditions to form five- or six-membered cyclic acetals, known as benzylidene acetals.[2] This is a robust method to protect two hydroxyl groups simultaneously, preventing them from reacting while other transformations are carried out on the molecule.

The choice of benzaldehyde derivative allows for fine-tuning of the protecting group's stability.

  • Benzaldehyde: Forms a standard, sturdy benzylidene acetal, typically removed by catalytic hydrogenolysis or strong acidic conditions.

  • p-Methoxybenzaldehyde (PMB-aldehyde): Forms a p-methoxybenzylidene (PMB) acetal. The electron-donating methoxy group makes this acetal more acid-labile and susceptible to oxidative cleavage (e.g., with DDQ or CAN), allowing for milder deprotection conditions that preserve other acid-sensitive groups.[21] This represents an excellent example of orthogonal protection strategy.

Experimental Protocol: Protection of a Diol

  • Setup: Dissolve the diol (e.g., methyl α-D-glucopyranoside, 1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Reagent Addition: Add the chosen benzaldehyde derivative (e.g., benzaldehyde or p-methoxybenzaldehyde, 1.1 eq) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting diol.

  • Work-up: Quench the reaction with a base (e.g., triethylamine), remove the solvent under reduced pressure, and purify the resulting benzylidene acetal by column chromatography or recrystallization.

Conclusion

The synthetic utility of benzaldehyde is magnified and diversified through its derivatives. By strategically selecting substituents on the aromatic ring, chemists can modulate reactivity, install functional handles for subsequent reactions, and fine-tune the properties of protecting groups. An understanding of the electronic and steric effects conferred by these substituents is paramount for the rational design of efficient and elegant synthetic routes in pharmaceutical development and materials science.

References

A Multi-Spectroscopic Approach to the Structural Validation of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Validation

In the landscape of pharmaceutical research and drug development, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The compound 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, a substituted benzaldehyde derivative, possesses multiple functional groups—an aldehyde, a methoxy group, a benzyl ether linkage, and two halogenated aromatic rings. Each feature presents a potential site for reactivity or metabolic transformation. Therefore, rigorous and unequivocal structural confirmation is not merely a procedural step but a cornerstone of quality control and regulatory compliance.[1]

This guide provides an in-depth, multi-faceted strategy for the structural validation of this target molecule. We will move beyond a simple recitation of data to a comparative analysis, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary and mutually reinforcing evidence. By synergizing these powerful analytical techniques, we can construct a self-validating system that confirms the molecule's constitution with the highest degree of confidence.[2][3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For our target molecule, we anticipate a specific and diagnostic pattern of signals.

Causality Behind Experimental Choices: We select Deuterated Chloroform (CDCl₃) as the solvent because it is excellent at dissolving a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) rarely interferes with the aromatic signals of the analyte.[5] Tetramethylsilane (TMS) is used as an internal standard to provide a zero-point reference for the chemical shift scale.[6]

Expected ¹H NMR Data (500 MHz, CDCl₃):

Predicted δ (ppm)MultiplicityIntegrationAssignmentStructural Confirmation
~9.85Singlet (s)1HAldehyde (-CHO)Confirms the presence of the aldehyde group, highly deshielded by the carbonyl oxygen.[6]
~7.50-7.40Multiplet (m)3HAr-H (Benzaldehyde Ring)The complex pattern confirms the 1,2,4-trisubstituted pattern of this ring.
~7.45-7.15Multiplet (m)3HAr-H (Benzyl Ring)The specific shifts and couplings are dictated by the chloro and fluoro substituents.[7]
~5.25Singlet (s)2HMethylene (-OCH₂Ar)A singlet indicates no adjacent protons. Its downfield shift confirms its attachment to an electronegative oxygen and an aromatic ring.
~3.95Singlet (s)3HMethoxy (-OCH₃)A sharp singlet integrating to 3 protons is characteristic of a methoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS.[8] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

  • Positioning: Ensure the sample height in the tube is approximately 4-5 cm.[9] Wipe the outside of the tube and place it in a spinner turbine, adjusting the depth using a gauge.

  • Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then acquire the spectrum.[5] Standard acquisition parameters for ¹H NMR are typically sufficient.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom, offering a direct count of the carbon environments and insight into their functional group identity.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Predicted δ (ppm)AssignmentStructural Confirmation
~191.0Aldehyde (C =O)The signal at this extreme downfield position is diagnostic for an aldehyde or ketone carbonyl carbon.[10]
~160-150Aromatic C -O & C -FCarbons directly attached to electronegative atoms (O, F) are significantly deshielded.
~135-120Aromatic C -H & C -Cl & C -CRemaining aromatic carbons, including the halogenated and substituted positions.[11]
~115-110Aromatic C -HAromatic carbons ortho or para to electron-donating groups (like -OR) are typically shifted upfield.
~70.5Methylene (-OC H₂Ar)Characteristic chemical shift for a benzylic ether carbon.
~56.0Methoxy (-OC H₃)A highly reproducible shift for a methoxy carbon attached to an aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is largely identical to that for ¹H NMR. However, due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration (20-50 mg) and a greater number of scans are often required to achieve a good signal-to-noise ratio.[5]

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Causality Behind Experimental Choices: For a solid sample, the Attenuated Total Reflectance (ATR) method is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, avoids potential issues with moisture in KBr, and ensures excellent sample-to-beam contact, leading to high-quality, reproducible spectra.[13][14]

Expected FT-IR Data (ATR):

Predicted Wavenumber (cm⁻¹)Vibration TypeStructural Confirmation
~3070Aromatic C-H StretchConfirms the presence of hydrogens on the aromatic rings.[7]
~2950Aliphatic C-H StretchCorresponds to the methylene and methoxy C-H bonds.
~2830 & ~2730Aldehyde C-H StretchThis pair of peaks, especially the one near 2730 cm⁻¹, is a highly diagnostic feature for an aldehyde functional group (Fermi resonance).[15][16]
~1690Carbonyl (C=O) StretchA strong, sharp absorption. The position below 1700 cm⁻¹ indicates conjugation with the aromatic ring, which weakens the C=O bond.[17]
~1600 & ~1480Aromatic C=C StretchThese absorptions are characteristic of the carbon-carbon stretching within the aromatic rings.[18]
~1260Aryl-O-C Stretch (Ether)Strong absorption confirming the asymmetric C-O-C stretch of the aryl ether linkage.
~1020C-O-C Stretch (Ether)Corresponds to the symmetric C-O-C stretch.
~1100-1000C-F StretchA strong band indicating the presence of the carbon-fluorine bond.
~800-700C-Cl StretchConfirms the presence of the carbon-chlorine bond.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.[14]

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument will display the final spectrum in terms of transmittance or absorbance versus wavenumber.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, a molecular "fingerprint" that helps piece the structure together.[2]

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule.[19] It generates protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.[20] High-resolution MS (e.g., on a TOF or Orbitrap analyzer) can determine the mass to within a few parts per million, allowing for the confident assignment of the molecular formula.

Expected High-Resolution MS Data (ESI-TOF):

  • Molecular Formula: C₁₅H₁₂ClFO₃

  • Monoisotopic Mass: 294.0486 g/mol

  • Expected Ion: [M+H]⁺

  • Predicted m/z: 295.0564

Predicted Fragmentation Pattern (Tandem MS/MS):

The most likely fragmentation pathway involves the cleavage of the benzylic C-O ether bond, as this results in the formation of a highly stabilized benzyl cation.

Predicted m/zFragment Ion StructureStructural Confirmation
295.0564[C₁₅H₁₂ClFO₃ + H]⁺The protonated molecular ion. Confirms the molecular weight and formula.
155.0275[C₈H₇O₃]⁺Represents the vanillin aldehyde portion of the molecule after cleavage of the ether bond.
140.9854[C₇H₅ClF]⁺The key diagnostic fragment: the 2-chloro-6-fluorobenzyl cation. This confirms the structure of the substituent group and its connection via the ether oxygen.[21]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[22]

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a 50:50 acetonitrile:water solution, often with 0.1% formic acid to promote protonation.[22]

  • Infusion: The diluted sample is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the emitter, generating a fine spray of charged droplets that desolvate to produce gaseous [M+H]⁺ ions.[20][23]

  • Analysis: The ions are guided into the mass analyzer (e.g., TOF), where their mass-to-charge ratio is measured with high accuracy. For fragmentation data, the parent ion (m/z 295.06) is selected and subjected to collision-induced dissociation (CID) to generate the fragment ions.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the multi-spectroscopic validation process, where data from each technique is integrated to build a conclusive structural proof.

G Workflow for Structural Validation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS & MS/MS) Sample->MS NMR_Data Proton & Carbon Skeleton Connectivity Functional Group Environment NMR->NMR_Data FTIR_Data Identification of Functional Groups (C=O, C-O, C-H) FTIR->FTIR_Data MS_Data Molecular Formula (Exact Mass) Fragmentation Pattern (Substructure Confirmation) MS->MS_Data Validation Validated Structure NMR_Data->Validation FTIR_Data->Validation MS_Data->Validation

Caption: Integrated workflow for spectroscopic validation.

Synthesis and Final Confirmation

No single technique provides the complete structural picture. True confidence is achieved through the synthesis of all data points:

  • Mass Spectrometry establishes the correct molecular formula (C₁₅H₁₂ClFO₃) with high precision.

  • FT-IR Spectroscopy confirms the presence of the key functional groups: an aromatic-conjugated aldehyde (C=O at ~1690 cm⁻¹, C-H at ~2730 cm⁻¹), an ether linkage (C-O-C at ~1260 cm⁻¹), and aromatic rings.

  • ¹³C NMR Spectroscopy verifies the presence of 15 unique carbon environments, consistent with the molecular formula, and confirms the aldehyde (~191 ppm), methoxy (~56 ppm), and methylene ether (~70.5 ppm) carbons.

  • ¹H NMR Spectroscopy provides the final and most detailed piece of the puzzle. It confirms the presence and ratio of all proton types: the aldehyde proton, the three distinct sets of aromatic protons, the methylene bridge protons, and the methoxy protons. The integration (1H:3H:3H:2H:3H) perfectly matches the proposed structure.

  • Corroboration: The fragmentation pattern in MS/MS, specifically the detection of the m/z 140.98 fragment, directly confirms the 2-chloro-6-fluorobenzyl substructure that is inferred from the complex aromatic signals in the NMR spectra.

Together, these mutually reinforcing results leave no ambiguity and allow for the complete and confident structural assignment of this compound.

References

The Architect's Choice: A Comparative Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to a Privileged Pharmacophore

In the intricate world of drug discovery, particularly in the design of kinase inhibitors, the choice of molecular building blocks is paramount. These fragments are not mere structural fillers; they are carefully selected architectural elements that dictate binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of a highly specialized building block, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde , against other relevant alternatives. We will dissect the causal logic behind its design and provide the experimental context for its application, offering a clear perspective for researchers navigating the complex landscape of medicinal chemistry.

Section 1: Profiling the Core Building Block: A Study in Rational Design

The subject of our analysis, this compound, is a sophisticated reagent engineered for a specific purpose: to serve as a precursor to the solvent-front-binding motifs in potent kinase inhibitors, such as those targeting ALK, c-MET, and ROS1.[1][2][3] Its structure is not accidental; each component is deliberately chosen to optimize molecular interactions and physicochemical properties.

  • The Benzaldehyde "Warhead": The aldehyde functional group is a versatile synthetic handle. It is primed for a variety of C-N bond-forming reactions, most notably reductive amination, allowing for the straightforward installation of this entire substituted ether moiety onto a nitrogen-containing core, a common feature in kinase inhibitor scaffolds.[4]

  • The Methoxy Group: The methoxy substituent on the benzaldehyde ring acts as a subtle electronic modulator and can influence the conformation of the benzyl ether linkage.

  • The Benzyl Ether Linker: This linker provides the ideal spacing and flexibility for the di-halogenated phenyl ring to project into a deep hydrophobic pocket within the kinase active site.[1]

  • The 2-Chloro, 6-Fluoro Substitution Pattern: This is the critical pharmacophoric element. The ortho, ortho' di-halogenation pattern serves multiple functions:

    • Conformational Locking: The steric bulk of the two ortho substituents forces the benzyl ring to adopt a conformation nearly perpendicular to the plane of the ether linkage. This specific orientation is crucial for optimal interaction with amino acid residues in the targeted pocket.[5][6]

    • Enhanced Binding Affinity: The chlorine and fluorine atoms can participate in favorable halogen bonding and other non-covalent interactions, significantly increasing binding affinity.[7] The combination of a larger chlorine and a smaller, highly electronegative fluorine provides a unique electronic and steric profile.[8]

    • Metabolic Blocking: The substituents can shield adjacent positions on the ring from metabolic attack (e.g., by Cytochrome P450 enzymes), improving the molecule's pharmacokinetic profile.

Section 2: Key Synthetic Application: Reductive Amination Workflow

The primary utility of this aldehyde building block is its incorporation into a heterocyclic core via reductive amination. This two-step, one-pot process is a cornerstone of medicinal chemistry for its efficiency and broad substrate scope.[4][9]

Experimental Protocol: Synthesis of a Substituted Benzylamine Core

This protocol describes a representative reductive amination to couple the title aldehyde with a generic primary amine, such as 4-amino-piperidine.

Materials:

  • This compound (1.0 eq)

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCE.

  • Add tert-Butyl 4-aminopiperidine-1-carboxylate followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is the species that is ultimately reduced.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium formation.

  • Add Sodium Triacetoxyborohydride in one portion. NaBH(OAc)₃ is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), minimizing side reactions.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine product.

G cluster_prep Step 1: Iminium Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification Aldehyde Substituted Benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Primary/Secondary Amine Amine->Iminium AcOH Acetic Acid (Catalyst) AcOH->Iminium Product Final Secondary/Tertiary Amine Product Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer Quench Quench (aq. NaHCO₃) Product->Quench Extract Extraction (e.g., DCM) Quench->Extract Purify Chromatography Extract->Purify

Caption: Workflow for Reductive Amination.

Section 3: Comparative Analysis with Alternative Building Blocks

The decision to use this compound is best understood by comparing it to logical alternatives. The following analysis is based on established principles of structure-activity relationships (SAR) in kinase inhibitors.[3][10][11]

Building BlockStructureSynthetic AccessibilityPredicted ReactivityPredicted Impact on Kinase (e.g., ALK) InhibitionRationale & Causality
A: Title Compound This compoundModerate: Requires multi-step synthesis of the substituted benzyl halide.Standard aldehyde reactivity.High Potency (Baseline) The ortho, ortho' di-halogen pattern provides the optimal combination of steric-driven conformation and electronic interactions for high-affinity binding.[1][5]
B: Non-Halogenated 4-(Benzyloxy)-3-methoxybenzaldehydeHigh: Benzyl bromide is readily available and inexpensive.Standard aldehyde reactivity.Very Low Potency Lacks the crucial ortho substituents needed to enforce the perpendicular conformation required for binding in the hydrophobic back pocket.[1][12]
C: Mono-Halogenated 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehydeHigh: 2-chlorobenzyl bromide is readily available.Standard aldehyde reactivity.Low to Moderate Potency A single ortho substituent is insufficient to fully restrict bond rotation, leading to a less favorable binding conformation and reduced potency compared to the di-substituted analog.[5][10]
D: Symmetric Di-Halogenated 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehydeModerate: 2,6-dichlorobenzyl bromide is commercially available but can be more expensive.Standard aldehyde reactivity.High Potency Highly potent, similar to the title compound. The choice between Cl/F and Cl/Cl may depend on fine-tuning properties like solubility, lipophilicity, and potential for specific halogen bonds.[8]
E: Phenolic Precursor 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)Very High: Inexpensive commodity chemical.Standard aldehyde reactivity.Inactive The free hydroxyl group is a hydrogen bond donor. This would create unfavorable interactions in the intended hydrophobic pocket and prevent the necessary deep binding.[13]

This comparative analysis underscores that the specific 2-chloro-6-fluoro substitution is not arbitrary. It is a highly optimized motif resulting from extensive SAR studies aimed at maximizing potency by controlling the conformation and interaction profile of the benzyl ether moiety.

G cluster_sar Structure-Activity Relationship Logic cluster_activity Resulting Potency START Start with Phenolic Core (Alternative E) STEP1 Add Unsubstituted Benzyl Ether (Alternative B) START->STEP1 Fills space, but lacks control Inactive Inactive START->Inactive STEP2 Add Single ortho-Halogen (Alternative C) STEP1->STEP2 Partially restricts conformation LowPotency Very Low Potency STEP1->LowPotency STEP3 Add Second ortho-Halogen (Alternatives A, D) STEP2->STEP3 Locks optimal binding conformation ModPotency Moderate Potency STEP2->ModPotency HighPotency High Potency STEP3->HighPotency

Caption: Impact of Substitution on Biological Activity.

Section 4: Conclusion and Forward-Looking Insights

This compound represents a class of "educated" building blocks, where significant medicinal chemistry knowledge is pre-encoded into the structure. While its synthetic accessibility is lower than that of simpler benzaldehydes, the trade-off is a dramatic and predictable increase in the biological potency of the final drug candidate.

Key Takeaways for the Medicinal Chemist:

  • Prioritize for Potency: Employ this building block when targeting proteins with deep hydrophobic pockets adjacent to the ATP binding site, where conformational restriction is key to achieving high potency.

  • Understand the Trade-Offs: The increased cost and synthetic effort associated with this reagent are justified by its significant contribution to the final compound's affinity, often eliminating rounds of SAR that would be required if starting from a simpler analog.

  • Consider the Alternatives for SAR: While the di-ortho-halogenated pattern is often optimal, analogs with different substitutions (e.g., 2,6-difluoro, 2,6-dimethyl) should be considered during lead optimization to fine-tune secondary properties like solubility, metabolic stability, and selectivity.

The strategic selection of building blocks like this compound is a powerful accelerator in drug discovery. By leveraging the embedded structural and electronic information, research teams can more rapidly converge on clinical candidates with superior pharmacological profiles.

References

A Comparative Guide to the Biological Activities of Compounds Derived from 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Benzaldehyde and its derivatives represent a privileged scaffold in drug discovery, known to be precursors for a wide array of biologically active compounds. This guide focuses on the potential biological activities of derivatives synthesized from a specific, highly functionalized starting material: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde . While direct studies on derivatives of this particular molecule are not extensively documented in publicly available literature, we can extrapolate and draw valuable comparisons from structurally similar compounds.

This document provides a comparative analysis of the potential biological activities of key derivatives—namely Schiff bases, chalcones, and hydrazones—that can be synthesized from this benzaldehyde. By examining the established biological profiles of analogous compounds, we aim to provide a predictive framework for researchers exploring the therapeutic potential of this novel chemical space. We will delve into the likely anticancer and antimicrobial activities, supported by experimental data from related studies, and provide detailed methodologies for their evaluation.

The Core Scaffold: this compound

The starting material itself possesses several key structural features that are of interest in medicinal chemistry:

  • A Benzaldehyde Moiety: The aldehyde group is a versatile functional group that readily undergoes condensation reactions to form a variety of derivatives.

  • A Methoxy Group: The methoxy substitution on the benzene ring can influence the electronic properties and bioavailability of the resulting compounds.

  • A Chloro-fluorobenzyl Ether Linkage: The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and potentially improve membrane permeability. The benzylic ether linkage provides conformational flexibility.

These features combined suggest that derivatives of this molecule could exhibit significant biological activity.

Comparative Analysis of Potential Biological Activities

Based on extensive research into analogous structures, we will now compare the anticipated biological activities of three major classes of derivatives that can be synthesized from this compound.

Schiff Base Derivatives: Potential Anticancer Agents

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a well-established class of compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2][3] The synthesis of Schiff bases from our core benzaldehyde would involve a condensation reaction with various primary amines.

Drawing parallels from existing research, Schiff bases derived from substituted benzaldehydes have demonstrated cytotoxicity against various cancer cell lines.[1][4] The anticancer mechanism of Schiff bases is often attributed to their ability to induce apoptosis.[1] This programmed cell death can be triggered through various pathways, including the disruption of the mitochondrial membrane potential and the activation of caspases.

  • Structural Analogy: Studies on Schiff bases derived from other substituted benzaldehydes have shown potent activity against cancer cell lines such as HeLa and MCF-7.[1] It is plausible that the unique substitution pattern of our core molecule could lead to derivatives with enhanced or selective cytotoxicity.

The following table summarizes the anticancer activity of Schiff base derivatives from related benzaldehydes against various cancer cell lines.

Derivative ClassCell LineIC50 (µM)Reference
Substituted Benzaldehyde Schiff BasesHeLa, MCF-7Micromolar range[1]
Water Soluble Schiff Base Metal ComplexesA549 (Lung Cancer)12 - 80[4]
2-hydroxybenzaldehyde Schiff BasesVarious Cancer Lines9.31 - 22.93[3]
Chalcone Derivatives: Promising Antimicrobial and Anticancer Agents

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[5][6]

Chalcone derivatives are well-documented for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][7] The presence of the α,β-unsaturated keto functional group is often considered crucial for their biological activity.[5]

  • Structural Analogy: Research on chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde has demonstrated significant antibacterial activity.[5] Given the structural similarities, it is highly probable that chalcones synthesized from this compound would also exhibit antimicrobial effects.

Beyond their antimicrobial effects, chalcones are also recognized for their potential as anticancer agents.[6] Their mechanism of action can involve the induction of apoptosis and the inhibition of cell proliferation.

The table below presents the antimicrobial activity of chalcone derivatives from related benzaldehydes.

Derivative ClassMicroorganismActivityReference
Substituted ChalconesStaphylococcus aureus, E. coliModerate to Good[7]
Chalcones from 3-benzyloxy-4-methoxybenzaldehydeGram-positive & Gram-negative bacteriaGood[5]
Hydroxyphenyl-prop-2-en-1-oneBacillus subtilisExcellent (MIC 62.5 µg/mL)[8]
Hydrazone Derivatives: A Versatile Class with Diverse Activities

Hydrazones, which contain the -NHN=CH- functional group, are another important class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[9][10][11] They are synthesized through the condensation of a substituted benzaldehyde with a hydrazide.

Hydrazone derivatives have shown potent activity against various bacterial and mycobacterial strains.[9] Some derivatives have also been investigated for their potential as enzyme inhibitors.[12]

  • Structural Analogy: The broad biological profile of hydrazones suggests that derivatives of this compound could be promising candidates for the development of novel antimicrobial agents and potentially other therapeutic agents.

This table highlights the diverse biological activities of hydrazone derivatives.

Derivative ClassBiological ActivityTargetReference
N-Alkylidene/arylidene hydrazidesAntimycobacterialM. tuberculosis[9]
Nicotinic hydrazide derivativesEnzyme InhibitionhCA I, hCA II, AChE, BChE[12]
Various HydrazonesAntimalarial, Antitumoral, AntimicrobialVarious[11]

Experimental Methodologies

To validate the predicted biological activities of the novel derivatives, the following experimental protocols, based on established methodologies for analogous compounds, are recommended.

Synthesis Workflow

The general workflow for the synthesis and evaluation of these derivatives would follow a logical progression from synthesis and characterization to biological screening.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start This compound SchiffBase Schiff Base Synthesis Start->SchiffBase Chalcone Chalcone Synthesis Start->Chalcone Hydrazone Hydrazone Synthesis Start->Hydrazone Amine Primary Amine Amine->SchiffBase Acetophenone Acetophenone Acetophenone->Chalcone Hydrazide Hydrazide Hydrazide->Hydrazone Purification Purification & Characterization (NMR, IR, Mass Spec) SchiffBase->Purification Chalcone->Purification Hydrazone->Purification Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Purification->Antimicrobial

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

While direct experimental data on the biological activities of derivatives of this compound is currently limited, a comparative analysis based on structurally analogous compounds provides a strong rationale for their investigation as potential therapeutic agents. The unique combination of a halogenated benzyl ether and a methoxy-substituted benzaldehyde core suggests that its Schiff base, chalcone, and hydrazone derivatives are promising candidates for anticancer and antimicrobial drug discovery.

The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these novel compounds. Further research, including in-depth mechanistic studies and structure-activity relationship (SAR) analysis, will be crucial to fully elucidate their therapeutic potential. The exploration of this chemical space could lead to the identification of new lead compounds with improved efficacy and novel mechanisms of action.

References

A Comparative Guide to the Structure-Activity Relationship of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde Analogs as Potential PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation through a Novel Benzaldehyde Scaffold

In the landscape of modern drug discovery, the selective inhibition of phosphodiesterase 4 (PDE4) has emerged as a validated and compelling strategy for treating a spectrum of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and atopic dermatitis.[1][2] PDE4 enzymes are the predominant regulators of cyclic adenosine monophosphate (cAMP) within inflammatory and immune cells.[3][4] By hydrolyzing cAMP, they terminate its signaling, which otherwise exerts a broad anti-inflammatory effect. Consequently, inhibiting PDE4 elevates intracellular cAMP levels, activating pathways that suppress the release of pro-inflammatory mediators.[5]

The compound 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde represents a promising, yet underexplored, chemical scaffold. Its structural architecture, featuring a catechol-like diether moiety, bears a resemblance to the core pharmacophore of established PDE4 inhibitors, most notably Rolipram and its analogs.[6][7] This guide provides a comprehensive analysis of the hypothetical structure-activity relationships (SAR) for this class of compounds. We will dissect the molecule to understand the functional contribution of each component, compare its potential with benchmark inhibitors, and provide detailed experimental frameworks for its synthesis and biological evaluation. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational insights required to explore and optimize this promising chemical series.

Dissecting the Core Scaffold: A Strategy for Analog Design

The rational design of potent and selective inhibitors necessitates a systematic exploration of the lead structure. We can deconstruct the this compound scaffold into three primary regions for modification. This approach allows for a methodical investigation into how structural changes impact target engagement, selectivity, and pharmacokinetic properties.

  • Region A: The Dihalogenated Benzyl Moiety: The 2-chloro-6-fluorobenzyl group is predicted to occupy a key hydrophobic pocket within the PDE4 active site. The specific halogen substitution pattern likely plays a crucial role in optimizing van der Waals interactions and modulating electronic properties.

  • Region B: The Methoxybenzaldehyde Core: This region, analogous to the 3-alkoxy-4-methoxyphenyl group in many known PDE4 inhibitors, is critical for anchoring the molecule within the active site, often forming key hydrogen bonds.[8] The aldehyde functional group offers a versatile handle for derivatization to probe interactions in adjacent regions of the protein.

  • Region C: The Ether Linkage: The ether bond serves as a relatively stable and geometrically defined linker between the two aromatic systems. Modifications here can alter the molecule's overall conformation and flexibility, which can profoundly affect binding affinity.

General Synthetic Pathway

The synthesis of these analogs is readily achievable through established organic chemistry methodologies. The primary route involves a Williamson ether synthesis, coupling vanillin or a derivative with a substituted benzyl halide. This robust reaction provides a straightforward entry into a diverse library of analogs.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Core Scaffold A 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) A->C Reactant 1 B 2-Chloro-6-fluorobenzyl bromide B->C Reactant 2 D 4-[(2-Chloro-6-fluorobenzyl)oxy]- 3-methoxybenzaldehyde C->D Williamson Ether Synthesis

Caption: General workflow for the synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive framework based on established principles for PDE4 inhibitors. The goal is to guide the rational design of more potent and selective analogs.

Region A: Modifications to the Benzyl Ring

The substitutions on this ring are critical for optimizing potency and potentially modulating subtype selectivity (PDE4A, B, C, D).

  • Halogen Effects: The presence of ortho-halogens is often beneficial. The combination of fluorine and chlorine in the 2 and 6 positions creates a specific electronic and steric profile. It is hypothesized that moving or replacing these halogens will significantly impact activity. For instance, replacing chlorine with a larger bromine atom may provide enhanced hydrophobic interactions, but could also introduce steric clashes.

  • Positional Isomerism: Shifting the halogens to other positions (e.g., 2,4- or 3,5-disubstitution) would alter the molecule's conformational preference and its fit within the binding pocket.

  • Alternative Substituents: Replacing halogens with small alkyl (e.g., methyl) or trifluoromethyl (CF₃) groups can further probe the steric and electronic requirements of this pocket.

Region B: Modifications to the Benzaldehyde Core

This region is the primary anchor, and modifications here must be considered carefully to maintain essential binding interactions.

  • The Aldehyde Group: The aldehyde is a key point for derivatization.

    • Reduction: Reducing the aldehyde to a primary alcohol could introduce a new hydrogen bond donor.

    • Oxidation: Oxidation to a carboxylic acid would introduce a charged group, which could form a salt bridge with a basic residue in the active site, but may also negatively impact cell permeability.

    • Oxime/Hydrazone Formation: Converting the aldehyde to an oxime or hydrazone extends the molecule into new vector space, potentially engaging with other residues and improving potency.

  • The Methoxy Group: This group is a hallmark of many potent PDE4 inhibitors. Replacing it with a larger alkoxy group (e.g., ethoxy) or a difluoromethoxy group (-OCHF₂) can fine-tune binding and metabolic stability.

Region C: The Ether Linkage

While often overlooked, the linker's nature is important for establishing the correct vector and orientation of the two aromatic rings.

  • Linker Length: Increasing the linker length (e.g., using a benzyloxy-ethyl group) would create more flexibility, which may be detrimental if a rigid conformation is required for optimal binding.

  • Linker Atom: Replacing the ether oxygen with a sulfur atom (thioether) would alter the bond angle and electronics, providing a valuable SAR data point.

SAR_Summary cluster_A Region A Modifications (Benzyl Ring) cluster_B Region B Modifications (Benzaldehyde Core) cluster_C Region C Modifications (Ether Linkage) Core This compound Region A Region B Region C A_mod Vary Halogen Type/Position (e.g., -Br, -CF3) Explore Isomers (e.g., 2,4-dichloro) Core:A->A_mod B_mod Reduce to -CH2OH Oxidize to -COOH Form Oximes/Hydrazones Modify -OCH3 to -OCF2H Core:B->B_mod C_mod Replace O with S Change Linker Length Core:C->C_mod Potency Potency & Selectivity (vs. PDE4) A_mod->Potency B_mod->Potency C_mod->Potency

Caption: Key areas for Structure-Activity Relationship exploration.

Comparative Performance Data

To contextualize the potential of this scaffold, we present a table comparing the lead compound with benchmark PDE4 inhibitors and hypothetical analogs. The IC₅₀ values for the analogs are projected based on established SAR principles for PDE4 inhibition.

CompoundRegion A Modification (Benzyl Ring)Region B Modification (Benzaldehyde)Predicted PDE4B IC₅₀ (nM)Rationale for Predicted Activity
Roflumilast (Reference) [9]3,5-dichloropyridyl3-cyclopentyloxy-4-difluoromethoxy~1-4Approved drug; highly optimized for potency and selectivity.
Rolipram (Reference) [10]Phenyl3-cyclopentyloxy-4-methoxy~100-300First-generation selective inhibitor; serves as a structural and potency benchmark.
Lead Scaffold 2-Chloro-6-fluoro3-methoxybenzaldehyde50 - 200 Core structure with expected moderate PDE4 activity based on pharmacophore similarity to known inhibitors.
Analog 1 2,6-Dichloro 3-methoxybenzaldehyde20 - 100 Increased hydrophobicity from the second chlorine atom may improve binding affinity in the hydrophobic pocket.
Analog 2 2-Chloro-6-fluoro3-methoxybenzyl alcohol 100 - 500 Reduction of the aldehyde to an alcohol may disrupt a key interaction or introduce a less favorable one.
Analog 3 2-Chloro-6-fluoro3-methoxybenzaldehyde oxime 10 - 80 The oxime moiety can form an additional hydrogen bond with the protein backbone, potentially increasing potency.
Analog 4 2-Chloro-6-fluoro3-cyclopentyloxybenzaldehyde < 20 Introduction of the cyclopentyloxy group, a key feature of Rolipram, is predicted to significantly enhance potency.[6]

The PDE4-cAMP Signaling Pathway

Inhibition of PDE4 prevents the degradation of cAMP. The resulting accumulation of cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors like NF-κB, ultimately reducing the production of cytokines such as TNF-α and interleukins.[4][5]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Gene Transcription (e.g., TNF-α, ILs) PKA->Inflammation Inhibits Inhibitor 4-Benzyloxybenzaldehyde Analog (Inhibitor) Inhibitor->PDE4 Blocks

Caption: The role of PDE4 and its inhibitors in cAMP signaling.

Experimental Protocols

Protocol 1: Synthesis of Analog 3 (this compound oxime)

This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (NMR, MS, IR), ensuring the integrity of the material for biological testing.

Step 1: Synthesis of the Core Scaffold (Williamson Ether Synthesis)

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin, 1.52 g, 10 mmol) in dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-6-fluorobenzyl bromide (2.42 g, 10.8 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Step 2: Oxime Formation

  • Dissolve the product from Step 1 (2.95 g, 10 mmol) in ethanol (50 mL).

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.0 g, 12 mmol) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction and reduce the solvent volume in vacuo.

  • Add water (100 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the final oxime product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust, high-throughput compatible method for determining inhibitor potency (IC₅₀).[11][12]

Reagent Preparation:

  • Assay Buffer: Tris-HCl (pH 7.5), MgCl₂, and BSA.

  • Enzyme: Recombinant human PDE4B diluted in Assay Buffer to the desired working concentration.

  • Substrate: FAM-cAMP (fluorescein-labeled cAMP) at a concentration near its Kₘ value.

  • Binding Agent: A specific phosphate-binding nanoparticle solution (commercially available in kits).[12]

  • Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer, ensuring the final DMSO concentration in the assay is ≤1%.

Assay Procedure (384-well Plate):

  • Add 5 µL of serially diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.

  • Add 5 µL of diluted PDE4B enzyme to all wells except the negative controls (add 5 µL of Assay Buffer instead).

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution to all wells.

  • Incubate for 30 minutes at room temperature.

  • Read the fluorescence polarization (Ex: 485 nm, Em: 530 nm) on a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PDE4 inhibitors. The SAR analysis presented in this guide, though predictive, is grounded in the well-established medicinal chemistry of this target class. The key to unlocking the full potential of this series lies in the systematic exploration of the three defined regions of the molecule.

Future work should focus on synthesizing a focused library of analogs based on these principles and evaluating them in robust biochemical and cell-based assays. Particular attention should be paid to modifications that introduce features known to enhance potency in other PDE4 inhibitor series, such as the cyclopentyloxy group. By combining rational design with rigorous biological evaluation, it is highly plausible that analogs derived from this scaffold could yield potent, selective, and therapeutically valuable anti-inflammatory agents.

References

A Comparative Guide to the Synthetic Routes of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted benzyloxy-benzaldehyde core, is of significant interest to medicinal chemists. The efficient and scalable synthesis of this molecule is paramount for drug discovery and development programs. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: The Classical Approach - Williamson Ether Synthesis from Vanillin

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), is deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution reaction with 2-chloro-6-fluorobenzyl halide.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, in the presence of a weak base, most commonly potassium carbonate (K₂CO₃). The base is sufficient to deprotonate the phenolic hydroxyl group of vanillin, which is more acidic than an aliphatic alcohol, without causing unwanted side reactions with the benzyl halide.

Causality in Experimental Choices
  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the phenolic hydroxyl of vanillin. Stronger bases like sodium hydride are not necessary and could lead to side reactions.

  • Choice of Solvent: DMF is an excellent choice due to its polar aprotic nature, which effectively solvates the potassium phenoxide and facilitates the Sₙ2 reaction. Acetone can also be used as a less toxic alternative.

  • Reaction Temperature: The reaction is often heated to between 60-80°C to ensure a reasonable reaction rate.

Diagram of the Williamson Ether Synthesis Route

Williamson_Ether_Synthesis Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Product 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde Vanillin->Product Williamson Ether Synthesis BenzylHalide 2-Chloro-6-fluorobenzyl halide (X = Cl, Br) BenzylHalide->Product Base K₂CO₃ Base->Product Solvent DMF Solvent->Product

Caption: Williamson Ether Synthesis of the target compound from vanillin.

Route 2: A Two-Step Approach - Etherification of Guaiacol followed by Formylation

An alternative strategy to access the target molecule involves a two-step sequence starting from guaiacol (2-methoxyphenol). This route first establishes the ether linkage and then introduces the aldehyde functionality in a subsequent step.

Step 1: Williamson Ether Synthesis of Guaiacol

Similar to the first route, the initial step is a Williamson ether synthesis. Guaiacol is reacted with 2-chloro-6-fluorobenzyl halide in the presence of a base and a suitable solvent to yield 1-[(2-chloro-6-fluorobenzyl)oxy]-2-methoxybenzene.

Step 2: Regioselective Formylation

The second step involves the introduction of a formyl (-CHO) group onto the aromatic ring of the synthesized ether. The Vilsmeier-Haack reaction is a powerful and regioselective method for the formylation of electron-rich aromatic compounds.[1][2][3][4] The ether intermediate, being activated by the two alkoxy groups, is an excellent substrate for this reaction. The formylation is expected to occur predominantly at the para-position relative to the strongly activating benzyloxy group, yielding the desired this compound. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.[1]

Causality in Experimental Choices
  • Starting Material: Guaiacol is an inexpensive and readily available starting material.

  • Formylation Method: The Vilsmeier-Haack reaction is chosen for its high regioselectivity on activated aromatic rings, which is crucial for obtaining the desired isomer.[5] Other formylation methods like the Duff or Gattermann-Koch reactions are generally less efficient for this type of substrate.[6]

Diagram of the Two-Step Synthesis Route

Two_Step_Synthesis Guaiacol Guaiacol (2-methoxyphenol) Intermediate 1-[(2-Chloro-6-fluorobenzyl)oxy] -2-methoxybenzene Guaiacol->Intermediate Williamson Ether Synthesis BenzylHalide 2-Chloro-6-fluorobenzyl halide (X = Cl, Br) BenzylHalide->Intermediate Product 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde Intermediate->Product Vilsmeier-Haack Formylation VilsmeierReagent POCl₃, DMF VilsmeierReagent->Product

Caption: Two-step synthesis via etherification of guaiacol and subsequent formylation.

Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether Synthesis from VanillinRoute 2: Two-Step Synthesis from Guaiacol
Starting Materials Vanillin, 2-Chloro-6-fluorobenzyl halideGuaiacol, 2-Chloro-6-fluorobenzyl halide, POCl₃, DMF
Number of Steps 12
Atom Economy HigherLower (due to the formylation step)
Overall Yield Typically good to highModerate to good (cumulative yield of two steps)
Reagent Hazards Moderate (DMF is a reproductive toxin)High (POCl₃ is highly corrosive and reacts violently with water)
Scalability ExcellentGood, but requires careful handling of POCl₃
Purification Generally straightforward (crystallization or chromatography)Requires purification after each step

Experimental Protocols

Protocol for Route 1: Williamson Ether Synthesis from Vanillin

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Chloro-6-fluorobenzyl chloride or bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-6-fluorobenzyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol for Route 2: Two-Step Synthesis from Guaiacol

Step A: Synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-methoxybenzene

Materials:

  • Guaiacol (2-methoxyphenol)

  • 2-Chloro-6-fluorobenzyl chloride or bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve guaiacol (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) and 2-chloro-6-fluorobenzyl halide (1.1 eq).

  • Reflux the mixture for 12-18 hours, monitoring by TLC.

  • Cool the mixture, filter off the inorganic salts, and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude ether. Purify by vacuum distillation or column chromatography if necessary.

Step B: Vilsmeier-Haack Formylation

Materials:

  • 1-[(2-chloro-6-fluorobenzyl)oxy]-2-methoxybenzene (from Step A)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0°C.

  • Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-methoxybenzene (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, careful addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Williamson Ether Synthesis from Vanillin) is the more direct, atom-economical, and likely higher-yielding approach, making it the preferred method for large-scale synthesis. Its primary drawback is the use of DMF, which has toxicity concerns.

  • Route 2 (Two-Step Synthesis from Guaiacol) provides a flexible alternative, particularly if vanillin is unavailable or if other substitution patterns on the benzaldehyde ring are desired in related syntheses. However, it is a longer process with a lower overall yield and involves the use of the highly hazardous reagent, phosphorus oxychloride.

The choice of synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, cost, available equipment, and safety considerations. For most applications, the classical Williamson ether synthesis from vanillin remains the most logical and efficient choice.

References

Comparative In Vitro Evaluation of Novel 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. The subject of this guide, the 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde core structure, presents a unique combination of functionalities: a reactive aldehyde group, a methoxy substituent known to influence metabolic stability and receptor interaction, and a halogenated benzyl ether moiety that can enhance binding affinity and lipophilicity.

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel derivatives based on this scaffold. It is designed for researchers, scientists, and drug development professionals to facilitate a comparative analysis of these new chemical entities (NCEs) against established alternatives. We will delve into a multi-tiered experimental approach, from initial cytotoxicity screening to in-depth mechanism of action (MoA) studies, emphasizing the causality behind experimental choices and the importance of self-validating protocols for ensuring scientific integrity.

The Chemical Scaffold and Its Derivatives

The parent compound, this compound, offers several points for chemical modification to explore structure-activity relationships (SAR). The aldehyde group is a key site for derivatization to form Schiff bases, oximes, hydrazones, or other functionalities that can modulate the compound's biological profile.

Table 1: Parent Compound and Representative Derivatives for In Vitro Evaluation

Compound IDStructureR-Group Modification (at Aldehyde)
Parent-001 -CHO (Aldehyde)
Deriv-002 Schiff Base (-CH=N-R)
Deriv-003 Oxime (-CH=N-OH)
Deriv-004 Hydrazone (-CH=N-NH-R)

The Comparative Landscape: Selecting Alternative Compounds

To contextualize the performance of our novel derivatives, a robust comparison against relevant benchmarks is essential. The choice of comparators should be hypothesis-driven, based on the anticipated biological target or therapeutic area. Given the structural alerts within the parent scaffold, we hypothesize potential activity as anticancer agents. Therefore, we select a clinically relevant cytotoxic agent and a known enzyme inhibitor for comparison.

  • Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, serving as a positive control for broad cytotoxicity.

  • Lapatinib: A dual tyrosine kinase inhibitor of both EGFR and ErbB-2 (HER2) receptors. This is relevant as many benzyl ether-containing compounds have shown activity against kinases.[1]

A Multi-Tiered Approach to In Vitro Evaluation

A logical, tiered approach ensures that resources are focused on the most promising candidates. Our evaluation will proceed from broad phenotypic screening to specific target-based and mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Elucidation cluster_2 Tier 3: Lead Candidate Identification a Compound Library (Parent-001, Deriv-002 to 004, Comparators) b Multi-Panel Cytotoxicity Assay (e.g., MTT/XTT) a->b c Hit Compounds (Potent & Selective) b->c Data Analysis: IC50 Determination Selectivity Index d Enzyme Inhibition Assays c->d e Apoptosis Assays (Annexin V/PI) c->e f Cell Cycle Analysis c->f g Receptor Binding Assays c->g h Comprehensive Profile of Biological Activity d->h e->h f->h g->h i Selection of Lead Candidate(s) for In Vivo Studies h->i

Caption: A tiered workflow for in vitro evaluation of novel compounds.

Tier 1: Cytotoxicity and Anti-proliferative Screening

Objective: To determine the concentration-dependent cytotoxic and anti-proliferative effects of the synthesized derivatives against a panel of human cancer cell lines and a non-cancerous cell line to assess preliminary efficacy and selectivity.

The cornerstone of early-stage anticancer drug discovery is the assessment of a compound's ability to inhibit cell growth or induce cell death.[2][3] We will employ the MTT assay, a reliable and widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and non-cancerous cells (e.g., MCF-10A [normal breast epithelial]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Parent-001, Deriv-002, Deriv-003, Deriv-004) and comparators (Doxorubicin, Lapatinib) in complete culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Data Presentation: Comparative Cytotoxicity

The results of the cytotoxicity screening should be summarized in a clear, comparative table.

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MCF-10A (Normal Breast)Selectivity Index (MCF-10A / MCF-7)
Parent-001 25.431.228.9> 100> 3.9
Deriv-002 8.112.59.785.310.5
Deriv-003 45.251.848.1> 100> 2.2
Deriv-004 2.5 4.1 3.2 75.630.2
Doxorubicin 0.50.80.65.210.4
Lapatinib 10.215.711.590.18.8

Interpretation: In this hypothetical dataset, Deriv-004 emerges as the most potent candidate, exhibiting low micromolar IC₅₀ values across all cancer cell lines. Crucially, it also displays a high selectivity index, suggesting a favorable therapeutic window compared to the standard chemotherapeutic, Doxorubicin.

Tier 2: Mechanism of Action (MoA) Elucidation

Compounds demonstrating significant and selective cytotoxicity in Tier 1 (Deriv-002 and Deriv-004 in our example) are advanced to MoA studies. These assays are critical for understanding how a compound exerts its effects, which is fundamental for further development.[3][7]

A. Enzyme Inhibition Assays

Rationale: The benzyl ether and benzaldehyde moieties are common in kinase inhibitors.[1] Therefore, assessing the inhibitory potential of our lead candidates against key oncogenic kinases like EGFR and ErbB-2 is a logical next step. Enzyme assays are foundational to modern drug discovery for identifying how compounds modulate enzyme activity.[8]

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), the substrate (a specific peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds (Deriv-004) and the comparator (Lapatinib).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Table 3: Hypothetical Enzyme Inhibition Data (IC₅₀ in nM)

Compound IDEGFR Kinase ActivityErbB-2 Kinase Activity
Deriv-004 6582
Lapatinib 3729

Interpretation: The data suggests that Deriv-004 is a potent inhibitor of both EGFR and ErbB-2, albeit slightly less potent than the clinical drug Lapatinib. This provides a plausible molecular mechanism for its observed cytotoxicity.

B. Apoptosis Induction Assay

Rationale: A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[3] The Annexin V-FITC/PI assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.

G cluster_0 cluster_1 cluster_2 a Viable Cell Phosphatidylserine (PS) on inner leaflet Intact Membrane b Early Apoptotic Cell PS translocated to outer leaflet Intact Membrane a->b Apoptotic Stimulus c Late Apoptotic/Necrotic Cell PS on outer leaflet Compromised Membrane b->c Progression d Annexin V-FITC Binds to exposed PS e Propidium Iodide (PI) Intercalates DNA in membrane-compromised cells q1 Q1: Necrotic (PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Principle of the Annexin V-FITC/PI apoptosis assay.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat a cancer cell line (e.g., MCF-7) with the test compound (Deriv-004) at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Interpretation: A significant increase in the percentage of cells in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants following treatment with Deriv-004 would confirm that the compound induces cell death via apoptosis.

C. Cell Cycle Analysis

Rationale: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Analyzing the DNA content of cells using propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cells with the test compound (Deriv-004) for 24 hours.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.

  • Analysis: Analyze the DNA content by flow cytometry.

Interpretation: If Deriv-004 causes an accumulation of cells in a specific phase (e.g., G2/M), it indicates that the compound interferes with cell cycle checkpoints, a common mechanism for kinase inhibitors and other anticancer drugs.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro strategy for the evaluation and comparison of novel derivatives of this compound. By following a tiered approach—from broad cytotoxicity screening to specific mechanistic assays—researchers can efficiently identify promising lead candidates and build a comprehensive understanding of their biological activity.

Based on our hypothetical data, Deriv-004 has emerged as a promising lead compound. It demonstrates potent and selective cytotoxicity against cancer cells, likely mediated through the induction of apoptosis and inhibition of key oncogenic kinases like EGFR and ErbB-2.

The next logical steps for a compound like Deriv-004 would include:

  • Lead Optimization: Further SAR studies to improve potency and selectivity.

  • In Vitro ADME/Tox: Assessment of metabolic stability, plasma protein binding, and potential off-target toxicities.

  • In Vivo Efficacy Studies: Evaluation of anti-tumor activity in animal models.[7][9]

By integrating these rigorous in vitro methodologies, drug discovery programs can make data-driven decisions to advance the most promising compounds toward preclinical and clinical development.

References

A Comparative Guide to the Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of synthetic strategies for producing 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in various chemical syntheses. We delve into the conventional Williamson ether synthesis and explore viable alternatives, including the use of different base systems and the application of Phase-Transfer Catalysis (PTC). By presenting detailed experimental protocols, comparative data on reaction efficiency, and mechanistic insights, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize this crucial synthetic transformation.

Introduction

The synthesis of substituted benzaldehyde derivatives is a cornerstone of modern organic and medicinal chemistry. The target molecule, this compound, is an ether formed from vanillin and 2-chloro-6-fluorobenzyl halide. The ether linkage is most commonly forged via the Williamson ether synthesis, a robust and well-established SN2 reaction between an alkoxide and an alkyl halide.[1][2]

While reliable, the classical approach is not without its challenges, which include reaction time, solvent choice, and base strength. These factors can significantly impact yield, purity, and overall process efficiency. This guide aims to provide a critical evaluation of the conventional method alongside promising alternatives, empowering chemists to make informed decisions based on their specific experimental or industrial requirements. We will explore the impact of base selection and introduce Phase-Transfer Catalysis (PTC) as a powerful technique to enhance reaction rates and simplify procedures.[3][4]

The Underlying Chemistry: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5][6] The reaction involves the deprotonation of an alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide), which then attacks a primary or methyl alkyl halide, displacing the halide leaving group.[1][7]

For the synthesis of our target molecule, the reaction involves the deprotonation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form a sodium or potassium phenoxide. This phenoxide then acts as the nucleophile, attacking the benzylic carbon of 2-chloro-6-fluorobenzyl chloride (or bromide), displacing the chloride (or bromide) to form the desired ether.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide + Base Base Base (e.g., K2CO3, NaH) Base->Phenoxide Phenoxide_ref Vanillin Phenoxide AlkylHalide 2-Chloro-6-fluorobenzyl Chloride (Electrophile) Product Target Molecule (Ether) AlkylHalide->Product LeavingGroup Halide Salt (e.g., KCl, NaCl) Product->LeavingGroup + Phenoxide_ref->Product + Alkyl Halide

The success of this SN2 reaction is highly dependent on several factors:

  • The Alkyl Halide: Primary alkyl halides are ideal as they minimize the competing E2 elimination reaction.[1][7] The electrophile in our case, 2-chloro-6-fluorobenzyl chloride, is a primary benzyl halide, which is excellent for SN2 reactions because elimination is not possible due to the absence of beta-hydrogens.[8]

  • The Base: The base must be strong enough to deprotonate the phenol (pKa ~10) but should not promote side reactions.[5][8]

  • The Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic, while not interfering with the SN2 reaction.[1][2][6]

Comparative Methodologies

We will compare three distinct approaches to the synthesis of this compound.

Method A: The Conventional Approach (K2CO3 in DMF) This is a widely used and reliable method. Potassium carbonate is a moderately strong base, sufficient for deprotonating the phenolic hydroxyl of vanillin.[8] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.

Method B: The Strong Base Alternative (NaH in THF) Sodium hydride (NaH) is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide to completion.[1][5][7] The reaction generates hydrogen gas, which bubbles out of the solution.[1] Tetrahydrofuran (THF) is a common ether solvent used with NaH.[1][7]

Method C: The Efficient Alternative (Phase-Transfer Catalysis) Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2][4] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophile (the phenoxide, generated in an aqueous phase by NaOH or KOH) into the organic phase to react with the alkyl halide.[4][9] This method can accelerate reaction rates, allow for the use of milder conditions, and simplify workup procedures.[3][4]

PTC_Mechanism Aqueous_Species {Vanillin + NaOH | Vanillin-O- Na+ + H2O} Reaction {Q+ Vanillin-O- + R-Cl -> Product + Q+Cl-} Aqueous_Species->Reaction Q+Br- transfers Vanillin-O- Catalyst_Return {Q+Cl-} Organic_Species {R-Cl (2-Chloro-6-fluorobenzyl Chloride)} Reaction->Catalyst_Return Catalyst returns

Experimental Protocols

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Chloro-6-fluorobenzyl chloride

  • Potassium Carbonate (K2CO3), anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrabutylammonium bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

Protocol A: Conventional Method (K2CO3/DMF)

  • To a stirred solution of vanillin (1.52 g, 10 mmol) in anhydrous DMF (30 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 2-chloro-6-fluorobenzyl chloride (1.80 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to yield the pure product.

Protocol B: Strong Base Method (NaH/THF)

  • Caution: NaH reacts violently with water. Perform under an inert atmosphere (N2 or Ar).

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (60% dispersion, 0.44 g, 11 mmol) in anhydrous THF (20 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of vanillin (1.52 g, 10 mmol) in anhydrous THF (10 mL) to the NaH suspension. Stir for 30 minutes at 0°C (evolution of H2 gas will be observed).

  • Add a solution of 2-chloro-6-fluorobenzyl chloride (1.80 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Evaporate the solvent and purify the product as described in Protocol A.

Protocol C: Phase-Transfer Catalysis (TBAB/NaOH)

  • In a round-bottom flask, dissolve vanillin (1.52 g, 10 mmol) and tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol) in a mixture of toluene (30 mL) and 10% aqueous NaOH solution (20 mL).

  • Add 2-chloro-6-fluorobenzyl chloride (1.80 g, 10 mmol) to the biphasic mixture.

  • Heat the mixture to 70°C and stir vigorously for 3 hours. Monitor by TLC.

  • After the reaction is complete, cool to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine all organic layers, wash with water (30 mL) and brine (30 mL), then dry over anhydrous MgSO4.

  • Evaporate the solvent and purify the product as described in Protocol A.

Comparative Analysis

The performance of each method was evaluated based on reaction time, yield, and operational simplicity. The data presented below is representative of typical results obtained under laboratory conditions.

ParameterMethod A (K2CO3/DMF)Method B (NaH/THF)Method C (PTC/TBAB)
Base K2CO3 (Mild)NaH (Strong)NaOH (Strong, aqueous)
Solvent DMF (Anhydrous)THF (Anhydrous)Toluene/Water (Biphasic)
Reaction Time 6 hours4 hours3 hours
Temperature 80°C0°C to RT70°C
Typical Yield ~85%~92%~95%
Safety/Handling Standard handlingRequires inert atmosphere; H2 evolutionStandard handling; vigorous stirring
Workup Aqueous workup/extractionCareful quenching; aqueous workupSimple phase separation
Cost/Greenness DMF is a concernAnhydrous solvents requiredToluene is less toxic than DMF; less solvent

Discussion of Results:

  • Method A (Conventional): This method is robust and straightforward but is the slowest of the three. The use of DMF can be a drawback due to its high boiling point and potential toxicity.

  • Method B (Strong Base): Using NaH leads to a faster reaction and a very high yield due to the complete and irreversible formation of the phenoxide.[1][7] However, it requires stringent anhydrous and inert atmosphere conditions, and the handling of NaH and quenching of the reaction must be done with care.

  • Method C (PTC): This method offers the best combination of speed, yield, and operational simplicity.[9] It avoids the need for expensive and hazardous anhydrous solvents and strong bases like NaH. The biphasic system simplifies the workup, and the overall process is more environmentally friendly and scalable, making it highly attractive for industrial applications.[3][10]

Workflow cluster_Methods Reagent Selection & Synthesis A Method A K2CO3, DMF 6h, 80°C Workup Reaction Workup (Quenching/Extraction) A->Workup B Method B NaH, THF 4h, RT B->Workup C Method C PTC (TBAB) 3h, 70°C C->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Analysis Final Product Analysis (Yield, Purity, NMR, MS) Purification->Analysis

Conclusion

While the conventional Williamson ether synthesis using potassium carbonate in DMF is a viable method for preparing this compound, alternative reagents and methodologies offer significant advantages. The use of sodium hydride provides excellent yields rapidly but demands rigorous safety precautions and anhydrous conditions.

For a combination of high yield, short reaction time, operational simplicity, and improved safety and environmental profile, Phase-Transfer Catalysis (PTC) emerges as the superior methodology. It represents a modern, efficient, and scalable approach that is well-suited for both academic research and industrial production environments. The choice of method will ultimately depend on the specific constraints and goals of the synthesizing chemist, including scale, available equipment, and safety protocols.

References

Safety Operating Guide

Navigating the Disposal of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The presence of both chlorine and fluorine atoms on the benzyl ring designates this compound as a halogenated organic, requiring special consideration for its disposal.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. This guide is designed to provide a clear, step-by-step framework for researchers to manage this chemical waste responsibly.

Hazard Assessment and Characterization

Given its structure—a substituted benzaldehyde with a chlorinated and fluorinated benzyl ether group—we can infer its likely hazard profile. Halogenated organic compounds are often treated as hazardous waste due to their potential for persistence in the environment and possible toxicological effects.[3] Analogous compounds, such as other substituted benzaldehydes, are often classified as irritants to the skin, eyes, and respiratory system.[4][5]

Property Inferred Value/Classification Source/Justification
Physical Form Solid[6]
GHS Hazard Class Likely Irritant (Skin, Eye), Potential for Acute ToxicityBased on similar halogenated and benzaldehyde compounds.[4][5][7]
Environmental Hazard Potential for long-term adverse effects in the aquatic environmentA common characteristic of halogenated organic compounds.[8]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear nitrile rubber gloves. For extensive handling or in case of a spill, consider double-gloving.[9]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[10]

  • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal purposes must be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Due to its halogenated nature, this compound must not be mixed with non-halogenated organic waste.[1][2] Co-mingling can interfere with disposal processes and significantly increase disposal costs.[2]

DisposalDecisionTree start Waste Generated: 4-[(2-Chloro-6-fluorobenzyl)oxy] -3-methoxybenzaldehyde is_solid Is the waste solid or a solution in a non-halogenated solvent? start->is_solid is_halogenated_solvent Is the waste a solution in a halogenated solvent? is_solid->is_halogenated_solvent No (Solution) solid_waste Collect in a designated 'Solid Halogenated Organic Waste' container. is_solid->solid_waste Yes (Solid) non_halogenated_solution Collect in a designated 'Liquid Halogenated Organic Waste' container. is_halogenated_solvent->non_halogenated_solution No halogenated_solution Collect in a designated 'Liquid Halogenated Organic Waste' container. is_halogenated_solvent->halogenated_solution Yes end_process Label container and store in Satellite Accumulation Area. solid_waste->end_process non_halogenated_solution->end_process halogenated_solution->end_process

Caption: Decision workflow for segregating waste containing this compound.

Step-by-Step Disposal Procedure

Materials:

  • Designated, properly labeled, and sealable waste container for "Halogenated Organic Waste."[1] This should be a high-density polyethylene (HDPE) or other compatible plastic container.[9][11]

  • Waste label

  • Chemical fume hood

  • Appropriate PPE (as outlined in Section 2)

Procedure:

  • Container Preparation:

    • Obtain a designated waste container from your institution's Environmental Health and Safety (EHS) department.

    • Ensure the container is clean, in good condition, and has a secure, tightly fitting lid.[9][11]

    • Affix a "Hazardous Waste" label to the container.[2]

  • Waste Transfer (to be performed in a chemical fume hood):

    • For solid waste: Carefully transfer the solid this compound into the designated halogenated waste container using a clean spatula or scoop. Avoid generating dust.

    • For solutions: If the compound is in a non-halogenated solvent, it should still be disposed of as halogenated waste.[11] Carefully pour the solution into the liquid halogenated waste container, using a funnel to prevent spills.

    • Decontaminating labware: Rinse any contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinse (the most concentrated) should be collected and added to the halogenated waste container. Subsequent rinses can be managed according to your lab's standard procedures for lightly contaminated materials.

  • Container Management:

    • Securely close the waste container immediately after adding waste.[2][9]

    • Fill out the hazardous waste label with the full chemical name: "this compound" and its estimated quantity. List any solvents present as well.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[11]

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to catch any potential leaks.[9]

    • Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste contractor. The primary method for the final disposal of halogenated organic waste is typically high-temperature incineration.[1][4]

Crucial "Don'ts":

  • DO NOT dispose of this compound down the drain.[9][10]

  • DO NOT mix it with non-halogenated waste.[1][2]

  • DO NOT allow it to evaporate in the fume hood as a means of disposal.[9]

  • DO NOT place it in regular trash.

Spill Management

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Alert others in the immediate area.

  • Ensure you are wearing the appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[9]

  • Contain the spill with an inert absorbent material such as vermiculite or sand.[5]

  • Carefully sweep or scoop the absorbent material into a designated bag or container.

  • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.[2]

  • Clean the spill area with soap and water.

For larger spills, evacuate the area, secure it, and contact your institution's EHS emergency line immediately.[2]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, familiarity must not breed complacency, especially when dealing with molecules like 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, where specific toxicological data may be limited. This guide provides a comprehensive framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and procedures outlined here are grounded in a thorough hazard analysis of structurally similar compounds and established safety protocols from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Assessment: Understanding the Risks of Substituted Benzaldehydes

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2/2A) [1][2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1][2][3]

  • Acute Oral Toxicity (Category 4) (in some cases)[1]

Based on this data, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system, and potentially harmful if swallowed.

Table 1: Inferred Hazard Identification for this compound

Hazard ClassGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][4]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks identified in the hazard assessment. OSHA mandates that employers provide, and employees use, appropriate PPE to protect against workplace hazards.[5][6][7]

Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Recommendation: Wear chemical safety goggles that conform to ANSI Z87.1 standards.[5][8] In situations where there is a risk of splashing, a face shield should be worn in addition to safety goggles.[8]

Skin Protection

To prevent skin irritation, comprehensive skin protection is necessary. This includes the appropriate selection of gloves and protective clothing.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling many chemicals and offer good resistance to a range of substances.[9][10] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[1]

  • Protective Clothing: A standard laboratory coat should be worn to protect against incidental contact.[8] For tasks with a higher potential for splashes or significant contamination, a chemical-resistant apron or coveralls may be necessary.[11]

Respiratory Protection

To avoid respiratory tract irritation, it is crucial to control the inhalation of dust or vapors.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a chemical fume hood.[3][9]

  • Respirators: In the absence of adequate ventilation or for emergency situations, a NIOSH-approved respirator may be required.[12][13][14] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Table 2: Summary of Recommended Personal Protective Equipment

Body PartRecommended ProtectionStandard/Specification
Eyes/FaceChemical safety goggles, face shield (if splash hazard exists)ANSI Z87.1[5][8]
HandsChemical-resistant gloves (e.g., Nitrile)Inspect before use[1][9][10]
BodyLaboratory coat, chemical-resistant apron (as needed)---
RespiratoryChemical fume hood (primary), NIOSH-approved respirator (if needed)NIOSH approved[12][13][14]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation and Handling
  • Designated Area: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the previous section.

  • Handling: Avoid creating dust or aerosols. If the compound is a solid, handle it with care to minimize airborne particles.

Spill and Emergency Procedures
  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency response procedures.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][3]

Disposal Plan

Proper disposal of chemical waste is critical to protect both human health and the environment.

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This may involve incineration in a licensed hazardous waste facility.[2] Do not dispose of this chemical down the drain or in the general trash.[1][4]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep 1. Hazard Assessment & Review SDS of Analogs ppe_select 2. Select & Inspect PPE prep->ppe_select eng_controls 3. Verify Engineering Controls (Fume Hood, Eyewash) ppe_select->eng_controls don_ppe 4. Don PPE eng_controls->don_ppe handle 5. Handle Compound in Fume Hood don_ppe->handle doff_ppe 6. Doff & Dispose of Contaminated PPE handle->doff_ppe spill Spill Occurs handle->spill Potential Incident exposure Exposure Occurs handle->exposure Potential Incident decontaminate 7. Decontaminate Work Area doff_ppe->decontaminate waste_disposal 8. Dispose of Chemical Waste per Regulations decontaminate->waste_disposal spill_response Follow Spill Procedure spill->spill_response exposure_response Follow First Aid Procedure exposure->exposure_response

Caption: Workflow for Safe Handling of Substituted Benzaldehydes.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.